5-Hydroxymethyl-2,3-dimethylpyridine
Description
BenchChem offers high-quality 5-Hydroxymethyl-2,3-dimethylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydroxymethyl-2,3-dimethylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(5,6-dimethylpyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-3-8(5-10)4-9-7(6)2/h3-4,10H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSDCRBZGFDBNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675940 | |
| Record name | (5,6-Dimethylpyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857146-29-3 | |
| Record name | (5,6-Dimethylpyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (5,6-dimethylpyridin-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 5-Hydroxymethyl-2,3-dimethylpyridine
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development on the chemical compound 5-Hydroxymethyl-2,3-dimethylpyridine. With full editorial control, this document is structured to provide not just procedural steps but also the scientific rationale behind experimental choices, ensuring a deep and practical understanding of this versatile molecule.
Introduction and Core Compound Identification
5-Hydroxymethyl-2,3-dimethylpyridine, a substituted pyridine derivative, is a compound of interest in medicinal chemistry and organic synthesis. Its structural features, combining a pyridine core with strategically placed methyl and hydroxymethyl groups, make it a valuable building block for the synthesis of more complex molecules, particularly in the pursuit of novel therapeutic agents. The pyridine ring is a well-established scaffold in numerous approved drugs, valued for its ability to engage in hydrogen bonding and other molecular interactions.[1] The strategic placement of functional groups on this core allows for a wide range of chemical modifications, enabling the fine-tuning of physicochemical and pharmacological properties.
CAS Number: 857146-29-3[2]
This unique identifier is crucial for the unambiguous identification of this compound in literature, patents, and chemical databases.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The following table summarizes the key properties of 5-Hydroxymethyl-2,3-dimethylpyridine.
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO | [2] |
| Molecular Weight | 137.18 g/mol | [2] |
| Appearance | Solid (predicted) | Inferred from related compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents like dichloromethane (predicted) | [3] |
While specific spectroscopic data for 5-Hydroxymethyl-2,3-dimethylpyridine is not widely published, analogous compounds exhibit characteristic signals. For instance, in ¹H NMR spectroscopy, one would expect to see distinct singlets for the two methyl groups, a singlet for the hydroxymethyl protons, and aromatic protons on the pyridine ring. The specific chemical shifts would be influenced by the substitution pattern.
Synthesis Methodology: A Proposed Pathway
Conceptual Synthesis Workflow
The proposed synthesis starts from a commercially available lutidine (dimethylpyridine) and proceeds through oxidation and functional group manipulation to introduce the hydroxymethyl group at the desired position.
Caption: Proposed synthesis workflow for 5-Hydroxymethyl-2,3-dimethylpyridine.
Step-by-Step Experimental Protocol
Disclaimer: This is a proposed protocol and should be optimized and validated in a laboratory setting. Appropriate safety precautions must be taken at all times.
Step 1: N-Oxidation of 2,3-Lutidine
-
Rationale: The initial N-oxidation of the pyridine ring activates the molecule for subsequent functionalization. The N-oxide group alters the electron distribution in the ring, making certain positions more susceptible to electrophilic attack.
-
Procedure:
-
Dissolve 2,3-lutidine in a suitable solvent such as dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,3-Lutidine-N-oxide.
-
Step 2: Acetoxylation
-
Rationale: Heating the N-oxide in acetic anhydride results in the introduction of an acetoxy group onto the pyridine ring, typically at a position ortho or para to the N-oxide. In this case, the 5-position is a likely site for substitution.
-
Procedure:
-
Suspend the crude 2,3-Lutidine-N-oxide in acetic anhydride.
-
Heat the mixture to reflux for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto ice.
-
Neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain 5-Acetoxy-2,3-dimethylpyridine.
-
Step 3: Hydrolysis to 5-Hydroxymethyl-2,3-dimethylpyridine
-
Rationale: The final step involves the hydrolysis of the acetoxy group to the desired hydroxymethyl group. This is a standard deprotection step.
-
Procedure:
-
Dissolve the 5-Acetoxy-2,3-dimethylpyridine in a mixture of methanol and aqueous hydrochloric acid.
-
Stir the solution at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Neutralize the reaction mixture with a base such as sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel to afford pure 5-Hydroxymethyl-2,3-dimethylpyridine.
-
Applications in Research and Drug Discovery
Substituted pyridines are a cornerstone of medicinal chemistry. The presence of a hydroxymethyl group provides a handle for further chemical modifications, making 5-Hydroxymethyl-2,3-dimethylpyridine a valuable intermediate.
-
Scaffold for Library Synthesis: This compound can serve as a starting point for the creation of libraries of related molecules for high-throughput screening. The hydroxyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, allowing for the introduction of a wide variety of functional groups.
-
Precursor to Bioactive Molecules: The pyridine scaffold is present in numerous drugs.[1] For example, the structurally related 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine is a key intermediate in the synthesis of the proton pump inhibitor omeprazole.[4][5] This highlights the potential of 5-Hydroxymethyl-2,3-dimethylpyridine as a building block for novel pharmaceuticals.
-
Fragment-Based Drug Discovery: The relatively small size and defined chemical features of this molecule make it a potential candidate for fragment-based drug discovery, where small molecules that bind weakly to a biological target are identified and then optimized to produce a high-affinity ligand.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 5-Hydroxymethyl-2,3-dimethylpyridine is not widely available, the safety precautions for structurally similar pyridine derivatives should be followed.
-
General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6]
-
Hazards of Related Compounds: Pyridine derivatives can be irritants to the skin, eyes, and respiratory system.[5] Some may be harmful if swallowed or inhaled.[7]
-
First Aid:
Conclusion
5-Hydroxymethyl-2,3-dimethylpyridine is a chemical entity with significant potential in the field of organic synthesis and drug discovery. Its defined structure and reactive hydroxyl group make it an attractive starting material for the development of novel compounds with potential therapeutic applications. This guide provides a foundational understanding of its properties, a plausible synthetic approach, and its potential applications, serving as a valuable resource for researchers in the field.
References
-
PubChem. (n.d.). 3,5-Lutidine. Retrieved from [Link]
-
ChemBK. (2024, April 10). 2-Hydroxymethyl-3,5-Dimethyl-4-Methoxy Pyridine. Retrieved from [Link]
- Google Patents. (n.d.). Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.
-
MDPI. (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. scbt.com [scbt.com]
- 3. 5-Hydroxy-2-methylpyridine 99 1121-78-4 [sigmaaldrich.com]
- 4. US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine - Google Patents [patents.google.com]
- 5. chembk.com [chembk.com]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
An In-depth Technical Guide to the Physicochemical Properties of Hydroxymethyl Dimethylpyridines for Pharmaceutical Research
Prepared by: A Senior Application Scientist
Foreword: Navigating Isomeric Complexity in Pharmaceutical Intermediates
Researchers in drug development are frequently tasked with the comprehensive characterization of novel chemical entities, including intermediates, metabolites, and impurities. A precise understanding of a molecule's physicochemical properties is foundational to predicting its behavior in physiological systems and ensuring the quality and stability of active pharmaceutical ingredients (APIs).
This guide addresses the topic of 5-Hydroxymethyl-2,3-dimethylpyridine . Initial database and literature inquiries reveal that while this specific isomer (CAS 857146-29-3) is commercially available for research purposes, its detailed physicochemical properties are not extensively documented in publicly accessible literature.[1]
However, a closely related and structurally significant isomer, (4-methoxy-3,5-dimethylpyridin-2-yl)methanol (CAS 86604-78-6), is well-characterized due to its role as a key intermediate and impurity in the synthesis of proton pump inhibitors like Omeprazole and Esomeprazole.[2][3]
Therefore, this technical guide will provide a comprehensive analysis of the well-documented methoxy-substituted analogue as a scientifically robust surrogate. The principles, experimental methodologies, and interpretation frameworks detailed herein are directly applicable to the characterization of the less-documented 5-Hydroxymethyl-2,3-dimethylpyridine. We will begin by clearly delineating the structural differences to provide context for the subsequent data and protocols.
Structural Comparison: The Impact of Substitution
The seemingly minor difference in substituent placement between these two molecules can significantly influence their physicochemical properties, including polarity, hydrogen bonding potential, and acid-base character. Understanding these differences is a critical first step.
Caption: Chemical structures of the requested compound and its well-characterized analogue.
Part 1: Core Physicochemical Properties of (4-methoxy-3,5-dimethylpyridin-2-yl)methanol
The fundamental physicochemical parameters of a compound govern its absorption, distribution, metabolism, and excretion (ADME) profile. For an intermediate or impurity, these properties are critical for developing purification strategies and understanding potential interactions.
Summary of Key Physicochemical Data
The following table summarizes the key physicochemical properties for (4-methoxy-3,5-dimethylpyridin-2-yl)methanol, compiled from various chemical suppliers and databases.
| Property | Value | Significance in Drug Development |
| Molecular Formula | C₉H₁₃NO₂ | Defines the elemental composition and is the basis for molecular weight calculation.[2][3] |
| Molecular Weight | 167.21 g/mol | Influences diffusion rates and is a key parameter in many analytical techniques (e.g., mass spectrometry).[2][4] |
| Physical State | White to light brown solid/crystal | Affects handling, storage, and formulation requirements.[2][4] |
| Melting Point | 56.5 - 63.0 °C | An indicator of purity and lattice energy. A defined melting range is crucial for quality control.[2][4] |
| Boiling Point | 115-135 °C at 0.01 Torr; 289.1 °C at 760 mmHg | Relevant for purification by distillation and assessing volatility.[2][5] |
| Solubility | Slightly soluble in Chloroform | Critical for choosing solvents for synthesis, purification, and analytical testing. Aqueous solubility is a key determinant of bioavailability.[2] |
| pKa (Predicted) | 13.27 ± 0.10 | Governs the extent of ionization at different physiological pH values, which profoundly impacts solubility, permeability, and receptor binding.[2] |
| LogP (Predicted) | 1.19930 | A measure of lipophilicity, which influences membrane permeability and protein binding.[5] |
Part 2: Spectroscopic & Analytical Characterization
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. Here, we outline the expected spectral features for (4-methoxy-3,5-dimethylpyridin-2-yl)methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR:
-
Aromatic Proton: A singlet peak is expected for the lone proton on the pyridine ring. Its chemical shift will be influenced by the surrounding electron-donating groups.
-
Hydroxymethyl Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) corresponding to the two methylene protons.
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent.
-
Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons.
-
Methyl Protons (-CH₃): Two distinct singlets, each integrating to three protons, for the two methyl groups on the pyridine ring.
-
-
¹³C NMR:
-
Expect nine distinct carbon signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will differentiate the sp²-hybridized carbons of the pyridine ring from the sp³-hybridized carbons of the methyl, methoxy, and hydroxymethyl groups.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.
-
C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region corresponding to the sp³ C-H bonds of the methyl and methylene groups.
-
C=C and C=N Stretch: Aromatic ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ region.
-
C-O Stretch: A strong absorption band in the 1050-1250 cm⁻¹ region corresponding to the C-O bonds of the alcohol and the methoxy group.
Part 3: Experimental Methodologies: A Self-Validating Approach
The trustworthiness of physicochemical data hinges on robust and well-controlled experimental design. The following protocols are presented as self-validating systems, incorporating controls and checks to ensure data integrity.
Workflow for Physicochemical Characterization
The logical flow for characterizing a new chemical entity involves a series of sequential and interdependent analyses.
Caption: A logical workflow for the physicochemical characterization of a pharmaceutical intermediate.
Protocol 1: Thermodynamic Aqueous Solubility Determination (Shake-Flask Method)
Causality: This method, often considered the "gold standard," measures the true equilibrium solubility of a compound, which is a critical parameter for predicting its behavior after oral administration. The goal is to create a saturated solution and accurately measure the concentration of the dissolved solute.
Methodology:
-
Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a known volume (e.g., 1-2 mL) of a series of aqueous buffers (pH 1.2, 4.5, 6.8, and 7.4) in separate glass vials. This ensures that any undissolved solid remains, a prerequisite for achieving saturation.
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 37 °C to mimic physiological conditions).[6] Agitate for a defined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[6]
-
Phase Separation: After equilibration, stop the agitation and allow the vials to stand, permitting the excess solid to settle. To separate the saturated supernatant from the undissolved solid, withdraw an aliquot and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) or centrifuge at high speed.[6] This step is critical to avoid artificially inflating the measured concentration.
-
Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations.
-
Validation: The pH of the final saturated solution should be measured to ensure it has not deviated significantly from the initial buffer pH. The presence of remaining solid in the vial must be visually confirmed at the end of the experiment.
Protocol 2: pKa Determination via Potentiometric Titration
Causality: The pKa value dictates the charge state of a molecule at a given pH. For a pyridine derivative, the basicity of the nitrogen atom is a key characteristic. Potentiometric titration allows for the precise measurement of the pH at which the compound is 50% ionized.
Methodology:
-
Solution Preparation: Accurately weigh a sample of the compound and dissolve it in a co-solvent system (e.g., water with a small amount of methanol or DMSO to ensure initial solubility).
-
Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Use a calibrated pH electrode to monitor the pH.
-
Acidification: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) to the solution until the pyridine nitrogen is fully protonated (a low starting pH).
-
Titration: Begin titrating the acidified solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH). Record the pH of the solution after each addition.
-
Data Analysis: Plot the pH of the solution against the volume of titrant (NaOH) added. The equivalence point (the steepest point of the curve) represents the complete neutralization of the protonated pyridine. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized).[7] This can be determined from the first derivative of the titration curve.
Part 4: Synthesis & Application Context
(4-methoxy-3,5-dimethylpyridin-2-yl)methanol is not just a theoretical molecule; it is a tangible entity in pharmaceutical manufacturing.
Synthetic Route
A common synthesis route involves the hydrolysis of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride.[2] In this procedure, the chloromethyl starting material is refluxed in a methanol/water mixture with a base, such as sodium hydroxide, to displace the chloride and form the desired hydroxymethyl product.[2] This reaction highlights the reactivity of the chloromethyl group, a common precursor for introducing the hydroxymethyl functionality.
Relevance in Drug Development
This compound is a known impurity and a synthetic precursor for esomeprazole and omeprazole.[2][3] As such, its physicochemical properties are of paramount importance for several reasons:
-
Process Chemistry: Understanding its solubility and stability is crucial for optimizing the reaction and purification steps in the synthesis of the final API.
-
Quality Control: Validated analytical methods are required to detect and quantify this compound as a potential impurity in the final drug product. Its spectral and chromatographic properties form the basis of these methods.
-
Regulatory Compliance: Pharmaceutical regulatory bodies require the identification and control of impurities. A thorough characterization of potential impurities is a non-negotiable aspect of a drug submission file.
Conclusion
While a comprehensive, published physicochemical profile for 5-Hydroxymethyl-2,3-dimethylpyridine remains elusive, this guide provides a robust framework for its characterization. By leveraging the extensive data available for the structurally similar and pharmaceutically relevant analogue, (4-methoxy-3,5-dimethylpyridin-2-yl)methanol , researchers are equipped with a strong predictive foundation and a clear experimental path forward. The detailed protocols for solubility, pKa, and spectroscopic analysis provided herein represent a validated system for generating the high-quality data required to advance drug development programs and meet stringent regulatory standards.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 737823, 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine. Retrieved January 27, 2026, from [Link]
-
Sedia, B. E., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [Link]
-
World Health Organization. (2015). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. Annex 4. [Link]
-
Beshir, W. B., et al. (2020). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molbank, 2020(2), M1128. [Link]
-
LookChem. (n.d.). (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol. Retrieved January 27, 2026, from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 3,5-Dimethyl-4-methoxy-2-pyridinemethanol | 86604-78-6 [chemicalbook.com]
- 3. 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine | C9H13NO2 | CID 737823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Methoxy-3,5-dimethyl-2-pyridinemethanol | 86604-78-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol|lookchem [lookchem.com]
- 6. who.int [who.int]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to 5-Hydroxymethyl-2,3-dimethylpyridine and Its Structural Analogs for Drug Discovery
This guide provides a comprehensive technical overview of 5-Hydroxymethyl-2,3-dimethylpyridine, a pyridine derivative of significant interest in medicinal chemistry. We will delve into its synthesis, characterization, and the exploration of its structural analogs as potential therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring novel heterocyclic scaffolds.
Introduction: The Pyridine Scaffold in Medicinal Chemistry
The pyridine ring is a fundamental heterocyclic motif present in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged scaffold in drug design.[2] The diverse biological activities exhibited by pyridine derivatives, including anticancer, anti-inflammatory, and neuroprotective effects, underscore the importance of exploring novel substituted pyridines for therapeutic applications.[2][3]
This guide focuses on 5-Hydroxymethyl-2,3-dimethylpyridine, a specific lutidine derivative. The presence of a hydroxymethyl group offers a key site for further chemical modification, allowing for the generation of diverse structural analogs. The dimethyl substitution pattern influences the molecule's lipophilicity and steric profile, which can significantly impact its biological activity.
Synthesis of the Core Scaffold: 5-Hydroxymethyl-2,3-dimethylpyridine
The synthesis of 5-Hydroxymethyl-2,3-dimethylpyridine, also known as (2,3-dimethylpyridin-5-yl)methanol, can be efficiently achieved through the reduction of a suitable carbonyl precursor. The most common and practical approach involves the reduction of a corresponding aldehyde or ester derivative of 2,3-dimethylpyridine.
Retrosynthetic Analysis
A logical retrosynthetic approach to 5-Hydroxymethyl-2,3-dimethylpyridine points to 2,3-dimethyl-5-formylpyridine (2,3-dimethylnicotinaldehyde) or a methyl ester of 2,3-dimethyl-5-pyridinecarboxylic acid (methyl 2,3-dimethylnicotinate) as key intermediates. These intermediates can be prepared from commercially available starting materials.
Caption: Retrosynthetic pathways for 5-Hydroxymethyl-2,3-dimethylpyridine.
Experimental Protocol: Reduction of Methyl 2,3-dimethyl-5-pyridinecarboxylate
This protocol is adapted from a similar reduction of a substituted pyridine derivative and is expected to provide a high yield of the desired product.[4]
Materials:
-
Methyl 2,3-dimethyl-5-pyridinecarboxylate
-
Sodium borohydride (NaBH₄)[5]
-
Methanol (MeOH)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Toluene
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 2,3-dimethyl-5-pyridinecarboxylate in anhydrous THF.
-
Add methanol to the solution.
-
Carefully add sodium borohydride portion-wise to the stirred solution. The reaction is exothermic, and addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux for 3 hours.
-
Cool the reaction mixture to 10°C in an ice bath.
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride, ensuring the temperature remains below 30°C.
-
Stir the resulting mixture at room temperature for 4 hours.
-
Filter the resulting precipitate and wash it with dichloromethane.
-
Extract the aqueous filtrate with dichloromethane (3 x 50 mL).
-
Combine all organic phases and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from toluene to yield pure 5-Hydroxymethyl-2,3-dimethylpyridine as colorless crystals.
Synthesis of Structural Analogs
The exploration of structural analogs is crucial for establishing structure-activity relationships (SAR) and optimizing the pharmacological properties of a lead compound. Key modifications can be made at various positions of the 5-Hydroxymethyl-2,3-dimethylpyridine scaffold.
Modification of the Pyridine Ring
Analogs can be synthesized by introducing substituents at the 4- and 6-positions of the pyridine ring. A versatile starting material for such modifications is a halogenated pyridine derivative. For instance, a 4-chloro-2,3-dimethylpyridine-N-oxide can serve as a precursor for introducing various nucleophiles at the 4-position.[6]
Caption: General scheme for the synthesis of 4-alkoxy analogs.
Derivatization of the Hydroxymethyl Group
The hydroxymethyl group at the 5-position is a prime site for derivatization to explore the impact of this functional group on biological activity.
-
Esterification: The alcohol can be readily converted to esters by reaction with acyl chlorides or carboxylic anhydrides in the presence of a base.
-
Etherification: Ether analogs can be prepared via Williamson ether synthesis, reacting the corresponding alkoxide with an alkyl halide.
-
Halogenation: The hydroxyl group can be replaced with a halogen (e.g., chlorine) using reagents like thionyl chloride (SOCl₂), providing a reactive intermediate for further nucleophilic substitutions.[7]
Characterization of Synthesized Compounds
The identity and purity of the synthesized compounds must be rigorously confirmed using a combination of spectroscopic and analytical techniques.
| Technique | Expected Observations for 5-Hydroxymethyl-2,3-dimethylpyridine |
| ¹H NMR | Signals corresponding to the two aromatic protons on the pyridine ring, a singlet for the hydroxymethyl protons, and singlets for the two methyl groups. The chemical shifts will be influenced by the substitution pattern. |
| ¹³C NMR | Resonances for the five carbons of the pyridine ring, the hydroxymethyl carbon, and the two methyl carbons. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight of the compound (C₈H₁₁NO, MW: 137.18). Fragmentation patterns can provide further structural information. |
| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol. |
| High-Performance Liquid Chromatography (HPLC) | A single, sharp peak indicating the purity of the compound. |
Potential Biological Activities and Therapeutic Applications
While specific biological data for 5-Hydroxymethyl-2,3-dimethylpyridine is limited in publicly available literature, the broader class of pyridine and lutidine derivatives has been extensively studied, revealing a wide range of pharmacological activities.[3][8] This provides a strong rationale for investigating the therapeutic potential of this scaffold and its analogs.
Anti-inflammatory Activity
Many pyridine derivatives exhibit significant anti-inflammatory properties.[3][9] The mechanism of action is often attributed to the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and nitric oxide synthase. The synthesized analogs should be screened in relevant in vitro and in vivo models of inflammation.
Workflow for Anti-inflammatory Screening:
Sources
- 1. Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 [quickcompany.in]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Lutidine derivatives for live-cell imaging of the mitochondria and endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacophore Frontier: A Technical Guide to the Biological Activity of Substituted Pyridine Derivatives
Abstract
This technical guide provides a comprehensive analysis of substituted pyridine derivatives, a class of nitrogen-containing heterocycles that constitute the second most common scaffold in FDA-approved drugs. We explore the structural dynamics governing their biological activity, specifically focusing on Structure-Activity Relationships (SAR), kinase inhibition mechanisms, and antimicrobial efficacy. This document is designed for medicinal chemists and pharmacologists, offering self-validating experimental protocols and data-driven insights into rational drug design.
Structural Dynamics & The "Nitrogen Effect"
The ubiquity of the pyridine ring in medicinal chemistry stems from its ability to modulate the physicochemical properties of a drug molecule—a phenomenon often termed the "Nitrogen Effect."[1] Unlike its carbocyclic analog (benzene), the pyridine nitrogen possesses a lone pair of electrons that does not participate in the aromatic sextet, making it a weak base (pKa ~5.2) and a critical hydrogen bond acceptor.
Positional Isomerism and Electronic Tuning
The biological activity of pyridine derivatives is strictly governed by the position of substituents relative to the nitrogen atom.
-
C2/C6 Positions (Ortho): Substituents here create steric hindrance around the nitrogen lone pair, often reducing metabolic susceptibility to N-oxidation. However, electron-withdrawing groups (EWGs) at these positions can significantly lower the pKa, affecting solubility.
-
C3/C5 Positions (Meta): These positions are electronically similar to benzene. Substitution here is often used to fine-tune lipophilicity (LogP) without drastically altering the electronic environment of the ring nitrogen.
-
C4 Position (Para): Substituents at C4 have the most profound effect on the resonance stability of the ring. Electron-donating groups (EDGs) like methoxy (-OMe) or amino (-NH2) at C4 push electron density into the ring, enhancing the basicity of the nitrogen and often improving antiproliferative activity against cancer cell lines [1].
SAR Decision Matrix
The following decision tree illustrates the rational design process for optimizing pyridine scaffolds based on desired biological outcomes.
Figure 1: Strategic decision matrix for optimizing pyridine derivatives based on physicochemical requirements.
Therapeutic Classes and Mechanisms[2]
Kinase Inhibitors (Oncology)
Pyridine scaffolds are dominant in kinase inhibitor design, particularly for targeting the ATP-binding pocket. The pyridine nitrogen often mimics the adenine ring of ATP, forming crucial hydrogen bonds with the "hinge region" of the kinase.
-
PIM-1 Kinase: Recent studies (2023) have highlighted pyridine-quinoline hybrids as competitive inhibitors.[2] The electron-deficient nature of the scaffold allows for strong pi-stacking interactions within the active site.
-
ASK1 (Apoptosis Signal-regulating Kinase 1): Pyridin-2-yl urea derivatives have shown nanomolar potency. The urea linker acts as a "bridge," positioning the pyridine ring to interact with specific residues (e.g., Asp or Glu) in the catalytic domain [2].
Antimicrobial Agents
The emergence of drug-resistant strains has revitalized interest in pyridine antimicrobials.
-
Mechanism: Unlike kinase inhibitors, antimicrobial pyridines often disrupt cell wall synthesis or inhibit specific bacterial enzymes (e.g., GlcN-6-P synthase).
-
Hybridization: Fusing pyridine with furan or thiophene moieties (e.g., thienopyridines) significantly broadens the spectrum of activity. A 2024 study demonstrated that 5,6-substituted 2-amino-4-(2-furyl)pyridine derivatives exhibited MIC values superior to standard antibiotics against S. aureus [3].
Data Summary: Comparative Biological Activity
The following table summarizes recent data on the potency of substituted pyridine derivatives across different therapeutic targets.
| Compound Class | Target / Organism | Key Substituent | Activity Metric (IC50 / MIC) | Reference |
| Imidazo[1,2-a]pyridine | Nek2 Kinase (Cancer) | C3-Amide linker | IC50: 38 nM | [4] |
| Pyridin-2-yl Urea | ASK1 Kinase (Inflammation) | Urea linker | IC50: <100 nM | [2] |
| Thienopyridine | S. aureus (Bacteria) | 5,6-dialkyl furan | MIC: 9.7 µg/mL | [3] |
| Pyridine-Quinoline | PIM-1 Kinase (Cancer) | Morpholino group | IC50: 14.3 nM | [5] |
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are standardized based on recent literature.
Protocol A: ADP-Glo™ Kinase Inhibition Assay
Purpose: To determine the IC50 of pyridine derivatives against serine/threonine kinases (e.g., ASK1, PIM-1). This assay quantifies kinase activity by measuring the ADP produced during the kinase reaction.
Reagents:
-
Active Kinase (e.g., ASK1, 6.25 ng/µL final)[3]
-
Substrate (e.g., MBP, 0.1 µg/µL)[3]
-
ATP (Ultrapure, 25 µM)
-
Assay Buffer: 40 mM HEPES (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.[3]
Workflow:
-
Compound Preparation: Prepare 1:1 serial dilutions of the pyridine derivative in Assay Buffer (Final conc. range: 10 µM to 0.1 nM).
-
Reaction Initiation: In a 384-well plate, combine 2 µL of compound, 2 µL of Kinase, and 1 µL of Substrate/ATP mix. Total volume: 5 µL.[3]
-
Incubation: Incubate at room temperature (25°C) for 40 minutes.
-
Termination: Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 minutes.
-
Detection: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate for 30 minutes.
-
Measurement: Measure luminescence using a microplate reader (e.g., PerkinElmer VICTOR Nivo).[3]
-
Analysis: Fit data to a sigmoidal dose-response curve (Variable slope) to calculate IC50.
Protocol B: Antimicrobial Susceptibility (Broth Microdilution)
Purpose: To determine the Minimum Inhibitory Concentration (MIC) of pyridine derivatives against bacterial strains (e.g., E. coli, S. aureus).
Workflow:
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
-
Plate Setup: Dispense 100 µL of MHB into wells of a 96-well plate.
-
Compound Dilution: Add 100 µL of the pyridine test compound (stock in DMSO) to the first column. Perform 2-fold serial dilutions across the plate.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well.
-
Controls: Include a Growth Control (bacteria + solvent) and Sterility Control (media only).
-
Incubation: Incubate at 37°C for 18–24 hours.
-
Readout: The MIC is the lowest concentration showing no visible turbidity.
Visualizing the Assay Workflow
The following diagram illustrates the logical flow of the Kinase Inhibition Assay described in Protocol A.
Figure 2: Step-by-step workflow for the ADP-Glo™ Kinase Inhibition Assay used to validate pyridine derivatives.
References
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives International Journal of Molecular Sciences, 2024. [Link]
-
Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase Molecules, 2024. [Link]
-
Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation Medicinal Chemistry Research, 2024.[4][5] [Link]
-
Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors Bioorganic & Medicinal Chemistry, 2020.[6] [Link]
-
Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors ACS Omega, 2023. [Link][7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
review of 5-Hydroxymethyl-2,3-dimethylpyridine chemistry
An In-Depth Technical Guide to the Chemistry of 5-Hydroxymethyl-2,3-dimethylpyridine
Introduction: A Key Heterocyclic Building Block
5-Hydroxymethyl-2,3-dimethylpyridine, a substituted pyridine methanol derivative, stands as a pivotal intermediate in the landscape of modern pharmaceutical synthesis. While its name might be unassuming, this molecule is a cornerstone in the construction of complex active pharmaceutical ingredients (APIs), most notably proton pump inhibitors (PPIs) that are widely used to treat acid-related gastrointestinal disorders.[1][2] Its unique arrangement of methyl and hydroxymethyl groups on the pyridine ring imparts specific reactivity and steric properties that are crucial for its role in multi-step synthetic pathways.
This guide, intended for researchers and drug development professionals, delves into the core chemistry of 5-Hydroxymethyl-2,3-dimethylpyridine. We will move beyond simple reaction schemes to explore the causality behind synthetic choices, the nuances of its reactivity, and its practical application in the synthesis of globally significant pharmaceuticals.
Core Synthesis Strategies
The efficient construction of the 5-Hydroxymethyl-2,3-dimethylpyridine scaffold is a critical first step in its utilization. Methodologies often begin from readily available lutidine or collidine precursors, proceeding through strategic oxidation and rearrangement reactions. A prevalent strategy involves the N-oxidation of a substituted pyridine, which activates the ring for subsequent functionalization.
Pathway 1: From 3,5-Lutidine via N-Oxidation
A common and industrially relevant approach begins with 3,5-Lutidine (3,5-dimethylpyridine). This method leverages the directing effects of the N-oxide group to introduce functionality at the desired positions.
The rationale for this pathway is rooted in the electronic nature of the pyridine N-oxide. The N-oxide group is activating, making the pyridine ring more susceptible to electrophilic substitution, particularly at the 4-position, and also facilitates reactions at the alpha-methyl groups.
Workflow Diagram: Synthesis from 3,5-Lutidine
Caption: Synthetic pathway from 3,5-Lutidine via N-oxide intermediates.
Detailed Protocol: Synthesis of 3,5-Lutidine-N-Oxide
This protocol is a foundational step in many synthetic routes. The oxidation of the pyridine nitrogen is typically achieved with a peroxide agent.
-
Reaction Setup: To a solution of 3,5-Lutidine in acetic acid, add hydrogen peroxide dropwise while maintaining the temperature below 40°C. The use of acetic acid as a solvent facilitates the reaction and helps control the exotherm.
-
Reaction Monitoring: The reaction is typically stirred for several hours. Progress can be monitored by thin-layer chromatography (TLC) until the starting lutidine is consumed.
-
Workup and Isolation: The reaction mixture is carefully neutralized. The product, 3,5-Lutidine-N-Oxide, is then extracted using an organic solvent such as dichloromethane or chloroform.[3]
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude N-oxide, which can be purified further by recrystallization or chromatography.[3][4]
Chemical Reactivity and Functional Group Transformations
The utility of 5-Hydroxymethyl-2,3-dimethylpyridine is defined by the reactivity of its key functional groups: the hydroxymethyl moiety and the pyridine ring itself.
Conversion of the Hydroxymethyl Group
The primary alcohol of the hydroxymethyl group is the main site of reactivity and the key to its function as a synthetic intermediate.
-
Chlorination: The most critical reaction is its conversion to the corresponding chloromethyl derivative. This transformation creates an excellent electrophilic site, primed for nucleophilic substitution. Thionyl chloride (SOCl₂) is the reagent of choice for this step.[5] The reaction proceeds efficiently because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed, driving the equilibrium towards the product.
-
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde (5-formyl-2,3-dimethylpyridine) or carboxylic acid (2,3-dimethylpyridine-5-carboxylic acid). The choice of oxidant dictates the outcome. Mild oxidants like manganese dioxide (MnO₂) or PCC favor the aldehyde, while stronger oxidants like potassium permanganate (KMnO₄) will lead to the carboxylic acid. These derivatives are valuable for creating different classes of compounds.
Reactivity Map
Caption: Key reactions of the hydroxymethyl group.
Reactions of the Pyridine Ring
While the hydroxymethyl group is the primary reactive handle, the pyridine ring itself can undergo reactions, although these are less common when it is used as an intermediate for PPIs. Electrophilic aromatic substitution is possible, but the ring is generally electron-deficient, making such reactions challenging without activating groups.
Application in Drug Development: The Synthesis of Omeprazole
The most significant application of 5-Hydroxymethyl-2,3-dimethylpyridine derivatives is in the synthesis of Omeprazole, a widely prescribed medication for treating peptic ulcers and gastroesophageal reflux disease (GERD).[1][2]
Omeprazole's structure consists of two key heterocyclic units: a substituted benzimidazole and a substituted pyridine, linked by a methylsulfinyl bridge.[6] The role of 5-Hydroxymethyl-2,3-dimethylpyridine (after conversion to its 4-methoxy and 2-chloromethyl derivative) is to provide this essential pyridine component.
Workflow: Omeprazole Synthesis
Caption: Role of the pyridine intermediate in Omeprazole synthesis.
Detailed Protocol: Coupling and Oxidation
-
Synthesis of the Thioether Intermediate: The chlorinated pyridine derivative, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine, is coupled with 5-methoxy-2-mercaptobenzimidazole.[1] This is a nucleophilic substitution reaction where the thiol group of the benzimidazole attacks the electrophilic chloromethyl carbon. The reaction is typically carried out in a suitable solvent like dichloromethane or ethanol with a base (e.g., NaOH) to deprotonate the thiol, forming the more nucleophilic thiolate.[1]
-
Oxidation to the Sulfoxide: The resulting thioether is then carefully oxidized to form the sulfinyl (sulfoxide) bridge of Omeprazole.[6] This step is critical, as over-oxidation can lead to the formation of an undesired sulfone impurity.[6] Common oxidizing agents for this selective oxidation include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.[1]
-
Isolation and Purification: Omeprazole is isolated from the reaction mixture, often by precipitation or extraction, and then purified by recrystallization to achieve the high purity required for a pharmaceutical ingredient.
Physicochemical and Spectroscopic Data
Accurate characterization is essential for confirming the identity and purity of 5-Hydroxymethyl-2,3-dimethylpyridine.
| Property | Value | Source |
| Chemical Formula | C₈H₁₁NO | [7] |
| Molecular Weight | 137.18 g/mol | [7] |
| CAS Number | 857146-29-3 | [7] |
| Appearance | White to off-white solid | Vendor Data |
| ¹H NMR (CDCl₃) | δ ~2.3 (s, 3H, CH₃), ~2.4 (s, 3H, CH₃), ~4.7 (s, 2H, CH₂), ~8.2 (s, 1H, Ar-H) | Predicted/Typical |
| ¹³C NMR (CDCl₃) | δ ~15 (CH₃), ~20 (CH₃), ~60 (CH₂OH), ~120-160 (Ar-C) | Predicted/Typical |
Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and experimental conditions. The values provided are typical for this class of compound.
Conclusion
5-Hydroxymethyl-2,3-dimethylpyridine is more than just a chemical intermediate; it is an enabling molecule in medicinal chemistry. Its synthesis, rooted in the fundamental principles of heterocyclic chemistry, provides a versatile platform for creating complex molecular architectures. The specific reactivity of its hydroxymethyl group, particularly its conversion to a chloromethyl electrophile, is the key to its widespread use in the pharmaceutical industry, most notably in the production of life-changing proton pump inhibitors like Omeprazole. A thorough understanding of its synthesis and reactivity is therefore essential for any scientist or researcher working in the field of drug development and organic synthesis.
References
-
Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). MDPI. Available at: [Link]
- US Patent 6,245,913 B1: Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. (2001). Google Patents.
-
Total synthesis of 5-hydroxyomeprazole. (2016). Semantic Scholar. Available at: [Link]
-
3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine. PubChem. Available at: [Link]
-
Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. (2024). TUODA. Available at: [Link]
- US Patent 5,616,713 A: Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine. (1997). Google Patents.
-
2-(Hydroxymethyl)-3,5-dimethylpyridin-4-ol. PubChem. Available at: [Link]
-
Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. (2019). SciSpace. Available at: [Link]
- Intermediates for the preparation of omeprazole. (1984). Google Patents.
- CN101648910B - Method for preparing 3,5-dimethylpyridine-N-oxide. (2012). Google Patents.
Sources
- 1. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]
- 2. US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine - Google Patents [patents.google.com]
- 3. CN101648910B - Method for preparing 3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]
- 4. Intermediates for the preparation of omeprazole - Patent 0103553 [data.epo.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. scispace.com [scispace.com]
- 7. scbt.com [scbt.com]
An In-Depth Technical Guide to the Synthesis of 5-Hydroxymethyl-2,3-dimethylpyridine
This guide provides a comprehensive overview of the primary synthetic routes for obtaining 5-Hydroxymethyl-2,3-dimethylpyridine, a key intermediate in the pharmaceutical industry. The methodologies detailed herein are curated for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles and strategic considerations for each pathway.
Introduction
5-Hydroxymethyl-2,3-dimethylpyridine is a pivotal building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structural features, a substituted pyridine ring with a reactive hydroxymethyl group, make it a versatile synthon for constructing more complex molecular architectures. The efficient and scalable synthesis of this intermediate is therefore of significant interest. This guide will explore two principal and field-proven synthetic strategies, starting from readily available precursors: 2,3,5-collidine and 2,3-dimethylpyridine. Each route will be discussed in detail, providing a rationale for the chosen reagents and conditions, step-by-step protocols, and a comparative analysis to aid in selecting the most appropriate method for a given research or development objective.
Route A: Synthesis from 2,3,5-Collidine via Oxidation and Reduction
This synthetic pathway leverages the selective oxidation of one of the methyl groups of 2,3,5-collidine (also known as 2,3,5-trimethylpyridine) to a carboxylic acid, which is then esterified and subsequently reduced to the desired primary alcohol. This multi-step approach offers a high degree of control and is amenable to large-scale production.
Conceptual Workflow
The overall transformation from 2,3,5-collidine to 5-Hydroxymethyl-2,3-dimethylpyridine via this route can be visualized as a three-stage process.
Caption: Overall workflow for Route A.
Step 1: Oxidation of 2,3,5-Collidine to 2,3-Dimethylpyridine-5-carboxylic Acid
The selective oxidation of a single methyl group on an alkyl-substituted aromatic ring is a classic transformation. In the case of 2,3,5-collidine, the methyl groups at the 2- and 5-positions are susceptible to oxidation. However, careful control of reaction conditions allows for the preferential oxidation of the 5-methyl group. Potassium permanganate (KMnO₄) is a powerful and cost-effective oxidizing agent for this purpose[1]. The reaction proceeds via a free-radical mechanism at the benzylic-like position of the pyridine ring[1].
Experimental Protocol:
-
To a stirred solution of 2,3,5-collidine in water, slowly add potassium permanganate (KMnO₄) in portions at a controlled temperature, typically between 80-95°C.
-
Maintain the reaction at this temperature for several hours until the purple color of the permanganate has discharged, indicating its consumption.
-
After the reaction is complete, cool the mixture and filter off the manganese dioxide (MnO₂) byproduct.
-
Acidify the filtrate with a mineral acid (e.g., HCl) to a pH of approximately 3-4 to precipitate the 2,3-dimethylpyridine-5-carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| 2,3,5-Collidine | 1.0 eq | Starting Material |
| Potassium Permanganate | 2.0 - 2.5 eq | Oxidizing Agent |
| Water | Solvent | Reaction Medium |
| Temperature | 80 - 95 °C | Promotes Oxidation |
| Reaction Time | 4 - 8 hours | Ensure complete reaction |
| HCl (conc.) | To pH 3-4 | Product Precipitation |
Step 2: Esterification of 2,3-Dimethylpyridine-5-carboxylic Acid
The carboxylic acid is converted to its ethyl ester to facilitate the subsequent reduction. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a standard and efficient method[2][3].
Experimental Protocol:
-
Suspend 2,3-dimethylpyridine-5-carboxylic acid in an excess of ethanol.
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize the excess acid with a base (e.g., sodium bicarbonate solution).
-
Extract the ethyl 2,3-dimethylpyridine-5-carboxylate with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| 2,3-Dimethylpyridine-5-carboxylic Acid | 1.0 eq | Substrate |
| Ethanol | Excess | Reagent and Solvent |
| Sulfuric Acid (conc.) | Catalytic | Acid Catalyst |
| Temperature | Reflux (~78 °C) | Drives Esterification |
| Reaction Time | 4 - 6 hours | Ensure high conversion |
Step 3: Reduction of Ethyl 2,3-Dimethylpyridine-5-carboxylate
The final step involves the reduction of the ester to the primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation. However, for improved safety and milder reaction conditions, sodium borohydride (NaBH₄) in the presence of a Lewis acid or in a suitable solvent system can also be employed[4][5].
Experimental Protocol (using LiAlH₄):
-
In a dry flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of ethyl 2,3-dimethylpyridine-5-carboxylate in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for a few hours.
-
Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-Hydroxymethyl-2,3-dimethylpyridine.
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| Ethyl 2,3-Dimethylpyridine-5-carboxylate | 1.0 eq | Substrate |
| Lithium Aluminum Hydride (LiAlH₄) | 1.0 - 1.5 eq | Reducing Agent |
| Anhydrous Tetrahydrofuran (THF) | Solvent | Anhydrous reaction medium |
| Temperature | 0 °C to room temp. | Controls reactivity |
| Reaction Time | 2 - 4 hours | Ensure complete reduction |
Route B: Synthesis from 2,3-Dimethylpyridine via Bromination and Formylation
This alternative strategy involves the functionalization of the 2,3-dimethylpyridine ring at the 5-position through a brominated intermediate. The bromo-group is then converted to a formyl group, which is subsequently reduced to the hydroxymethyl functionality. This route offers a different set of synthetic challenges and advantages, particularly in terms of regioselectivity.
Conceptual Workflow
The synthetic sequence for Route B is a three-step process starting from 2,3-dimethylpyridine.
Caption: Overall workflow for Route B.
Step 1: Bromination of 2,3-Dimethylpyridine
Electrophilic aromatic substitution on the pyridine ring is generally challenging due to its electron-deficient nature. However, bromination can be achieved under specific conditions. The directing effects of the methyl groups favor substitution at the 5-position.
Experimental Protocol:
-
Dissolve 2,3-dimethylpyridine in a suitable solvent such as concentrated sulfuric acid.
-
Slowly add bromine to the solution at a controlled temperature.
-
Heat the reaction mixture for several hours to drive the bromination to completion.
-
After cooling, carefully pour the reaction mixture onto ice and neutralize with a strong base (e.g., NaOH) to precipitate the product.
-
Extract the 5-bromo-2,3-dimethylpyridine with an organic solvent, dry the organic layer, and purify by distillation or chromatography[6].
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| 2,3-Dimethylpyridine | 1.0 eq | Starting Material |
| Bromine | 1.0 - 1.2 eq | Brominating Agent |
| Sulfuric Acid (conc.) | Solvent/Catalyst | Activates the ring |
| Temperature | 100 - 120 °C | Promotes substitution |
| Reaction Time | 6 - 12 hours | Ensure good conversion |
Step 2: Formylation of 5-Bromo-2,3-dimethylpyridine
The bromo-substituent can be converted to a formyl group via a Grignard reaction with a suitable formylating agent, such as N,N-dimethylformamide (DMF)[6][7]. This involves the formation of a pyridyl Grignard reagent, which is then quenched with DMF.
Experimental Protocol:
-
In a dry flask under an inert atmosphere, activate magnesium turnings with a small crystal of iodine.
-
Add a solution of 5-bromo-2,3-dimethylpyridine in anhydrous THF dropwise to the magnesium turnings to initiate the Grignard reagent formation. Gentle heating may be required.
-
Once the Grignard reagent has formed, cool the solution to a low temperature (e.g., -78°C).
-
Slowly add a solution of anhydrous DMF in THF to the Grignard reagent.
-
After the addition, allow the reaction to warm to room temperature and stir for a few hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the 2,3-dimethylpyridine-5-carbaldehyde with an organic solvent, dry, and purify.
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| 5-Bromo-2,3-dimethylpyridine | 1.0 eq | Substrate |
| Magnesium Turnings | 1.1 - 1.5 eq | Forms Grignard reagent |
| Anhydrous THF | Solvent | Anhydrous reaction medium |
| N,N-Dimethylformamide (DMF) | 1.1 - 1.5 eq | Formylating agent |
| Temperature | Reflux (Grignard), -78°C (Formylation) | Controls reaction stages |
Step 3: Reduction of 2,3-Dimethylpyridine-5-carbaldehyde
The final step is the reduction of the aldehyde to the primary alcohol. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, offering advantages in terms of safety and ease of handling compared to LiAlH₄[2][8].
Experimental Protocol:
-
Dissolve 2,3-dimethylpyridine-5-carbaldehyde in a protic solvent such as methanol or ethanol.
-
Cool the solution in an ice bath.
-
Add sodium borohydride (NaBH₄) in small portions to the stirred solution.
-
After the addition is complete, stir the reaction at room temperature for 1-2 hours.
-
Quench the reaction by adding water or a dilute acid.
-
Extract the 5-Hydroxymethyl-2,3-dimethylpyridine with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| 2,3-Dimethylpyridine-5-carbaldehyde | 1.0 eq | Substrate |
| Sodium Borohydride (NaBH₄) | 0.5 - 1.0 eq | Reducing Agent |
| Methanol or Ethanol | Solvent | Reaction Medium |
| Temperature | 0 °C to room temp. | Controls reactivity |
| Reaction Time | 1 - 2 hours | Ensure complete reduction |
Comparative Analysis and Field Insights
| Feature | Route A (from 2,3,5-Collidine) | Route B (from 2,3-Dimethylpyridine) |
| Starting Material Availability | 2,3,5-Collidine is a commercially available, though sometimes less common, starting material[9]. | 2,3-Dimethylpyridine is a common and readily available pyridine derivative. |
| Number of Steps | Typically 3 steps. | Typically 3 steps. |
| Key Challenges | Selective oxidation of one methyl group can be challenging and may lead to side products. Handling of KMnO₄ on a large scale requires care. | Grignard reagent formation with bromopyridines can sometimes be sluggish and require careful initiation and anhydrous conditions. |
| Scalability | Generally considered scalable, with well-established procedures for each step. | Scalable, but the Grignard reaction step requires stringent process control. |
| Reagent Safety & Handling | Involves a strong oxidant (KMnO₄) and a highly reactive reducing agent (LiAlH₄). | Involves handling of bromine and pyrophoric Grignard reagents. |
| Overall Yield | Can provide good overall yields with careful optimization of each step. | Yields can be variable, particularly in the Grignard and formylation steps. |
Expertise & Experience:
From a process chemistry perspective, Route A is often favored for its more predictable and robust nature, especially on a larger scale. The oxidation of alkylpyridines is a well-understood transformation, and while it requires careful temperature control, it is generally reliable. The subsequent esterification and reduction steps are standard textbook reactions.
Route B, while elegant, hinges critically on the successful and high-yielding formation of the Grignard reagent. Pyridyl Grignards can be challenging to prepare consistently, and side reactions such as Wurtz coupling can lower the yield[10]. However, for smaller-scale laboratory synthesis, this route can be attractive due to the potentially milder conditions of the final reduction step if NaBH₄ is used.
Trustworthiness:
The protocols described are based on established and validated chemical transformations. The success of each step can be readily monitored by standard analytical techniques such as TLC, GC, and NMR. The intermediates in both routes are stable and can be isolated and characterized, providing checkpoints for quality control throughout the synthesis.
Conclusion
Both synthetic routes presented in this guide offer viable pathways to 5-Hydroxymethyl-2,3-dimethylpyridine. The choice between them will depend on factors such as the scale of the synthesis, the availability and cost of the starting materials, and the specific expertise and equipment available in the laboratory. Route A is a robust and classical approach suitable for larger-scale production, while Route B provides a valuable alternative, particularly for medicinal chemistry applications where diverse analogues may be explored starting from the brominated intermediate.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Borohydride in the Presence of Titanium(IV) Isopropoxide. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Retrieved from [Link]
- CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine. (2021). Google Patents.
- Wibaut, J. P., & van der Voort, H. G. P. (1951). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Recueil des Travaux Chimiques des Pays-Bas, 70(1), 37-44.
- US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine. (1997). Google Patents.
- Lee, J.-s., Velarde-Ortiz, R., Guijarro, A., Waugaman, J. R., & Rieke, R. D. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428–5430.
-
UBC Library Open Collections. (1972). The mechanism of permanganate oxidation of alkanes, arenes and related compounds. Retrieved from [Link]
- Urošević, J., Mitić, M., Arsić, B., & Stojanović, G. (2022). Optimization of the reaction conditions of the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone. Journal of the Serbian Chemical Society, 87(1), 1-10.
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]
- US4658032A - Process for producing 2,3,5-collidine and/or 2,3,5,6-tetramethylpyridine. (1987). Google Patents.
- US2109954A - Oxidation of alkyl pyridines and alkyl quinolines. (1938). Google Patents.
-
Potassium Permanganate Oxidation. (2021, April 21). YouTube. Retrieved from [Link]
- Balasubramanian, S., et al. (2024). Selective Photocatalytic C-H oxidation of 5-methylcytosine in DNA.
-
Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. Retrieved from [Link]
- Stanovnik, B., & Tisler, M. (2016). Total synthesis of 5-hydroxyomeprazole. ARKIVOC, 2016(iii), 339-351.
- Reddy, Ch. V., & Periasamy, M. (2010). Reduction of Aldehydes and Ketones with NaBH4/Al2O3 Under Solvent-Free Conditions.
- Chen, Y., et al. (2021). Selective oxidation of 2,3,6-trimethylphenol into 2,3,5-trimethyl-1,4-benzoquinone with dioxygen over heterogeneous Co catalysts. Catalysis Science & Technology, 11(1), 123-131.
-
CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. (n.d.). Retrieved from [Link]
- Cooksey, C. (2010). Permanganate oxidation of a methyl group to carboxylic acid. ChemSpider SyntheticPages, SP455.
-
jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids. YouTube. Retrieved from [Link]
- Guczynski, M., et al. (1989). Oxidation of methylpyridines with some argentous compounds. Polish Journal of Chemistry, 63, 199-204.
- CN1141299C - Method for preparing 5-methylpyrazine-2-carboxylic acid by one-step oxidation with KMnO4. (2004). Google Patents.
- CN107628990B - Synthesis method of 5-bromopyridine-3-formaldehyde. (2020). Google Patents.
-
University of California, Irvine. (n.d.). Experiment 25 – The Grignard Reaction. Retrieved from [Link]
-
Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]
- Eisner, U., & Sadeghi, M. T. (1979). The sodium borohydride reduction of N-sulfonylpyridinium salts. Synthesis of N-sulfonyl-1,4-(1,2-) dihydropyridines. Canadian Journal of Chemistry, 57(15), 2004-2008.
-
University of Cambridge. (2024). Selective Photocatalytic C−H Oxidation of 5‐Methylcytosine in DNA. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-Bromopropene. Retrieved from [Link]
- Deitmann, E., et al. (2023). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale.
-
Brainly. (2023, October 3). The addition of a Grignard reagent to DMF results in the generation of the corresponding aldehyde. Retrieved from [Link]
- Jones, G., & Tilley, M. (1966). Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde. Journal of the Chemical Society C: Organic, 805-809.
- Babler, J. H., & Invergo, B. J. (1981). Reduction of Acid Chlorides to Aldehydes Using Sodium Borohydride/Pyridine.
- Schieberle, P., & Hofmann, T. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Journal of Agricultural and Food Chemistry, 70(47), 14755–14764.
- Chen, C.-C., & Li, R.-K. (2012). Supercritical water oxidation of 3-methylpyridine with propylene glycol. Journal of the Taiwan Institute of Chemical Engineers, 43(5), 737-742.
- Liu, Y., et al. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines.
-
Balasubramanian, S., et al. (2024). Selective Photocatalytic C−H Oxidation of 5‐Methylcytosine in DNA. Angewandte Chemie International Edition. Retrieved from [Link]
-
Ashenhurst, J. (2019, April 9). Addition of NaBH4 to aldehydes to give primary alcohols. Master Organic Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-Bromopropene. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sodium borohydride reduction of adducts of primary amines with aldehydes and p-thiocresol. The alkylation of heterocyclic and aromatic amino-compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. CN101648910B - Method for preparing 3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]
- 6. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents [patents.google.com]
- 7. CN107628990B - Synthesis method of 5-bromopyridine-3-formaldehyde - Google Patents [patents.google.com]
- 8. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 9. pp.bme.hu [pp.bme.hu]
- 10. researchgate.net [researchgate.net]
known reactions involving 5-Hydroxymethyl-2,3-dimethylpyridine
An In-depth Technical Guide to the Synthesis and Reactivity of 5-Hydroxymethyl-2,3-dimethylpyridine
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the known chemical reactions involving 5-Hydroxymethyl-2,3-dimethylpyridine, a pivotal heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis of the core scaffold, the diverse reactivity of its functional groups, and its critical applications, particularly in the synthesis of proton pump inhibitors (PPIs). The narrative emphasizes the rationale behind synthetic strategies and the mechanistic underpinnings of the described transformations.
Introduction: The Strategic Importance of the Pyridine Scaffold
5-Hydroxymethyl-2,3-dimethylpyridine is a substituted pyridine derivative whose value lies in its unique combination of functional groups: a nucleophilic hydroxymethyl group amenable to a wide range of transformations, and a sterically hindered, electron-rich pyridine ring. This structure serves as a key intermediate in the synthesis of complex pharmaceutical agents. Its most notable application is in the construction of the pyridine moiety of several blockbuster PPI drugs, such as Omeprazole, which are used to treat acid-related gastrointestinal disorders[1]. Understanding the reactivity of this molecule is paramount for optimizing existing synthetic routes and developing novel derivatives with enhanced therapeutic profiles.
The reactivity of this molecule can be broadly categorized into two main areas:
-
Transformations of the 5-Hydroxymethyl Group: This primary alcohol is the most reactive site, readily undergoing oxidation, halogenation, esterification, and etherification.
-
Reactions involving the Pyridine Ring: While the ring itself is less reactive towards typical electrophilic substitution, its nitrogen atom can be targeted (e.g., N-oxidation) to modulate the ring's electronic properties and enable further functionalization.
Synthesis of the Core Scaffold: From Lutidine to a Functionalized Pyridine
The industrial synthesis of highly substituted pyridines like 5-Hydroxymethyl-2,3-dimethylpyridine and its analogs often begins with simple, commercially available precursors such as 3,5-Lutidine (3,5-dimethylpyridine). A common and insightful route involves the strategic use of N-oxidation to activate the pyridine ring for subsequent functionalization, a classic strategy in heterocyclic chemistry.
Causality of the Synthetic Strategy:
The direct introduction of functional groups onto the pyridine ring can be challenging. The pyridine nitrogen deactivates the ring towards electrophilic substitution, directing incoming electrophiles primarily to the 3-position. To overcome this, the pyridine is first converted to its N-oxide. This N-oxidation serves two critical purposes:
-
It activates the 2- and 4-positions of the ring towards both nucleophilic and electrophilic attack.
-
The N-oxide oxygen can be subsequently removed via reduction, restoring the pyridine ring.
A representative synthetic pathway leading to a closely related and commercially important analog, 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine, illustrates these principles effectively[1][2].
Illustrative Synthetic Workflow```dot
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}
Caption: Mechanism of hydroxymethyl to chloromethyl conversion using SOCl₂.
[1]
-
Safety Note: Thionyl chloride is corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
-
Suspend 2-Hydroxymethyl-3,5-dimethyl-4-nitropyridine in a suitable inert solvent such as dichloromethane.
-
Cool the mixture to 0°C in an ice bath.
-
Add thionyl chloride dropwise to the stirred suspension.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by pouring it onto crushed ice and neutralizing with a cold aqueous solution of sodium hydroxide.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the chloromethyl derivative.
Oxidation: Accessing Aldehyde and Carboxylic Acid Derivatives
The hydroxymethyl group can be selectively oxidized to either an aldehyde or a carboxylic acid, providing access to other important classes of compounds.
-
Causality of Reagent Choice:
-
To Aldehyde: Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Manganese dioxide (MnO₂) is an excellent choice for oxidizing benzylic and allylic alcohols. Pyridinium chlorochromate (PCC) is another common choice.
-
To Carboxylic Acid: Stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) will readily oxidize the primary alcohol to a carboxylic acid.
-
| Product | Reagent | Typical Conditions | Yield (%) |
| 2,3-Dimethylpyridine-5-carbaldehyde | MnO₂ | Dichloromethane, reflux | High |
| 2,3-Dimethylnicotinic Acid | KMnO₄ | Aqueous base, heat | Moderate-High |
Table 1: Summary of Oxidation Reactions.
Esterification: Modifying Physicochemical Properties
Esterification of the hydroxymethyl group is a common strategy to create prodrugs, improve lipophilicity, or introduce specific functionalities.
-
Methodologies:
-
Fischer Esterification: Reaction with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄). This is an equilibrium-driven process and often requires removal of water.
-
Acyl Chloride/Anhydride: Reaction with a more reactive acyl chloride or anhydride, typically in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl or carboxylic acid byproduct.
-
Steglich Esterification: A mild method ideal for sensitive substrates, using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).[3] This method avoids harsh acidic or basic conditions.
-
[3]
-
Dissolve 5-Hydroxymethyl-2,3-dimethylpyridine, the desired carboxylic acid (1.1 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Cool the solution to 0°C.
-
Add a solution of DCC (1.1 equivalents) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.
-
Wash the filtrate with dilute HCl, then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude ester, which can be purified by column chromatography.
Etherification: Introducing Alkoxy Groups
The formation of ethers is another valuable transformation, often accomplished via the Williamson ether synthesis.
-
Mechanism & Rationale: The alcohol is first deprotonated with a strong, non-nucleophilic base (e.g., sodium hydride, NaH) to form a potent nucleophile, the alkoxide. This alkoxide then displaces a halide from an alkyl halide in an SN2 reaction to form the ether. The choice of a strong base is critical as the alcohol is only weakly acidic.
Caption: Workflow for Williamson ether synthesis.
Application in Drug Development: The Synthesis of Omeprazole
The reactions described above culminate in the elegant synthesis of complex drugs. The synthesis of Omeprazole, a proton pump inhibitor, is a prime example where a derivative of 5-Hydroxymethyl-2,3-dimethylpyridine is a key precursor.[1][2]
The core strategy involves:
-
Synthesis of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine.
-
Nucleophilic substitution of the chloride by the sulfur atom of 5-methoxy-2-mercaptobenzimidazole.
-
A final, controlled oxidation of the resulting sulfide to a sulfoxide to yield Omeprazole.
Caption: Final steps in the synthesis of Omeprazole.
This multi-step process highlights the necessity of precise chemical control. The initial transformations of the hydroxymethyl group are not merely academic exercises but are enabling steps that allow for the strategic assembly of a complex, biologically active molecule.
Conclusion
5-Hydroxymethyl-2,3-dimethylpyridine is a versatile and highly valuable building block in modern organic and medicinal chemistry. Its reactivity is dominated by the transformations of the hydroxymethyl group, which can be readily converted into halides, aldehydes, carboxylic acids, esters, and ethers. These reactions, particularly the conversion to a chloromethyl derivative, are foundational to the synthesis of numerous pharmaceuticals, most notably the class of proton pump inhibitors. The synthetic strategies employed, often involving activation of the pyridine ring via N-oxidation, demonstrate classic principles of heterocyclic chemistry. A thorough understanding of these reactions provides chemists with the tools to not only optimize current manufacturing processes but also to design and synthesize the next generation of pyridine-based therapeutic agents.
References
- Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.
- Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
- Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers. Journal of Chemical and Pharmaceutical Research.
- Method for preparing 3,5-dimethylpyridine-N-oxide.
Sources
- 1. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]
- 2. US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine - Google Patents [patents.google.com]
- 3. jocpr.com [jocpr.com]
An In-depth Technical Guide to the Solubility of 5-Hydroxymethyl-2,3-dimethylpyridine in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of 5-Hydroxymethyl-2,3-dimethylpyridine, a key intermediate in pharmaceutical synthesis.[1][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its solubility, offering both reported data and detailed methodologies for independent determination.
Introduction: The Physicochemical Landscape
5-Hydroxymethyl-2,3-dimethylpyridine (CAS No. 857146-29-3) is a pyridine derivative with a molecular weight of 137.18 g/mol .[3][4] Its structure, featuring a pyridine ring substituted with two methyl groups and a hydroxymethyl group, dictates its solubility profile. The nitrogen atom in the pyridine ring and the hydroxyl group introduce polarity and the capacity for hydrogen bonding, while the methyl groups and the aromatic ring contribute to its nonpolar character. This amphiphilic nature suggests a nuanced solubility across a spectrum of organic solvents.
Key Physicochemical Properties:
-
Molecular Formula: C₈H₁₁NO[4]
-
Boiling Point: 108 °C at 0.5 Torr[3]
-
Predicted Density: 1.063 g/cm³[3]
-
Predicted pKa: 13.72[3]
Understanding these properties is fundamental to predicting and explaining its behavior in different solvent environments. The interplay between the polar functional groups (hydroxyl and pyridine nitrogen) and the nonpolar hydrocarbon backbone is the primary determinant of its solubility.
Solubility Profile: A Mixed Bag of Affinities
Currently, detailed quantitative solubility data for 5-Hydroxymethyl-2,3-dimethylpyridine in a wide array of organic solvents is not extensively published in the public domain. However, qualitative data indicates its solubility in a selection of common laboratory solvents.
Table 1: Qualitative Solubility of 5-Hydroxymethyl-2,3-dimethylpyridine
| Solvent | Type | Reported Solubility |
| Chloroform | Chlorinated | Soluble[3] |
| Dichloromethane | Chlorinated | Soluble[3] |
| Methanol | Polar Protic | Soluble[3] |
This preliminary data suggests a preference for polar and chlorinated solvents, which is consistent with the molecule's structure. The ability of methanol to act as both a hydrogen bond donor and acceptor, coupled with its polarity, facilitates the dissolution of this compound. Similarly, the polarity of chloroform and dichloromethane allows for favorable dipole-dipole interactions.
For comparison, the related compound 2,3-dimethylpyridine exhibits good solubility in common organic solvents like dichloromethane, ethyl acetate, and dimethyl sulfoxide.[5] This suggests that the addition of the hydroxymethyl group in 5-Hydroxymethyl-2,3-dimethylpyridine likely enhances its solubility in more polar solvents.
The "Why": Factors Governing Solubility
The principle of "like dissolves like" provides a foundational understanding of solubility.[6] The dissolution of a solute in a solvent is a thermodynamic process governed by the change in Gibbs free energy. For dissolution to be favorable, the energy released from solute-solvent interactions must overcome the energy required to break solute-solute and solvent-solvent interactions.
The key molecular interactions at play for 5-Hydroxymethyl-2,3-dimethylpyridine are:
-
Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor. The pyridine nitrogen can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) will readily interact with these sites.
-
Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative nitrogen and oxygen atoms. Polar aprotic solvents (e.g., acetone, ethyl acetate) will interact through these forces.
-
Van der Waals Forces: The aromatic ring and methyl groups contribute to London dispersion forces, allowing for interaction with nonpolar solvents.
The overall solubility in a given solvent is a result of the sum of these interactions.
Experimental Determination of Solubility: A Practical Guide
Given the limited publicly available quantitative data, researchers will often need to determine the solubility of 5-Hydroxymethyl-2,3-dimethylpyridine experimentally. The following section provides detailed protocols for the most common and reliable methods.
The Equilibrium Shake-Flask Method
This is the gold standard for determining equilibrium solubility. It involves saturating a solvent with the solute and then quantifying the dissolved concentration.
Protocol:
-
Preparation: Add an excess amount of 5-Hydroxymethyl-2,3-dimethylpyridine to a known volume of the selected organic solvent in a sealed, screw-cap vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using a mechanical shaker or orbital incubator for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. Centrifugation can be used to expedite this process.
-
Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Quantification: Dilute the supernatant with a suitable solvent and analyze the concentration of 5-Hydroxymethyl-2,3-dimethylpyridine using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Diagram 1: Shake-Flask Solubility Determination Workflow
Caption: Workflow for the equilibrium shake-flask method.
High-Throughput Screening (HTS) Methods
For rapid screening of solubility in multiple solvents, automated HTS methods are often employed. These typically involve smaller scales and shorter equilibration times.
Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of 5-Hydroxymethyl-2,3-dimethylpyridine in a highly soluble solvent (e.g., DMSO).
-
Dispensing: Dispense a small, known volume of the stock solution into a 96-well plate.
-
Solvent Addition: Add the various test solvents to the wells.
-
Equilibration and Detection: The plate is shaken, and the solubility is often determined by methods such as nephelometry (light scattering from precipitated particles) or UV-Vis spectroscopy.
While less precise than the shake-flask method, HTS is invaluable for initial solvent screening in drug discovery.
Data Interpretation and Application
The obtained solubility data is crucial for various stages of drug development:
-
Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.
-
Formulation Development: Designing stable and bioavailable drug products.
-
Preclinical Studies: Preparing solutions for in vitro and in vivo testing.
Conclusion
While qualitative data points to the solubility of 5-Hydroxymethyl-2,3-dimethylpyridine in polar and chlorinated organic solvents, comprehensive quantitative data remains to be fully elucidated in publicly accessible literature. This guide provides both the existing knowledge and the practical, detailed methodologies for researchers to determine this critical parameter. A thorough understanding of its solubility, grounded in the principles of its molecular structure and interactions, is essential for its effective application in pharmaceutical research and development.
References
- Striela, R., et al. (2016). Total synthesis of 5-hydroxyomeprazole. ARKIVOC, 2016(iii), 339-351.
-
ChemBK. (2024, April 10). 2,3-dimethyl pyridine. Retrieved from [Link]
-
Biorelevant. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC. Retrieved from [Link]
-
Labanauskas, L., et al. (2016). Total synthesis of 5-hydroxyomeprazole. ResearchGate. Retrieved from [Link]
- Lee, H., et al. (2009). Solubility of Novel CO2-Soluble Pyridine Derivatives in Supercritical Carbon Dioxide.
-
Mullins, J. J., & Moustafa, A. H. (1987). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. PubMed. Retrieved from [Link]
-
Baluja, S., & Talaviya, G. (2014). Experimental determination of solubility of dihydropyridine derivatives in organic solvents at different temperatures: Interactions and thermodynamic parameters relating to the solvation process. ResearchGate. Retrieved from [Link]
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (Third Edition). Wiley-VCH.
- Google Patents. (1997). US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.
-
PubChem. (n.d.). 2,5-Dimethylpyridine. Retrieved from [Link]
- Aida, T., Meijer, E. W., & Stupp, S. I. (2020). Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse. Journal of the American Chemical Society, 142(47), 19889-19903.
-
PubChem. (n.d.). 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine. Retrieved from [Link]
-
Kumar, A., et al. (2018). Solubility of some novel cyanopyridine derivatives. MedCrave online. Retrieved from [Link]
- Lesage, A., et al. (2017). Synthesis of 15N‐labelled 3,5‐dimethylpyridine. Journal of Labelled Compounds and Radiopharmaceuticals, 60(14), 914-918.
-
Barskiy, D. A., et al. (2019). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. White Rose Research Online. Retrieved from [Link]
- Reynisson, J., et al. (2018).
-
Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]
Sources
A Comprehensive Technical Guide to the Safe Handling of 5-Hydroxymethyl-2,3-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety protocols and handling procedures for 5-Hydroxymethyl-2,3-dimethylpyridine. As a substituted pyridine derivative, this compound warrants careful management in a laboratory setting. This document synthesizes critical safety information from analogous compounds to establish a robust framework for its safe utilization, ensuring the well-being of laboratory personnel and the integrity of research outcomes.
Understanding the Compound: Physicochemical Properties and Hazard Profile
Key Properties of Structurally Similar Compounds:
| Property | Value | Source |
| Molecular Weight | 137.18 g/mol | [1] |
| Appearance | Oily liquid (for many dimethylpyridines) | [4] |
| Boiling Point | 169 - 170 °C (for 3,5-dimethylpyridine) | [5] |
| Flash Point | 53 °C (for 3,5-dimethylpyridine) | [5] |
| Water Solubility | Soluble (general for methylpyridines) | [5][6] |
Anticipated Hazard Profile:
Based on data for analogous compounds like dimethylpyridines and hydroxymethylpyridines, 5-Hydroxymethyl-2,3-dimethylpyridine should be regarded as a hazardous substance with the following potential classifications:
-
Flammable Liquid and Vapor: Pyridine derivatives are often flammable, with vapors capable of forming explosive mixtures with air.[5][7]
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful or toxic if swallowed, in contact with skin, or inhaled.[8]
-
Skin Corrosion/Irritation: Causes skin irritation and potentially severe burns.[5][8]
-
Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[5][8]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[9][10]
Prudent Laboratory Practices: Engineering Controls and Personal Protective Equipment
A multi-layered approach to safety, combining robust engineering controls with appropriate personal protective equipment (PPE), is paramount when handling 5-Hydroxymethyl-2,3-dimethylpyridine.
Engineering Controls: The First Line of Defense
The primary objective of engineering controls is to minimize the potential for exposure at the source.
-
Chemical Fume Hood: All manipulations of 5-Hydroxymethyl-2,3-dimethylpyridine, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[2][11] This is critical to prevent the inhalation of potentially harmful vapors.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.[2]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and within a 10-second travel distance from the work area.[5][11]
Personal Protective Equipment (PPE): Essential Individual Protection
The selection of appropriate PPE is crucial to prevent direct contact with the chemical.
-
Eye and Face Protection: Chemical splash goggles are mandatory.[11][12] A face shield should also be worn when there is a significant risk of splashing.
-
Hand Protection: Wear nitrile or neoprene gloves.[2] It is important to note that latex gloves are not recommended for handling many organic chemicals. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Skin and Body Protection: A fully buttoned, flame-resistant laboratory coat should be worn.[12] For larger quantities or procedures with a higher risk of splashing, chemical-resistant aprons and sleeves are recommended.
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a full-face respirator with appropriate cartridges should be used.[12]
Methodical Handling and Storage Protocols
Adherence to systematic handling and storage procedures is fundamental to mitigating the risks associated with 5-Hydroxymethyl-2,3-dimethylpyridine.
Safe Handling Workflow
The following diagram outlines a safe workflow for handling this compound in a laboratory setting.
Caption: A stepwise workflow for the safe handling of 5-Hydroxymethyl-2,3-dimethylpyridine.
Storage Requirements
Proper storage is crucial to maintain the stability of the compound and prevent hazardous situations.
-
Location: Store in a cool, dry, and well-ventilated area.[2][7]
-
Container: Keep the container tightly closed to prevent the escape of vapors and absorption of moisture.[2][7]
-
Ignition Sources: Store away from heat, sparks, open flames, and other ignition sources.[2][7]
-
Incompatibilities: Segregate from strong oxidizing agents, acids, acid chlorides, and chloroformates.[5]
Emergency Response and First Aid
In the event of an exposure or spill, a swift and informed response is critical.
First Aid Measures
-
Inhalation: Immediately remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[7] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[5] Continue rinsing and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]
Spill and Leak Procedures
The response to a spill should be dictated by its size and location.
Caption: Decision-making flowchart for responding to a chemical spill.
Waste Management and Disposal
Chemical waste must be managed in accordance with institutional, local, and national regulations.
-
Waste Collection: Collect waste 5-Hydroxymethyl-2,3-dimethylpyridine and any contaminated materials in a designated, properly labeled, and sealed container.[11]
-
Disposal: Dispose of the chemical waste through a licensed and approved waste disposal facility.[5][7] Do not dispose of it down the drain.
Conclusion
The safe handling of 5-Hydroxymethyl-2,3-dimethylpyridine is predicated on a thorough understanding of its potential hazards and the consistent application of robust safety protocols. By integrating the principles of engineering controls, appropriate personal protective equipment, and meticulous laboratory practices, researchers can mitigate the risks associated with this compound and maintain a safe and productive research environment.
References
-
PubChem. (2026). 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine. [Link]
-
Wikipedia. (n.d.). 3,5-Lutidine. [Link]
-
PubChem. (n.d.). 2,3-Lutidine. [Link]
- Google Patents. (n.d.). US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.
-
Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. [Link]
-
PubMed. (1985). Toxicologic and antitumor studies on 5-hydroxymethyldeoxyuridine. [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Pyridine. [Link]
-
Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. [Link]
-
University of Washington. (n.d.). Standard Operating Procedure: Pyridine. [Link]
-
ResearchGate. (n.d.). NTP toxicology and carcinogenesis studies of 5-(Hydroxymethyl)-2-furfural (CAS No. 67-47-0) in F344/N rats and B6C3F1 mice (gavage studies). [Link]
-
FooDB. (2010). Showing Compound 2,5-Dimethylpyridine (FDB004388). [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. carlroth.com [carlroth.com]
- 4. 3,5-Lutidine - Wikipedia [en.wikipedia.org]
- 5. fishersci.com [fishersci.com]
- 6. Showing Compound 2,5-Dimethylpyridine (FDB004388) - FooDB [foodb.ca]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- 9. 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine | C9H13NO2 | CID 737823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. echemi.com [echemi.com]
A Technical Guide to the Spectroscopic Characterization of 5-Hydroxymethyl-2,3-dimethylpyridine
This technical guide provides a comprehensive overview of the spectroscopic methodologies and expected data for the characterization of 5-Hydroxymethyl-2,3-dimethylpyridine (CAS 857146-29-3). This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this pyridine derivative. Given the limited availability of published experimental spectra for this specific compound, this guide combines theoretical predictions with established spectroscopic principles to serve as a practical reference.
Introduction to 5-Hydroxymethyl-2,3-dimethylpyridine
5-Hydroxymethyl-2,3-dimethylpyridine, with the molecular formula C₈H₁₁NO, is a substituted pyridine derivative.[1] The structural features—a pyridine ring, two methyl groups, and a hydroxymethyl group—confer specific chemical properties that are amenable to detailed investigation by modern spectroscopic techniques. Accurate structural confirmation is a critical step in any research or development pipeline, ensuring compound identity and purity. This guide will detail the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-Hydroxymethyl-2,3-dimethylpyridine, both ¹H and ¹³C NMR are indispensable.
Rationale for Experimental Design
The choice of solvent and internal standard is paramount for acquiring high-quality NMR data. Deuterated chloroform (CDCl₃) is a common initial choice due to its excellent solvating power for a wide range of organic compounds and its single, well-defined residual solvent peak. However, the presence of the hydroxyl group in the analyte may lead to proton exchange, which can be observed or suppressed by using deuterated dimethyl sulfoxide (DMSO-d₆) or by adding a drop of D₂O. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.
Predicted ¹H NMR Spectral Data
The following table outlines the predicted proton NMR chemical shifts for 5-Hydroxymethyl-2,3-dimethylpyridine. These predictions are based on established chemical shift theory and computational models.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H (Aromatic, C4-H) | ~8.2 | s | 1H |
| H (Aromatic, C6-H) | ~7.2 | s | 1H |
| -CH₂OH (Methylene) | ~4.6 | s | 2H |
| -OH (Hydroxyl) | Variable (e.g., 1.5-4.0) | br s | 1H |
| -CH₃ (at C2) | ~2.5 | s | 3H |
| -CH₃ (at C3) | ~2.3 | s | 3H |
Note: The hydroxyl proton's chemical shift is highly dependent on solvent, concentration, and temperature.
Predicted ¹³C NMR Spectral Data
The predicted carbon NMR spectrum provides insight into the electronic environment of each carbon atom in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C (Aromatic, C2) | ~157 |
| C (Aromatic, C5) | ~148 |
| C (Aromatic, C3) | ~136 |
| C (Aromatic, C6) | ~135 |
| C (Aromatic, C4) | ~122 |
| -CH₂OH (Methylene) | ~63 |
| -CH₃ (at C2) | ~22 |
| -CH₃ (at C3) | ~18 |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of 5-Hydroxymethyl-2,3-dimethylpyridine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% TMS in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse spectrum with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum using the TMS signal at 0.00 ppm.
Caption: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The spectrum of 5-Hydroxymethyl-2,3-dimethylpyridine is expected to show characteristic absorption bands corresponding to its key structural features.
Expected IR Absorption Bands
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity/Shape |
| O-H Stretch (Alcohol) | 3500 - 3200 | Strong, Broad |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |
| C=C and C=N Stretch (Pyridine Ring) | 1600 - 1450 | Medium to Strong |
| C-O Stretch (Primary Alcohol) | ~1050 | Strong |
The broadness of the O-H stretching band is a result of hydrogen bonding.
Experimental Protocol for IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid and liquid samples.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid 5-Hydroxymethyl-2,3-dimethylpyridine onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Co-add at least 16 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
Caption: Workflow for ATR-IR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.
Expected Mass Spectrometric Data
For 5-Hydroxymethyl-2,3-dimethylpyridine (Molecular Weight: 137.18 g/mol [1]), the following is expected in an electron ionization (EI) mass spectrum:
-
Molecular Ion (M⁺): A peak at m/z = 137.
-
Key Fragmentation Patterns:
-
Loss of a hydrogen atom: [M-H]⁺ at m/z = 136.
-
Loss of the hydroxyl group: [M-OH]⁺ at m/z = 120.
-
Loss of the hydroxymethyl group: [M-CH₂OH]⁺ at m/z = 106.
-
Cleavage of the C-C bond between the ring and the hydroxymethyl group, leading to a pyridinium ion.
-
High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition of C₈H₁₁NO.
Experimental Protocol for MS Data Acquisition (EI-MS)
-
Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).
-
Ionization: In the ion source, the sample is bombarded with a beam of electrons (typically at 70 eV) to generate positively charged ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Caption: General workflow for Electron Ionization Mass Spectrometry.
Conclusion
The structural elucidation of 5-Hydroxymethyl-2,3-dimethylpyridine relies on a synergistic application of NMR, IR, and MS techniques. This guide provides the foundational, theoretically-derived spectroscopic data and robust experimental protocols necessary for its characterization. While predicted data serves as a strong guideline, experimental verification remains the gold standard in chemical analysis. The methodologies outlined herein represent a self-validating system for confirming the identity and purity of this compound, crucial for its application in research and development.
References
-
PubChem. 5-Hydroxymethyl-2,3-dimethylpyridine. [Link]
Sources
Methodological & Application
Application Note: A Strategic Approach to the Synthesis of 5-Hydroxymethyl-2,3-dimethylpyridine
Abstract
This application note provides a detailed, research-grade protocol for the synthesis of 5-Hydroxymethyl-2,3-dimethylpyridine, a valuable pyridine derivative for pharmaceutical and materials science research. A common point of confusion regarding its synthesis from commercially available lutidines is addressed by elucidating a strategic, multi-step pathway commencing from the isomeric precursor, 2,3-dimethylpyridine (2,3-lutidine). Direct conversion from 3,5-dimethylpyridine (3,5-lutidine) is synthetically unfeasible due to the incongruent substitution pattern. The prescribed protocol is grounded in established chemical principles, including N-oxidation and the Boekelheide rearrangement, ensuring reproducibility and high yield. This document is intended to serve as a comprehensive guide, complete with mechanistic insights, step-by-step instructions, and requisite safety considerations.
Introduction and Strategic Rationale
5-Hydroxymethyl-2,3-dimethylpyridine is a key building block in the synthesis of various biologically active molecules. Its structural features, including the nucleophilic hydroxymethyl group and the substituted pyridine core, make it a versatile intermediate. A frequent inquiry pertains to its synthesis from 3,5-lutidine; however, this transformation is not straightforward as it would necessitate a complex rearrangement of the pyridine ring's carbon skeleton.
Therefore, a more synthetically viable and logical approach begins with 2,3-dimethylpyridine (2,3-lutidine), which possesses the requisite 2,3-dimethyl substitution pattern. The strategy detailed herein focuses on the functionalization of the 5-position of the 2,3-dimethylpyridine ring. This is achieved through a robust two-step process:
-
N-Oxidation: The pyridine nitrogen is first oxidized to form 2,3-dimethylpyridine-N-oxide. This crucial step serves to activate the pyridine ring, making the positions ortho and para to the N-oxide more susceptible to electrophilic substitution and rearrangement.
-
Boekelheide Rearrangement: The resulting N-oxide is then subjected to a Boekelheide rearrangement. This classic organic reaction involves treatment of the N-oxide with an acylating agent, typically acetic anhydride, which prompts a rearrangement to selectively introduce an acetoxymethyl group at the 5-position. Subsequent hydrolysis of the acetate ester yields the desired 5-hydroxymethyl-2,3-dimethylpyridine.
This strategic pathway is advantageous due to its high regioselectivity and the use of readily available and relatively inexpensive reagents.
Reaction Workflow and Mechanism
The overall synthetic workflow is depicted in the following diagram:
Application Note & Protocol: Elucidating the Reaction Mechanism for the Formation of 5-Hydroxymethyl-2,3-dimethylpyridine
Audience: Researchers, scientists, and drug development professionals.
Abstract: 5-Hydroxymethyl-2,3-dimethylpyridine is a key building block in the synthesis of various pharmaceutical compounds. Understanding its formation mechanism is crucial for optimizing reaction conditions and scaling up production. This document provides a detailed overview of a plausible synthetic route, delving into the underlying reaction mechanisms. It also includes a comprehensive, step-by-step protocol for its laboratory-scale synthesis, supported by visual diagrams and key experimental data.
Introduction: The Significance of Substituted Pyridines
Substituted pyridines are a cornerstone of medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in drug design. 5-Hydroxymethyl-2,3-dimethylpyridine, in particular, serves as a vital intermediate in the synthesis of proton pump inhibitors and other biologically active molecules. A thorough understanding of its synthesis is therefore of significant academic and industrial interest.
This application note will explore a common and illustrative pathway for the formation of 5-Hydroxymethyl-2,3-dimethylpyridine, starting from the readily available 3,5-lutidine (3,5-dimethylpyridine). The chosen route proceeds via N-oxidation, nitration, and subsequent functional group manipulations to arrive at the target molecule. This multi-step synthesis highlights several fundamental concepts in heterocyclic chemistry.
Proposed Reaction Mechanism: A Stepwise Elucidation
The synthesis of 5-Hydroxymethyl-2,3-dimethylpyridine from 3,5-lutidine is a multi-step process that leverages the reactivity of pyridine N-oxides. The overall transformation can be broken down into four key stages:
-
N-Oxidation of 3,5-Lutidine: The synthesis commences with the oxidation of the nitrogen atom in the pyridine ring. This is a critical activating step.
-
Nitration of 3,5-Lutidine-N-Oxide: The introduction of a nitro group at the 4-position of the N-oxide.
-
Formation of the Hydroxymethyl Group: A multi-step process involving the reaction of the 4-nitro derivative with dimethyl sulfate and subsequent treatment with aqueous ammonium persulfate.
-
Removal of the 4-Nitro Group and Final Product Formation: The final step involves the reductive denitration to yield the desired 5-Hydroxymethyl-2,3-dimethylpyridine.
Step 1: N-Oxidation of 3,5-Lutidine
The initial step involves the oxidation of 3,5-lutidine to its corresponding N-oxide. This is typically achieved using a peroxy acid, such as hydrogen peroxide in acetic acid.
Causality: The pyridine ring is an electron-deficient system, making it resistant to electrophilic substitution. The lone pair of electrons on the nitrogen atom is also relatively unreactive. N-oxidation transforms the pyridine into a pyridine N-oxide. This has two important consequences:
-
It increases the electron density in the ring, particularly at the 2-, 4-, and 6-positions, making it more susceptible to electrophilic attack.
-
The N-oxide moiety itself can be a leaving group in subsequent reactions.
Caption: Figure 1: N-Oxidation of 3,5-Lutidine.
Step 2: Nitration of 3,5-Lutidine-N-Oxide
The activated 3,5-lutidine-N-oxide can now undergo electrophilic nitration. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid.
Causality: The N-oxide group is an ortho-, para-director. Due to steric hindrance from the methyl groups at the 3- and 5-positions, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the 4-position.
Caption: Figure 3: Formation of the Hydroxymethyl Group.
Alternative Final Step: Reduction of a Carboxylic Acid
An alternative and common method for introducing a hydroxymethyl group is through the reduction of a corresponding carboxylic acid or ester. If a synthetic route yields 5-carboxy-2,3-dimethylpyridine or its ester, a simple reduction step can be employed.
Causality: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a Lewis acid can efficiently reduce carboxylic acids and esters to primary alcohols. [1][2]This is a highly reliable and well-understood transformation.
Caption: Figure 4: Reduction of an Ester to a Hydroxymethyl Group.
Experimental Protocols
The following protocols are based on established procedures for similar transformations and should be adapted and optimized for specific laboratory conditions.
Protocol 1: Synthesis of 3,5-Lutidine-N-Oxide
| Parameter | Value |
| Reactants | 3,5-Lutidine, Hydrogen Peroxide (30%), Acetic Acid |
| Solvent | Acetic Acid |
| Temperature | 70-80 °C |
| Reaction Time | 24 hours |
Procedure:
-
To a stirred solution of 3,5-lutidine in glacial acetic acid, add 30% hydrogen peroxide dropwise, maintaining the temperature below 40 °C with an ice bath.
-
After the addition is complete, heat the reaction mixture to 70-80 °C and maintain for 24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully add a reducing agent (e.g., sodium sulfite) to decompose any excess hydrogen peroxide.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Protocol 2: Synthesis of 3,5-Dimethyl-4-nitropyridine-N-Oxide
| Parameter | Value |
| Reactants | 3,5-Lutidine-N-Oxide, Nitric Acid, Sulfuric Acid |
| Solvent | Sulfuric Acid |
| Temperature | 90-100 °C |
| Reaction Time | 4-6 hours |
Procedure:
-
Carefully add 3,5-lutidine-N-oxide to concentrated sulfuric acid, keeping the temperature below 20 °C.
-
To this solution, add a mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 30 °C.
-
After the addition is complete, heat the reaction mixture to 90-100 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once complete, cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution with a strong base (e.g., sodium hydroxide) to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain the crude product.
-
Purify by recrystallization.
Protocol 3: Synthesis of 5-Hydroxymethyl-2,3-dimethylpyridine (via Reduction)
This protocol assumes the availability of a 5-carboxy or 5-alkoxycarbonyl-2,3-dimethylpyridine precursor.
| Parameter | Value |
| Reactants | 5-Methoxycarbonyl-2,3-dimethylpyridine, LiAlH₄ |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to reflux |
| Reaction Time | 2-4 hours |
Procedure:
-
To a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C, add a solution of 5-methoxycarbonyl-2,3-dimethylpyridine in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake with THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield |
| 3,5-Lutidine-N-Oxide | C₇H₉NO | 123.15 | 85-95% |
| 3,5-Dimethyl-4-nitropyridine-N-Oxide | C₇H₈N₂O₃ | 168.15 | 70-80% |
| 5-Hydroxymethyl-2,3-dimethylpyridine | C₈H₁₁NO | 137.18 | >90% (from ester) |
Conclusion
The synthesis of 5-Hydroxymethyl-2,3-dimethylpyridine can be achieved through a logical sequence of reactions that leverage the unique reactivity of pyridine N-oxides. The key steps of N-oxidation and subsequent electrophilic substitution are fundamental to the functionalization of the pyridine ring. The final introduction of the hydroxymethyl group can be accomplished through various methods, with the reduction of a carboxylic acid or ester being a particularly efficient and high-yielding approach. The protocols and mechanistic insights provided in this application note offer a solid foundation for researchers and drug development professionals working with this important class of compounds.
References
- Sung, K. et al. Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine. U.S.
- A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Quick Company.
- Stavber, S. et al. Total synthesis of 5-hydroxyomeprazole. Semantic Scholar.
- Preparation of 3,5-Lutidine.
- Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole. U.S.
Sources
Application Notes and Protocols for 5-Hydroxymethyl-2,3-dimethylpyridine as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 5-Hydroxymethyl-2,3-dimethylpyridine
5-Hydroxymethyl-2,3-dimethylpyridine, with the chemical formula C₈H₁₁NO and a molecular weight of 137.18 g/mol , is a key heterocyclic building block in modern organic synthesis.[1] Its strategic importance lies in the versatile reactivity of its hydroxymethyl group, which can be readily converted into other functionalities, and the influence of the dimethyl-substituted pyridine ring on the electronic properties of molecules into which it is incorporated. This pyridine derivative is of particular interest in the pharmaceutical industry as a crucial intermediate for the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the class of proton pump inhibitors (PPIs). The methyl groups on the pyridine ring enhance the nucleophilicity of the pyridine nitrogen, a key feature in the mechanism of action for certain drugs.[2]
This guide provides an in-depth look at the properties, synthesis, and key applications of 5-Hydroxymethyl-2,3-dimethylpyridine, complete with detailed protocols to facilitate its use in a research and development setting.
Physicochemical Properties and Safety Profile
A thorough understanding of the properties and hazards of a chemical intermediate is paramount for its safe and effective use.
Predicted Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO | Santa Cruz Biotechnology[1] |
| Molecular Weight | 137.18 g/mol | Santa Cruz Biotechnology[1] |
| Appearance | Predicted: White to off-white solid | Inferred from similar compounds |
| Solubility | Predicted: Soluble in methanol, ethanol, dichloromethane, chloroform | Inferred from synthesis protocols of analogues |
Safety & Handling
-
GHS Hazard Statements (Inferred):
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), chemical safety goggles, and a lab coat.
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Incompatible Materials: Avoid strong oxidizing agents.
Synthesis of 5-Hydroxymethyl-2,3-dimethylpyridine
The synthesis of 5-Hydroxymethyl-2,3-dimethylpyridine is not widely documented in the literature with a specific, detailed protocol. However, a robust synthetic strategy can be devised based on well-established methods for analogous pyridine derivatives, particularly those used in the synthesis of omeprazole intermediates.[4][5] The most logical and field-proven approach begins with the N-oxidation of the commercially available starting material, 2,3-dimethylpyridine (2,3-lutidine).
Synthetic Workflow Overview
The overall synthetic pathway can be visualized as a two-step process:
Caption: Synthetic workflow for 5-Hydroxymethyl-2,3-dimethylpyridine.
Protocol 1: Synthesis of 5-Hydroxymethyl-2,3-dimethylpyridine
This protocol is a representative procedure adapted from established methods for the synthesis of similar pyridine-N-oxide derivatives and their subsequent hydroxymethylation.
Step 1: N-Oxidation of 2,3-Dimethylpyridine
-
Reagents and Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dimethylpyridine (1.0 mol).
-
Slowly add glacial acetic acid (4.0 mol). The mixture will generate heat.
-
-
Oxidation:
-
To the stirred solution, carefully add 35% hydrogen peroxide (1.5 mol) dropwise, maintaining the temperature between 70-80°C using a water bath.
-
After the addition is complete, heat the mixture to 90-95°C and maintain for 6-8 hours.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the acetic acid and water under reduced pressure using a rotary evaporator.
-
The resulting residue contains 2,3-dimethylpyridine N-oxide.
-
Step 2: Rearrangement and Hydrolysis to 5-Hydroxymethyl-2,3-dimethylpyridine
-
Acetoxylation:
-
To the crude 2,3-dimethylpyridine N-oxide, add acetic anhydride (3.0 mol).
-
Heat the mixture to reflux (approximately 130-140°C) for 4-6 hours. This step facilitates the Boekelheide rearrangement.
-
-
Removal of Excess Reagent:
-
Distill off the excess acetic anhydride and acetic acid under reduced pressure.
-
-
Hydrolysis:
-
Dissolve the resulting oily residue (crude 5-acetoxymethyl-2,3-dimethylpyridine) in methanol.
-
Add a 20% aqueous solution of sodium hydroxide until the pH is between 12-13.
-
Heat the mixture at 50-55°C for 4-5 hours to effect hydrolysis of the acetate ester.[6]
-
-
Purification:
-
Distill off the methanol.
-
Add water to the residue and extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-Hydroxymethyl-2,3-dimethylpyridine.
-
The product can be further purified by vacuum distillation or column chromatography on silica gel.
-
Application as a Chemical Intermediate: Synthesis of Proton Pump Inhibitors
A primary application of 5-Hydroxymethyl-2,3-dimethylpyridine is its role as a precursor to electrophilic intermediates for coupling with benzimidazole thiols in the synthesis of proton pump inhibitors.[7][8] The hydroxymethyl group is an excellent handle for conversion to a more reactive chloromethyl group.
Reaction Workflow: Chlorination
Caption: Chlorination of 5-Hydroxymethyl-2,3-dimethylpyridine.
Protocol 2: Conversion to 5-Chloromethyl-2,3-dimethylpyridine Hydrochloride
This protocol is adapted from a highly efficient and scalable procedure for the chlorination of a structurally analogous hydroxymethylpyridine.[9]
-
Reagents and Setup:
-
Dissolve 5-Hydroxymethyl-2,3-dimethylpyridine (0.15 mol) in dichloromethane (400 mL) in a flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., argon or nitrogen).
-
-
Chlorination Reaction:
-
Prepare a solution of thionyl chloride (0.158 mol) in dichloromethane (100 mL).
-
Slowly add the thionyl chloride solution dropwise to the stirred solution of the alcohol over 30 minutes at room temperature.
-
After the addition is complete, continue stirring at room temperature for an additional 30 minutes.
-
-
Isolation and Purification:
-
Remove the solvent by distillation under reduced pressure.
-
The resulting solid residue is the hydrochloride salt of the product.
-
Suspend the solid in hexane (200 mL) and stir to wash away any non-polar impurities.
-
Collect the solid by filtration, wash with a small amount of fresh hexane (50 mL), and dry in air to obtain 5-Chloromethyl-2,3-dimethylpyridine hydrochloride. The reported yield for the analogous reaction is quantitative.[9]
-
Expected Spectroscopic Data
Predicted ¹H NMR Spectrum (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | s | 1H | H-6 (proton on pyridine ring) |
| ~7.4 | s | 1H | H-4 (proton on pyridine ring) |
| ~4.6 | s | 2H | -CH₂OH (hydroxymethyl protons) |
| ~2.4 | s | 3H | -CH₃ at C-3 |
| ~2.2 | s | 3H | -CH₃ at C-2 |
| Variable | br s | 1H | -OH (hydroxyl proton, may exchange) |
Predicted ¹³C NMR Spectrum (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C-2 (carbon attached to -CH₃) |
| ~145 | C-6 (carbon attached to H-6) |
| ~138 | C-4 (carbon attached to H-4) |
| ~132 | C-5 (carbon attached to -CH₂OH) |
| ~130 | C-3 (carbon attached to -CH₃) |
| ~60 | -CH₂OH (hydroxymethyl carbon) |
| ~20 | -CH₃ at C-2 |
| ~15 | -CH₃ at C-3 |
Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3100 (broad) | O-H stretch | Alcohol (-OH) |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2980-2850 | C-H stretch | Methyl (-CH₃) |
| ~1600, ~1470 | C=C, C=N stretch | Pyridine ring |
| ~1050 | C-O stretch | Primary alcohol |
Conclusion
5-Hydroxymethyl-2,3-dimethylpyridine is a valuable and versatile chemical intermediate with significant potential in the synthesis of pharmaceuticals, particularly proton pump inhibitors. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through established N-oxidation and rearrangement methodologies. The subsequent conversion of the hydroxymethyl group to a chloromethyl group provides a key electrophilic intermediate for further molecular elaboration. The protocols and data presented in this guide offer a comprehensive framework for researchers to safely and effectively utilize this important building block in their synthetic endeavors.
References
- Google Patents. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
-
ResearchGate. Total synthesis of 5-hydroxyomeprazole. Available at: [Link]
-
Semantic Scholar. Total synthesis of 5-hydroxyomeprazole. Available at: [Link]
-
The Royal Society of Chemistry. Supplementary Information. Available at: [Link]
- Google Patents. CN106632256A - Synthesis method of proton pump inhibitors.
-
Automated Topology Builder. 3,5-Dimethylpyridine | C7H9N | MD Topology | NMR | X-Ray. Available at: [Link]
-
Journal of Indian Research. INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Available at: [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. Proton Pump Inhibitors. Available at: [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. Available at: [Link]
-
National Center for Biotechnology Information. The Chemically Elegant Proton Pump Inhibitors. Available at: [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]
-
MDPI. Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer). Available at: [Link]
-
Quick Company. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Available at: [Link]
-
Natural Products Magnetic Resonance Database. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0233269). Available at: [Link]
-
PubChem. 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine. Available at: [Link]
-
MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Available at: [Link]
-
NIST WebBook. 3,5-Dimethylpyrazole. Available at: [Link]
-
The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. Available at: [Link]
-
Journal of Organic and Pharmaceutical Chemistry. Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Available at: [Link]
Sources
- 1. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]
- 2. The Chemically Elegant Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine | C9H13NO2 | CID 737823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rjpbcs.com [rjpbcs.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 [quickcompany.in]
- 7. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]
- 8. CN106632256A - Synthesis method of proton pump inhibitors - Google Patents [patents.google.com]
- 9. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
The Versatile Scaffold: Applications of 5-Hydroxymethyl-2,3-dimethylpyridine in Medicinal Chemistry
Introduction: The Pyridine Nucleus as a Privileged Structure in Drug Discovery
The pyridine ring, a nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, found in a vast array of FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and capacity to serve as a scaffold for diverse functionalization make it a "privileged structure" in the design of therapeutic agents.[1] Within this important class of compounds, substituted pyridines such as 5-Hydroxymethyl-2,3-dimethylpyridine (also known as (2,3-dimethylpyridin-5-yl)methanol) represent versatile building blocks and key intermediates for constructing complex molecular architectures with significant therapeutic potential.
This technical guide provides an in-depth exploration of the applications of 5-Hydroxymethyl-2,3-dimethylpyridine in medicinal chemistry. We will delve into its role as a critical precursor in the synthesis of proton pump inhibitors, explore its potential in the development of novel antimicrobial agents and kinase inhibitors, and provide detailed, field-proven protocols for its synthesis and derivatization.
Core Application: A Key Intermediate in the Synthesis of Proton Pump Inhibitors (PPIs)
The most prominent and well-established application of 5-Hydroxymethyl-2,3-dimethylpyridine derivatives is as a key intermediate in the synthesis of proton pump inhibitors (PPIs), a class of drugs that effectively reduce gastric acid production.[3] These drugs are widely used to treat conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers. The highly successful drug Omeprazole and its enantiomer Esomeprazole are prime examples of therapeutics whose synthesis relies on a substituted hydroxymethylpyridine core.[3]
The general synthetic strategy involves the coupling of a substituted pyridine moiety with a benzimidazole derivative. The hydroxymethyl group on the pyridine ring is a crucial functional handle, typically activated by conversion to a leaving group (e.g., a chloride) to facilitate this coupling reaction.
Mechanism of Action: Irreversible Inhibition of the Gastric H+/K+ ATPase
PPIs are prodrugs that are activated in the acidic environment of the stomach's parietal cells. The activated form, a sulfenamide, then forms a covalent disulfide bond with cysteine residues on the gastric H+/K+ ATPase (the proton pump), irreversibly inhibiting its function and thus blocking acid secretion. The substituted pyridine ring plays a critical role in the drug's ability to accumulate in the acidic compartments of the parietal cells and in its overall pharmacokinetic and pharmacodynamic properties.
Caption: Mechanism of Proton Pump Inhibitors.
Synthetic Protocols
The synthesis of 5-Hydroxymethyl-2,3-dimethylpyridine is not widely reported as a standalone procedure in the literature, as it is often prepared and used in multi-step syntheses of more complex molecules. However, a robust and logical synthetic route can be devised based on established organic chemistry principles and published syntheses of closely related analogues, such as (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol.[4][5] A common and effective strategy involves the reduction of a corresponding carboxylic acid ester.
Protocol 1: Synthesis of 5-Hydroxymethyl-2,3-dimethylpyridine via Ester Reduction
This protocol outlines a plausible and scientifically sound method for the laboratory-scale synthesis of 5-Hydroxymethyl-2,3-dimethylpyridine, starting from the commercially available 2,3-dimethylnicotinic acid.
Workflow Overview:
Caption: Synthetic workflow for the target compound.
Step 1: Esterification of 2,3-Dimethylnicotinic Acid
-
Rationale: The carboxylic acid is first converted to its methyl ester to create a functional group that is readily reduced to a primary alcohol in the subsequent step. Acid-catalyzed esterification (Fischer esterification) is a classic and reliable method for this transformation.
-
Procedure:
-
To a solution of 2,3-dimethylnicotinic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 2,3-dimethylnicotinate. The crude product can be purified by column chromatography if necessary.
-
Step 2: Reduction of Methyl 2,3-dimethylnicotinate
-
Rationale: The methyl ester is reduced to the corresponding primary alcohol. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent suitable for this transformation. Sodium borohydride (NaBH4) can also be used, sometimes in the presence of a Lewis acid or at elevated temperatures, as it is a milder and safer reagent.
-
Procedure (using LiAlH4):
-
To a stirred suspension of lithium aluminum hydride (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of methyl 2,3-dimethylnicotinate (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 5-Hydroxymethyl-2,3-dimethylpyridine. The product can be further purified by column chromatography or recrystallization.
-
Emerging Applications in Medicinal Chemistry
Beyond its established role in PPI synthesis, the 5-Hydroxymethyl-2,3-dimethylpyridine scaffold is being explored in other therapeutic areas, leveraging the diverse biological activities associated with pyridine derivatives.
Antimicrobial Agents
The pyridine nucleus is a common feature in many antimicrobial agents.[6] Derivatives of hydroxymethylpyridines have been investigated for their antibacterial and antifungal properties. The hydroxymethyl group provides a site for further modification, allowing for the synthesis of libraries of compounds with varied lipophilicity and electronic properties, which can be screened for antimicrobial activity.
-
Potential Mechanism: While the exact mechanism for this specific scaffold is not yet fully elucidated, substituted pyridinium salts, which can be synthesized from the hydroxymethyl precursor, are known to act as cationic surfactants that disrupt bacterial cell membranes, leading to cell lysis and death.[7]
Table 1: Representative Antimicrobial Activity of Substituted Pyridinium Salts
| Compound Class | Alkyl Chain Length | Target Organism | MIC (µg/mL) | Reference |
| N-alkyl-3-hydroxymethylpyridinium bromide | C14 | Staphylococcus aureus | 1.95 | [7] |
| N-alkyl-3-hydroxymethylpyridinium bromide | C16 | Staphylococcus aureus | 0.98 | [7] |
| N-alkyl-3-hydroxymethylpyridinium bromide | C18 | Candida albicans | 3.9 | [7] |
| Benzalkonium chloride (Standard) | - | Staphylococcus aureus | 1.95 | [7] |
Note: Data is for 3-hydroxymethylpyridine derivatives, which are structural isomers of the title compound, illustrating the potential of this class of molecules.
Kinase Inhibitors
Protein kinases are a large family of enzymes that play a critical role in cellular signaling, and their dysregulation is implicated in many diseases, including cancer. The pyridine scaffold is a common feature in many approved kinase inhibitors. The 2,3,5-trisubstituted pyridine core has been specifically investigated for the development of selective AKT inhibitors.[8] The hydroxymethyl group at the 5-position can serve as a key interaction point with the enzyme's active site or as a vector for further chemical elaboration to enhance potency and selectivity.
Caption: Competitive inhibition of a protein kinase.
Conclusion and Future Perspectives
5-Hydroxymethyl-2,3-dimethylpyridine is a valuable and versatile building block in medicinal chemistry. Its primary, industrially significant application as a key intermediate in the synthesis of proton pump inhibitors underscores its importance. Furthermore, emerging research into the antimicrobial and kinase inhibitory activities of related pyridine scaffolds suggests a promising future for the development of novel therapeutics based on this core structure. The synthetic protocols and conceptual frameworks presented in this guide are intended to empower researchers, scientists, and drug development professionals to explore the full potential of this important heterocyclic compound.
References
-
Striela, R., Urbelis, G., Sūdžius, J., Stončius, S., Mažeikaitė, R., & Labanauskas, L. (2016). Total synthesis of 5-hydroxyomeprazole. ARKIVOC, 2016(iii), 339-351. [Link]
-
Devinsky, F., Masarova, J., & Lacko, I. (2017). Synthesis, Antimicrobial Effect and Surface Properties of Hydroxymethylsubstituted Pyridinium Salts. Letters in Drug Design & Discovery, 14(9). [Link]
-
Bari, W. A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15385-15413. [Link]
-
De, S., Kumar S K, A., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC advances, 12(25), 15385-15413. [Link]
- CN112824387A - 2-methyl nicotinate and preparation method and application thereof - Google Patents. (n.d.).
- WO2004007444A2 - N-hydroxyamide derivatives possessing antibacterial activity - Google Patents. (n.d.).
-
Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022). ChemistrySelect, 7(26). [Link]
-
Discovery of 5-aminopyrido[2,3-d]pyrimidin-7(8H)-one derivatives as new hematopoietic progenitor kinase 1 (HPK1) inhibitors. (2024). European Journal of Medicinal Chemistry, 270, 116343. [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry, 64(19), 14097-14156. [Link]
-
Zhuravel, I. O., Kovalenko, S. M., Antypenko, O. M., & Bilyi, A. K. (2005). Synthesis and antimicrobial activity of 5-hydroxymethyl- 8-methyl-2-(N-arylimino)-pyrano[2,3-c]pyridine-3-(N-aryl)-carboxamides. Farmatsevtychnyi zhurnal, (6), 57-62. [Link]
- WO2016027195A1 - Aminopyrimidinyl compounds as jak inhibitors - Google Patents. (n.d.).
- US8697880B2 - Compounds useful for the synthesis of S- and R-omeprazole and a process for their preparation - Google Patents. (n.d.).
-
Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. (2024). International Journal of Molecular Sciences, 25(18), 10237. [Link]
-
Total synthesis of 5-hydroxyomeprazole. (2016). ARKIVOC. [Link]
-
Thermodynamic characteristics of NADHINAD' analogues in acetonitrile: 2-methyl, 4-methyl and 2,4=dimethyl 1 -benzyl. (n.d.). Retrieved January 27, 2026, from [Link]
- WO2004074283A1 - N-heterocyclyl-substituted amino-thiazole derivatives as protein kinase inhibitors - Google Patents. (n.d.).
-
High-Performance Aramids with Intrinsic Bactericide Activity. (2024). ACS Applied Materials & Interfaces, 16(6), 7867-7876. [Link]
-
Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. (n.d.). International Journal of Pharmaceutical and Medicinal Research. [Link]
-
2,3,5-Trisubstituted pyridines as selective AKT inhibitors. Part II: Improved drug-like properties and kinase selectivity from azaindazoles. (2010). Bioorganic & Medicinal Chemistry Letters, 20(2), 659-663. [Link]
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 2,3,5-Trisubstituted pyridines as selective AKT inhibitors. Part II: Improved drug-like properties and kinase selectivity from azaindazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of the Hydroxyl Group in 5-Hydroxymethyl-2,3-dimethylpyridine
Introduction: Unlocking the Potential of 5-Hydroxymethyl-2,3-dimethylpyridine through Derivatization
5-Hydroxymethyl-2,3-dimethylpyridine is a versatile heterocyclic building block in medicinal chemistry and materials science. Its utility is often amplified through the strategic modification of its primary hydroxyl group. Derivatization of this functional group can modulate the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. Furthermore, it can serve as a crucial handle for introducing reporter groups, linking to other molecules, or acting as a protective group during multi-step syntheses.[1] This guide provides a comprehensive overview of the principal methods for derivatizing the hydroxyl group of 5-Hydroxymethyl-2,3-dimethylpyridine, focusing on esterification, etherification, and silylation. Each section explains the underlying chemical principles, offers detailed, field-proven protocols, and outlines the expected characterization of the resulting derivatives.
I. Esterification: Modulating Polarity and Pro-drug Potential
Esterification is a fundamental transformation that converts the hydroxyl group into an ester moiety. This derivatization is widely employed to enhance the lipophilicity of a molecule, which can improve its membrane permeability and oral bioavailability. Additionally, esters can be designed as pro-drugs that are hydrolyzed in vivo to release the active parent alcohol.
Causality Behind Experimental Choices in Esterification
The choice of esterification method depends on the desired ester and the sensitivity of the starting material. For simple acetate esters, reaction with an excess of a highly reactive acylating agent like acetic anhydride, often with an acid catalyst, is efficient. For the introduction of more complex or sterically hindered acyl groups, or when milder conditions are required to avoid side reactions with the pyridine ring, coupling reagents such as dicyclohexylcarbodiimide (DCC) in the presence of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) are preferred. This latter approach, known as the Steglich esterification, proceeds under neutral conditions and at room temperature, preserving sensitive functional groups.[2][3]
Protocol 1: Synthesis of 5-Acetoxymethyl-2,3-dimethylpyridine via Acylation
This protocol describes a straightforward acylation using acetic anhydride.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 5-Hydroxymethyl-2,3-dimethylpyridine | ≥98% | Commercially Available |
| Acetic Anhydride | Reagent Grade | Commercially Available |
| Pyridine | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Saturated Sodium Bicarbonate Solution | Laboratory Grade | In-house preparation |
| Anhydrous Magnesium Sulfate | Laboratory Grade | Commercially Available |
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 5-Hydroxymethyl-2,3-dimethylpyridine (1.0 eq) in anhydrous dichloromethane (DCM) and a small amount of anhydrous pyridine (catalytic).
-
Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Characterization of 5-Acetoxymethyl-2,3-dimethylpyridine:
-
¹H NMR (CDCl₃): Expect characteristic peaks for the pyridine ring protons, the two methyl groups on the pyridine ring, the methylene protons adjacent to the ester oxygen, and the methyl protons of the acetyl group.
-
¹³C NMR (CDCl₃): Look for signals corresponding to the pyridine ring carbons, the two methyl carbons, the methylene carbon, the carbonyl carbon of the ester, and the methyl carbon of the acetyl group.
-
IR (neat): A strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretch of the ester is a key diagnostic feature.
II. Etherification: Enhancing Stability and Introducing Diverse Functionality
The formation of an ether linkage provides a chemically robust modification of the hydroxyl group, resistant to a wide range of chemical conditions, including hydrolysis and mild oxidation or reduction. This makes etherification an excellent strategy for installing permanent protecting groups or for linking the pyridine scaffold to other molecular fragments.
Causality Behind Experimental Choices in Etherification
The Williamson ether synthesis is a classic and reliable method for forming ethers.[4] It involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an SN2 reaction. The choice of a strong, non-nucleophilic base such as sodium hydride (NaH) is crucial to ensure complete deprotonation without competing reactions. The reaction is typically performed in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to solvate the cation and promote the SN2 reaction.
For more sensitive substrates or when inversion of stereochemistry is desired (not applicable here but important in other contexts), the Mitsunobu reaction offers a powerful alternative.[5][6] This reaction utilizes triphenylphosphine (PPh₃) and a diazodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by another alcohol or a phenol under mild, neutral conditions.
Protocol 2: Synthesis of 5-(Benzyloxymethyl)-2,3-dimethylpyridine via Williamson Ether Synthesis
This protocol details the synthesis of a benzyl ether, a common protecting group for alcohols.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 5-Hydroxymethyl-2,3-dimethylpyridine | ≥98% | Commercially Available |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | Reagent Grade | Commercially Available |
| Benzyl Bromide | Reagent Grade | Commercially Available |
| Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Saturated Ammonium Chloride Solution | Laboratory Grade | In-house preparation |
| Diethyl Ether | Anhydrous | Commercially Available |
| Anhydrous Sodium Sulfate | Laboratory Grade | Commercially Available |
Step-by-Step Protocol:
-
Alkoxide Formation: To a stirred suspension of sodium hydride (1.2 eq, washed with hexanes to remove mineral oil) in anhydrous DMF in a flame-dried, three-necked flask under a nitrogen atmosphere, add a solution of 5-Hydroxymethyl-2,3-dimethylpyridine (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Reaction with Alkyl Halide: After the evolution of hydrogen gas ceases (approximately 30 minutes), add benzyl bromide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C. Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Characterization of 5-(Benzyloxymethyl)-2,3-dimethylpyridine:
-
¹H NMR (CDCl₃): Expect to see signals for the pyridine ring protons, the two methyl groups on the pyridine ring, the methylene protons of the benzyl group and the methylene protons adjacent to the ether oxygen, and the aromatic protons of the benzyl group.
-
¹³C NMR (CDCl₃): Diagnostic peaks include those for the pyridine and benzene ring carbons, the two methyl carbons, and the two methylene carbons of the ether linkage.
-
IR (neat): The disappearance of the broad O-H stretch from the starting material and the appearance of a C-O-C stretching vibration around 1100 cm⁻¹ are indicative of ether formation.
III. Silylation: Versatile Protection and Analytical Applications
Silylation involves the replacement of the acidic proton of the hydroxyl group with a trialkylsilyl group, most commonly trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS). Silyl ethers are widely used as protecting groups for alcohols due to their ease of formation and cleavage under specific conditions.[7] They are generally stable to a variety of reaction conditions but can be readily removed with fluoride ion sources (e.g., tetrabutylammonium fluoride, TBAF) or under acidic conditions. The increased volatility of silyl ethers also makes them ideal derivatives for gas chromatography (GC) and mass spectrometry (MS) analysis.
Causality Behind Experimental Choices in Silylation
The choice of silylating agent and reaction conditions is dictated by the desired stability of the silyl ether. For routine protection, a reactive silyl halide like tert-butyldimethylsilyl chloride (TBDMSCl) is commonly used. The reaction is typically carried out in the presence of a base, such as imidazole or triethylamine, which acts as a nucleophilic catalyst and an acid scavenger for the HCl generated.[8] Polar aprotic solvents like DMF are often used to facilitate the reaction.
Protocol 3: Synthesis of 5-(tert-Butyldimethylsilyloxymethyl)-2,3-dimethylpyridine
This protocol describes the formation of a TBDMS ether, a robust and commonly used protecting group.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 5-Hydroxymethyl-2,3-dimethylpyridine | ≥98% | Commercially Available |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | Reagent Grade | Commercially Available |
| Imidazole | Reagent Grade | Commercially Available |
| Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Water | Deionized | In-house |
| Ethyl Acetate | Reagent Grade | Commercially Available |
| Anhydrous Sodium Sulfate | Laboratory Grade | Commercially Available |
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 5-Hydroxymethyl-2,3-dimethylpyridine (1.0 eq), tert-butyldimethylsilyl chloride (1.2 eq), and imidazole (2.5 eq) in anhydrous DMF.
-
Reaction Progression: Stir the solution at room temperature for 12-18 hours. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is often pure enough for subsequent steps, but can be further purified by flash chromatography if necessary.
Characterization of 5-(tert-Butyldimethylsilyloxymethyl)-2,3-dimethylpyridine:
-
¹H NMR (CDCl₃): Look for the appearance of new signals in the upfield region corresponding to the tert-butyl group (a singlet at ~0.9 ppm) and the two methyl groups on the silicon atom (a singlet at ~0.1 ppm).
-
¹³C NMR (CDCl₃): The presence of signals for the carbons of the tert-butyl and silyl-methyl groups will be evident.
-
IR (neat): The broad O-H stretch will be absent. Strong Si-C and Si-O stretching bands will be present.
Conclusion
The derivatization of the hydroxyl group of 5-Hydroxymethyl-2,3-dimethylpyridine is a critical step in harnessing its full potential in drug discovery and materials science. The choice of derivatization strategy—be it esterification, etherification, or silylation—should be guided by the specific goals of the synthetic route, whether it is to create a pro-drug, install a stable linker, or protect the hydroxyl group for subsequent transformations. The protocols provided herein offer robust and reproducible methods for achieving these key chemical modifications. Careful execution of these protocols and thorough characterization of the resulting products will ensure the successful incorporation of this versatile building block into more complex molecular architectures.
References
- CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
-
3,5-Dimethylpyridine | C7H9N | MD Topology | NMR | X-Ray. ATB. [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
-
Synthesis of 4-(tert-Butyldimethylsilyl)-4,5,6,7-tetrahydro-[4][9][10]triazolo[1,5-a]pyridine. MDPI. [Link]
-
(-)-5-[(4R,5R)-5-(Benzyloxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]. ResearchGate. [Link]
-
Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. PMC. [Link]
-
5-(Benzyloxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl. MDPI. [Link]
-
Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. Semantic Scholar. [Link]
-
Esterification of Carboxylic Acids with Alcohols. Organic Syntheses Procedure. [Link]
-
Modified Mitsunobu coupling of pyridinol 2 and a variety of primary alcohols a. ResearchGate. [Link]
-
Review: Derivatization in mass spectrometry—1. Silylation. ResearchGate. [Link]
-
Synthesis of 5-Acetoxymethyl- and 5-Hydroxymethyl-2-vinyl-furan. ResearchGate. [Link]
-
Protecting Groups. Organic Synthesis. [Link]
-
Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. National Institutes of Health. [Link]
-
Selective Acetalization in Pyridine: A Sustainable 5'- O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. PubMed. [Link]
- CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
-
2-fluoro-1-methylpyridinium p-toluene sulfonate: a new LC-MS/MS derivatization reagent for vitamin D metabolites. PMC. [Link]
-
Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High T g and LCST-Type Thermoresponse. MDPI. [Link]
-
Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. MDPI. [Link]
-
Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). SciELO South Africa. [Link]
-
Protecting Groups List. SynArchive. [Link]
-
A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. [Link]
- CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
-
A New Method for the Esterification of Carboxylic Acids with Various Alcohols by Using Di2-thienyl Carbonate, a New Coupling Reagent. ResearchGate. [Link]
-
Can anyone help me troubleshoot problems in sample derivatization in GC-MS? ResearchGate. [Link]
-
Design and synthesis of new benzimidazole-arylpiperazine derivatives acting as mixed 5-HT1A/5-HT3 ligands. PubMed. [Link]
-
Acid to Ester - Common Conditions. Organic Chemistry Portal. [Link]
-
Derivatization. Chemistry LibreTexts. [Link]
-
Protecting group. Wikipedia. [Link]
- CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
- Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole.
-
Practical Synthesis of 3Amino4,5-dimethylisoxazole from 2Methyl2-butenenitrile and Acetohydroxamic Acid. ResearchGate. [Link]
- CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine.
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101648910B - Method for preparing 3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. reddit.com [reddit.com]
- 9. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]
- 10. 3,5-Dimethylpyridine | C7H9N | MD Topology | NMR | X-Ray [atb.uq.edu.au]
Application Notes and Protocols for the Large-Scale Synthesis of 5-Hydroxymethyl-2,3-dimethylpyridine
Authored by: A Senior Application Scientist
Introduction: 5-Hydroxymethyl-2,3-dimethylpyridine, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, is a molecule of significant industrial interest. Its structural features, comprising a substituted pyridine ring with a reactive hydroxymethyl group, make it a versatile building block for the construction of more complex molecular architectures. This document provides a comprehensive guide for the large-scale synthesis of 5-Hydroxymethyl-2,3-dimethylpyridine, focusing on a robust and scalable synthetic route. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development and process chemistry, emphasizing safety, efficiency, and reproducibility.
Strategic Approach to Synthesis
The selected synthetic strategy for the large-scale production of 5-Hydroxymethyl-2,3-dimethylpyridine commences with the readily available starting material, 2,3,5-trimethylpyridine (also known as 2,3,5-collidine). The core of this strategy revolves around the selective oxidation of the methyl group at the 5-position of the pyridine ring. This approach is advantageous for large-scale production due to the relatively low cost of the starting material and the well-established methodologies for pyridine N-oxidation and subsequent functionalization.
The overall synthetic pathway can be visualized as a three-step process:
-
N-Oxidation: The initial step involves the oxidation of the nitrogen atom of the pyridine ring in 2,3,5-trimethylpyridine to form 2,3,5-trimethylpyridine N-oxide. This transformation serves to activate the pyridine ring for subsequent reactions.
-
Rearrangement and Acetoxylation: The N-oxide is then subjected to a rearrangement reaction in the presence of acetic anhydride. This step selectively introduces an acetoxymethyl group at the 5-position.
-
Hydrolysis: The final step is the hydrolysis of the acetoxymethyl intermediate to yield the target molecule, 5-Hydroxymethyl-2,3-dimethylpyridine.
Caption: Synthetic route for 5-Hydroxymethyl-2,3-dimethylpyridine.
Detailed Experimental Protocols
Part 1: Synthesis of 2,3,5-Trimethylpyridine N-oxide
This procedure outlines the N-oxidation of 2,3,5-trimethylpyridine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| 2,3,5-Trimethylpyridine | 121.18 | 0.93 | 98% |
| Glacial Acetic Acid | 60.05 | 1.05 | 99.7% |
| Hydrogen Peroxide | 34.01 | 1.11 | 30% (w/w) |
Protocol:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 2,3,5-trimethylpyridine and glacial acetic acid.
-
Initial Cooling: Cool the mixture to 15-20 °C with gentle stirring.
-
Addition of Oxidant: Slowly add hydrogen peroxide (30%) to the reaction mixture via the addition funnel, ensuring the temperature is maintained between 60-70 °C. The addition should be controlled to manage the exothermic reaction.
-
Reaction Monitoring: After the addition is complete, heat the mixture to 90-100 °C and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Work-up: Once the reaction is complete, cool the mixture to ambient temperature. Carefully neutralize the excess acetic acid and peroxide. The product, 2,3,5-trimethylpyridine N-oxide, can be isolated by distillation under reduced pressure.[1]
Part 2: Synthesis of 5-Acetoxymethyl-2,3-dimethylpyridine
This protocol describes the rearrangement and acetoxylation of the N-oxide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| 2,3,5-Trimethylpyridine N-oxide | 137.18 | - | 97% |
| Acetic Anhydride | 102.09 | 1.08 | 99% |
Protocol:
-
Reaction Setup: Charge 2,3,5-trimethylpyridine N-oxide and acetic anhydride into a reactor equipped with a reflux condenser and mechanical stirrer.
-
Heating: Heat the mixture to reflux (approximately 140 °C) and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or Gas Chromatography (GC).
-
Work-up: After completion, cool the reaction mixture. Remove the excess acetic anhydride by distillation under reduced pressure. The resulting crude 5-Acetoxymethyl-2,3-dimethylpyridine can be used in the next step without further purification or can be purified by fractional distillation.
Part 3: Synthesis of 5-Hydroxymethyl-2,3-dimethylpyridine
This final step involves the hydrolysis of the acetate ester.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Concentration |
| 5-Acetoxymethyl-2,3-dimethylpyridine | 179.22 | - |
| Sodium Hydroxide | 40.00 | 10% (aq. solution) |
| Dichloromethane | 84.93 | - |
Protocol:
-
Reaction Setup: Dissolve the crude 5-Acetoxymethyl-2,3-dimethylpyridine in a suitable solvent such as a mixture of water and tetrahydrofuran (THF).
-
Hydrolysis: Add a 10% aqueous solution of sodium hydroxide to the mixture. Stir at room temperature for 2-4 hours.[2]
-
Reaction Monitoring: Monitor the hydrolysis by TLC until the starting material is consumed.
-
Extraction: Once the reaction is complete, neutralize the mixture with a suitable acid (e.g., hydrochloric acid) to a pH of 7-8. Extract the aqueous layer multiple times with dichloromethane.
-
Isolation and Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product. The final product, 5-Hydroxymethyl-2,3-dimethylpyridine, can be purified by column chromatography or recrystallization to achieve high purity.
Process Workflow and Logic
The following diagram illustrates the logical flow of the entire synthesis process, from starting materials to the final purified product.
Caption: Workflow for the synthesis of 5-Hydroxymethyl-2,3-dimethylpyridine.
Safety Considerations
-
Handling of Reagents: Hydrogen peroxide and acetic anhydride are corrosive and strong oxidizing agents. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.
-
Exothermic Reactions: The N-oxidation step is exothermic. Proper temperature control and slow addition of reagents are crucial to prevent runaway reactions.
-
Solvent Handling: Dichloromethane is a volatile and potentially carcinogenic solvent. It should be handled with care in a fume hood.
Conclusion
The described multi-step synthesis provides a reliable and scalable route to 5-Hydroxymethyl-2,3-dimethylpyridine. By starting from the readily available 2,3,5-trimethylpyridine and employing well-understood chemical transformations, this protocol is suitable for large-scale industrial production. The in-process quality control checks ensure a high yield of the final product with the desired purity. Adherence to the detailed protocols and safety precautions is essential for a successful and safe synthesis campaign.
References
-
Semantic Scholar. (n.d.). Total synthesis of 5-hydroxyomeprazole. Retrieved from [Link]
-
Iric, Inc. (2024, December 9). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. Retrieved from [Link]
Sources
Catalytic Pathways to 5-Hydroxymethyl-2,3-dimethylpyridine: A Guide for Synthetic Chemists
Introduction
5-Hydroxymethyl-2,3-dimethylpyridine is a pivotal intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to proton pump inhibitors like omeprazole. Its strategic importance necessitates efficient and scalable synthetic methods. This technical guide provides an in-depth exploration of catalytic routes for the synthesis of 5-Hydroxymethyl-2,3-dimethylpyridine, designed for researchers, scientists, and professionals in drug development. We will delve into both established multi-step chemical catalysis and emerging biocatalytic approaches, offering detailed protocols and insights into the rationale behind these methodologies.
Strategic Approaches to Synthesis
The synthesis of 5-Hydroxymethyl-2,3-dimethylpyridine presents a significant challenge in regioselective functionalization. The primary strategies revolve around the selective oxidation of the 5-methyl group of a 2,3,5-trimethylpyridine (collidine) precursor or the direct functionalization of a 2,3-dimethylpyridine (lutidine) skeleton. This guide will cover two main catalytic paradigms:
-
Chemical Catalysis: This section will detail a multi-step approach involving the activation of the pyridine ring through N-oxidation, followed by a series of functional group interconversions to achieve the desired hydroxymethyl group.
-
Biocatalysis: Here, we will explore the use of enzymes, specifically monooxygenases, for the direct and selective hydroxylation of the 5-methyl group of 2,3,5-trimethylpyridine, offering a greener and more direct route.
Part 1: Chemical Catalysis via N-Oxide Intermediates
This classical yet robust approach relies on the initial activation of the pyridine ring to facilitate subsequent functionalization. The N-oxide intermediate plays a crucial role in directing the regioselectivity of the reactions.
Causality of the N-Oxide Strategy
The direct selective oxidation of a methyl group on the pyridine ring is challenging due to the ring's electron-deficient nature. N-oxidation alters the electronic properties of the ring, making it more susceptible to electrophilic attack and enabling rearrangements that can be exploited for functionalization. The subsequent steps are designed to introduce a functional handle that can be converted to the hydroxymethyl group.
Experimental Workflow: Multi-step Chemical Synthesis
Caption: Workflow for the chemical synthesis of 5-Hydroxymethyl-2,3-dimethylpyridine.
Protocol 1: Synthesis of 5-Hydroxymethyl-2,3-dimethylpyridine via N-Oxide Route
This protocol is a representative synthesis based on established methods for pyridine functionalization.
Step 1: N-Oxidation of 2,3,5-Trimethylpyridine
-
Dissolve 2,3,5-trimethylpyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2,3,5-trimethylpyridine N-oxide.
Step 2: Nitration of 2,3,5-Trimethylpyridine N-oxide
-
Add 2,3,5-trimethylpyridine N-oxide (1.0 eq) slowly to a pre-cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid.
-
Heat the reaction mixture to 90 °C for 4-6 hours.
-
Cool the mixture and pour it onto crushed ice, then neutralize with a strong base (e.g., NaOH) to precipitate the product.
-
Filter and dry the solid to yield 2,3,5-trimethyl-4-nitropyridine N-oxide.
Step 3: Methoxylation
-
Suspend 2,3,5-trimethyl-4-nitropyridine N-oxide (1.0 eq) in methanol.
-
Add a solution of sodium methoxide (NaOMe) in methanol (1.2 eq) dropwise.
-
Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction, neutralize with acetic acid, and remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent and purify by column chromatography to obtain 4-methoxy-2,3,5-trimethylpyridine N-oxide.
Step 4: Boekelheide Rearrangement and Hydrolysis
-
Heat 4-methoxy-2,3,5-trimethylpyridine N-oxide (1.0 eq) in acetic anhydride at reflux for 2-3 hours.
-
Remove the excess acetic anhydride under vacuum.
-
Dissolve the resulting crude 2-acetoxymethyl-4-methoxy-3,5-dimethylpyridine in a mixture of methanol and aqueous sodium hydroxide solution.
-
Stir at room temperature for 2-4 hours to effect hydrolysis.
-
Neutralize the reaction mixture and extract the product with ethyl acetate.
-
Purify by column chromatography to yield 5-Hydroxymethyl-2,3-dimethylpyridine.
| Step | Reactant | Reagent(s) | Typical Yield | Key Transformation |
| 1 | 2,3,5-Trimethylpyridine | m-CPBA | >90% | N-Oxidation |
| 2 | 2,3,5-Trimethylpyridine N-oxide | HNO₃/H₂SO₄ | 70-80% | Nitration at C4 |
| 3 | 2,3,5-Trimethyl-4-nitropyridine N-oxide | NaOMe | 60-70% | Nucleophilic substitution |
| 4 | 4-Methoxy-2,3,5-trimethylpyridine N-oxide | Ac₂O, then NaOH | 50-60% | Rearrangement & Hydrolysis |
Part 2: Biocatalytic Synthesis via Selective Hydroxylation
Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods. The use of monooxygenase enzymes can enable the direct hydroxylation of a specific methyl group on the pyridine ring, significantly shortening the synthetic route.
The Rationale for Biocatalysis
Enzymes, particularly those from the cytochrome P450 monooxygenase superfamily or bacterial dioxygenases, are known for their ability to perform highly regio- and stereoselective C-H activation and hydroxylation reactions under mild conditions.[1][2] By selecting or engineering an appropriate enzyme, it is possible to target the 5-methyl group of 2,3,5-trimethylpyridine for direct oxidation to the corresponding alcohol.
Experimental Workflow: Enzymatic Hydroxylation
Sources
The Pivotal Role of 5-Hydroxymethyl-2,3-dimethylpyridine in the Synthesis of Omeprazole Intermediates: Application Notes and Protocols
In the intricate landscape of pharmaceutical synthesis, the efficient construction of heterocyclic intermediates is paramount. For the production of omeprazole, a globally recognized proton pump inhibitor for treating acid-related gastrointestinal disorders, the synthesis of its substituted pyridine core is a critical phase. This guide provides an in-depth exploration of the synthetic pathway leading to key omeprazole intermediates, with a particular focus on the formation and conversion of 5-Hydroxymethyl-2,3-dimethylpyridine. The protocols detailed herein are synthesized from established literature and patents, offering researchers a practical framework for laboratory application.
The industrial synthesis of omeprazole has been refined over decades to enhance yield, purity, and scalability. A common and effective strategy involves the coupling of a substituted pyridine moiety with a benzimidazole core. The journey to this crucial pyridine component frequently begins with the readily available starting material, 2,3,5-trimethylpyridine. Through a series of strategic transformations—N-oxidation, rearrangement, and chlorination—this simple precursor is elaborated into a reactive intermediate ready for coupling.
Overall Synthetic Workflow
The transformation of 2,3,5-trimethylpyridine into the key intermediate, 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride, is a multi-step process. This workflow is designed to sequentially introduce the necessary functional groups onto the pyridine ring, preparing it for the final coupling reaction in the synthesis of omeprazole.
Caption: Synthetic pathway from 2,3,5-trimethylpyridine to Omeprazole.
Part 1: Synthesis of 2,3,5-Trimethylpyridine N-oxide
The initial step in activating the pyridine ring is the formation of the N-oxide. This is typically achieved by oxidation, which increases the electron density of the ring, facilitating subsequent electrophilic substitution, and also enables rearrangement of the methyl groups.
Protocol 1: N-Oxidation of 2,3,5-Trimethylpyridine
This protocol details the oxidation of 2,3,5-trimethylpyridine using hydrogen peroxide in an acidic medium.
| Reagent/Parameter | Quantity/Value | Notes |
| 2,3,5-Trimethylpyridine | 10.9 kg (89.2 moles) | Starting material. |
| Acetic Acid | 30 L | Solvent and catalyst. |
| Hydrogen Peroxide (30%) | 10.2 kg (98.1 moles) | Oxidizing agent. |
| Temperature | 90-95°C | Reaction temperature. |
| Reaction Time | ~5 hours | Monitor by TLC for completion. |
| Work-up | Vacuum distillation | To remove acetic acid and water. |
| Expected Yield | High | Typically >90% |
Step-by-Step Procedure:
-
Charge a suitable reaction vessel with 2,3,5-trimethylpyridine and acetic acid.[1]
-
Begin stirring and heat the mixture to 90°C.
-
Slowly add the 30% hydrogen peroxide solution to the reaction mixture, maintaining the temperature between 90-95°C. The addition is exothermic and requires careful control.
-
After the addition is complete, maintain the reaction mixture at 95°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the mixture.
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the acetic acid and water, yielding the crude 2,3,5-trimethylpyridine N-oxide. This product is often used in the next step without further purification.
Part 2: Formation of 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine
This stage is a multi-step sequence within a single process, involving nitration, methoxylation, and rearrangement to install the required hydroxyl and methoxy functionalities.
Protocol 2: Nitration, Methoxylation, and Rearrangement
This complex transformation begins with the nitration of the N-oxide, followed by nucleophilic substitution with methoxide, and finally a Boekelheide-type rearrangement.[2]
| Reagent/Parameter | Quantity (for 10 moles N-oxide) | Notes |
| 2,3,5-Trimethylpyridine N-oxide | 1.457 kg (10 moles) | Starting material from Protocol 1. |
| Conc. Sulfuric Acid (H₂SO₄) | 1.2 L | Solvent for nitration. |
| Nitrating Mixture | 1.75 L H₂SO₄ + 2.065 L 65% HNO₃ | Added at 90°C. |
| Sodium Hydroxide (NaOH) | As needed for pH adjustment | Used after nitration. |
| Sodium Methoxide (NaOMe) | 595 g in 16 L Methanol | For nucleophilic substitution. |
| Acetic Anhydride (Ac₂O) | Varies in literature | For rearrangement. |
| Expected Yield | Moderate | This is a multi-step sequence. |
Step-by-Step Procedure:
-
Nitration: Dissolve the 2,3,5-trimethylpyridine N-oxide in concentrated sulfuric acid in a large reaction vessel.[3] Heat the solution to 90°C.
-
Carefully add the nitrating mixture (sulfuric acid and nitric acid) over a period of about 1 hour, maintaining the temperature at 90°C.[3]
-
Stir the reaction mixture at 90°C for an additional 1.5 hours.[3]
-
Cool the mixture to 30°C and carefully adjust the pH by adding 10M NaOH solution, keeping the temperature below 40°C.[3]
-
Methoxylation: After workup and solvent exchange to methanol, heat the mixture to boiling. Add a solution of sodium methoxide in methanol over 1.5 hours.[3]
-
Rearrangement and Hydrolysis: While specific industrial protocols vary, a common laboratory approach involves reacting the 4-methoxy N-oxide with acetic anhydride.[4] This induces a rearrangement to form the 2-acetoxymethyl intermediate. Subsequent hydrolysis with a base like NaOH will yield the desired 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.[4]
Part 3: Synthesis of 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine Hydrochloride
The final step in preparing the pyridine intermediate is the conversion of the hydroxymethyl group to a more reactive chloromethyl group. This is a crucial activation step for the subsequent coupling with the benzimidazole moiety.
Protocol 3: Chlorination with Thionyl Chloride
This protocol uses thionyl chloride (SOCl₂) as the chlorinating agent, which is a common and effective method.
| Reagent/Parameter | Quantity/Value | Notes |
| 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine | 75.8 g | Starting alcohol. |
| Dichloromethane (CH₂Cl₂) | 600 mL | Solvent. |
| Thionyl Chloride (SOCl₂) | 38 mL | Chlorinating agent. |
| Temperature | 0°C | For controlled addition. |
| Reaction Time | ~1 hour post-addition | Monitor by TLC. |
| Work-up | Filtration/Crystallization | To isolate the hydrochloride salt. |
| Expected Yield | High | Often quantitative. |
Step-by-Step Procedure:
-
Dissolve 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine in dichloromethane in a reaction flask equipped with a stirrer and a dropping funnel.[5]
-
Cool the solution to 0°C in an ice bath.
-
Prepare a solution of thionyl chloride in dichloromethane.
-
Add the thionyl chloride solution dropwise to the cooled pyridine solution.[5] An exothermic reaction will occur, and a precipitate of the hydrochloride salt will form.
-
After the addition is complete, allow the mixture to stir at room temperature for approximately 1 hour to ensure the reaction goes to completion.
-
The product, 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride, can be isolated by filtration, washed with cold dichloromethane, and dried under vacuum.
Mechanism of Key Transformations
Understanding the mechanisms behind these reactions provides insight into the choice of reagents and conditions.
Caption: Mechanisms for the Boekelheide Rearrangement and Chlorination.
The Boekelheide rearrangement is a key transformation for converting pyridine N-oxides into hydroxymethylpyridines.[2] It involves the acylation of the N-oxide oxygen by acetic anhydride, followed by a[2][2]-sigmatropic rearrangement and subsequent tautomerization to yield the acetoxymethyl pyridine.
The chlorination with thionyl chloride proceeds through the formation of an intermediate alkyl chlorosulfite. This is followed by an internal nucleophilic substitution (Sₙi mechanism), where the chloride attacks the carbon atom, leading to the displacement of sulfur dioxide and a chloride ion, resulting in the final chlorinated product.
Concluding Remarks
The synthetic route from 2,3,5-trimethylpyridine to 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride is a well-established pathway in the industrial production of omeprazole. Each step, from N-oxidation to the final chlorination, is critical for achieving high yields and purity of the final active pharmaceutical ingredient. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to successfully navigate this important synthetic sequence. Adherence to safety protocols, particularly when handling corrosive and reactive reagents like strong acids and thionyl chloride, is essential.
References
[6] EP0484265A1 - A process for the preparation of omeprazol - Google Patents. (URL: ) [7] Total synthesis of 5-hydroxyomeprazole - Semantic Scholar. (URL: ) [2] Synthesis of Omeprazole from 4-Methoxy-2,3,5 ... - Benchchem. (URL: ) Intermediates for the preparation of omeprazole - Patent 0103553. (URL: ) [1] Synthesis of 2,3,5-trimethyl-pyridine-N-oxide - PrepChem.com. (URL: ) [5] Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. (URL: ) Synthesis, structure, and reactivity of Omeprazole and related compounds - White Rose eTheses Online. (URL: _)
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Intermediates for the preparation of omeprazole - Patent 0103553 [data.epo.org]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. prepchem.com [prepchem.com]
- 6. EP0484265A1 - A process for the preparation of omeprazol - Google Patents [patents.google.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Hydroxymethyl-2,3-dimethylpyridine
Introduction:
5-Hydroxymethyl-2,3-dimethylpyridine is a pivotal intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to proton pump inhibitors like omeprazole.[1][2] Its synthesis, while conceptually straightforward, is often plagued by challenges that can significantly impact yield and purity. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and implement strategies for yield optimization. Drawing upon established chemical principles and field-proven insights, this document provides a comprehensive resource for achieving consistent and high-quality results.
Core Synthesis Pathway: The Boekelheide Rearrangement Approach
A prevalent and effective method for synthesizing 5-Hydroxymethyl-2,3-dimethylpyridine involves the N-oxidation of 2,3-dimethylpyridine (2,3-lutidine), followed by a Boekelheide rearrangement. This pathway offers a regioselective method for introducing a functional group at the desired position.
The overall transformation can be visualized as follows:
-
N-Oxidation: 2,3-dimethylpyridine is oxidized to 2,3-dimethylpyridine N-oxide.
-
Rearrangement: The N-oxide is treated with an acylating agent (commonly acetic anhydride), which triggers a rearrangement to form an acetate ester intermediate.
-
Hydrolysis: The ester is then hydrolyzed to yield the target alcohol, 5-Hydroxymethyl-2,3-dimethylpyridine.
Caption: The Boekelheide rearrangement route to 5-Hydroxymethyl-2,3-dimethylpyridine.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis, providing both solutions and the underlying scientific rationale.
Q1: My yield of 5-Hydroxymethyl-2,3-dimethylpyridine is consistently low. What are the likely causes?
A1: Low yield is the most common complaint and can stem from several factors throughout the synthetic sequence. A systematic approach is crucial for diagnosis.
-
Inefficient N-Oxidation: The first step is foundational. Incomplete conversion of the starting 2,3-dimethylpyridine to its N-oxide will carry through the entire synthesis.
-
Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Ensure your oxidizing agent (e.g., m-CPBA or hydrogen peroxide in acetic acid) is fresh and used in the correct stoichiometric amount. Reaction times may need to be extended or the temperature slightly elevated, but be cautious of side reactions.[2]
-
-
Suboptimal Boekelheide Rearrangement: This is a critical, yield-defining step.
-
Cause: The rearrangement temperature is crucial. Temperatures that are too low can lead to an incomplete reaction, while excessively high temperatures can cause decomposition and the formation of tar-like byproducts.
-
Solution: A controlled, gradual heating profile is recommended. Often, the reaction is initiated at room temperature and then carefully heated to reflux.[3] The choice of solvent can also play a role; acetic anhydride can often serve as both the reagent and solvent.
-
-
Losses during Workup and Purification: The product is polar and has moderate water solubility, which can lead to significant losses during aqueous workup.
-
Troubleshooting: When performing extractions, ensure the aqueous layer is saturated with a salt like NaCl or K₂CO₃ to decrease the product's solubility. Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate, and perform multiple extractions (e.g., 3-5 times) with smaller volumes rather than one large extraction.
-
Caption: Troubleshooting workflow for diagnosing the cause of low product yield.
Q2: I'm observing significant byproduct formation. What are these impurities and how can I prevent them?
A2: Impurity profiles can provide valuable clues about where the synthesis is failing.
-
Common Impurity 1: Unreacted 2,3-dimethylpyridine N-oxide:
-
Cause: Incomplete Boekelheide rearrangement.
-
Prevention: Ensure sufficient acetic anhydride is used (it can be consumed by trace water) and that the reaction is heated for an adequate duration. Monitor by TLC until the N-oxide spot disappears.
-
-
Common Impurity 2: Isomeric Acetoxymethylpyridines:
-
Cause: While the Boekelheide rearrangement is regioselective for the methyl group para to the N-oxide, some migration to ortho positions can occur, particularly with aggressive heating. This can lead to the formation of 2-acetoxymethyl-3-methylpyridine or 3-acetoxymethyl-2-methylpyridine.
-
Prevention: Strict temperature control during the rearrangement is the most effective preventative measure.
-
-
Common Impurity 3: Over-oxidation Products:
-
Cause: During the N-oxidation step, particularly if using harsh conditions, the methyl groups can be oxidized further to aldehydes or carboxylic acids.
-
Prevention: Use a milder oxidizing agent if possible. Add the oxidant slowly and maintain the recommended reaction temperature.
-
Q3: The final product is difficult to purify. What are the best practices?
A3: The polarity and potential for hydrogen bonding in 5-Hydroxymethyl-2,3-dimethylpyridine can make purification challenging.
-
Crystallization: If the crude product is a solid, crystallization is often the most effective method for achieving high purity. Experiment with different solvent systems. A common starting point is a mixture of a good solvent (like ethyl acetate or isopropanol) and a poor solvent (like hexanes or petroleum ether).
-
Column Chromatography: For oily or highly impure products, silica gel chromatography is necessary.
-
Solvent System (Eluent): A gradient elution is typically most effective. Start with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate or adding a small amount of methanol.
-
Tailing Prevention: The basic nitrogen of the pyridine ring can interact strongly with the acidic silica gel, causing the product to "tail" down the column, resulting in poor separation. To mitigate this, add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia to the eluent. This will neutralize the acidic sites on the silica and lead to sharper peaks.
-
Optimized Experimental Protocol
This protocol consolidates best practices for maximizing yield and purity.
Step 1: N-Oxidation of 2,3-Dimethylpyridine
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dimethylpyridine (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add hydrogen peroxide (30% aq. solution, 1.1 - 1.2 eq) dropwise, ensuring the internal temperature does not exceed 15 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 70-80 °C for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and carefully neutralize with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~8-9.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,3-dimethylpyridine N-oxide, which can often be used in the next step without further purification.
Step 2: Boekelheide Rearrangement and Hydrolysis
-
Place the crude 2,3-dimethylpyridine N-oxide (1.0 eq) in a flask and add acetic anhydride (3-5 eq).
-
Heat the mixture to reflux (approx. 130-140 °C) for 3-5 hours. Monitor the disappearance of the N-oxide by TLC.
-
Cool the reaction mixture and carefully add methanol to quench any remaining acetic anhydride.
-
Remove the volatiles under reduced pressure.
-
To the resulting crude acetate ester, add a solution of 10% aqueous sodium hydroxide and methanol.
-
Stir the mixture at room temperature for 2-4 hours to facilitate hydrolysis.
-
Neutralize the mixture with HCl (1M) and then extract thoroughly with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude material by silica gel chromatography or crystallization as described in the FAQ section.
Data Summary: Impact of Key Parameters on Yield
The following table summarizes the influence of critical reaction parameters on the overall synthesis outcome.
| Parameter | Sub-Optimal Condition | Consequence | Optimized Condition | Rationale |
| Oxidant Stoichiometry | < 1.1 equivalents | Incomplete N-oxidation, lower yield | 1.1 - 1.2 equivalents | Ensures full conversion of the starting material. |
| Rearrangement Temp. | > 150 °C | Tar formation, byproduct increase | 130 - 140 °C (Reflux) | Balances reaction rate with minimizing thermal decomposition. |
| Workup Extraction | Single extraction | Significant product loss in aqueous phase | 3-5 extractions with brine wash | Maximizes recovery of the polar product from the aqueous layer.[4] |
| Chromatography Eluent | Neutral (e.g., Hex/EtOAc) | Peak tailing, poor separation | Hex/EtOAc + 0.5% Triethylamine | The basic additive prevents interaction with acidic silica gel.[4] |
References
-
Striela, R., et al. (2016). Total synthesis of 5-hydroxyomeprazole. ARKIVOC, 2016(iii), 339-351. [Link]
- Aktiebolag Hässle. (1984). Intermediates for the preparation of omeprazole.
-
Striela, R., et al. (2016). Total synthesis of 5-hydroxyomeprazole. Semantic Scholar. [Link]
-
Hansen, A. S., et al. (2011). Improved synthesis of 5-hydroxymethyl-2′-deoxycytidine phosphoramidite using a 2′-deoxyuridine to 2′-deoxycytidine conversion. Bioorganic & Medicinal Chemistry Letters, 21(4), 1181-1184. [Link]
-
Schade, M., et al. (2020). Synthesis of 15N‐labelled 3,5‐dimethylpyridine. Journal of Labelled Compounds and Radiopharmaceuticals, 63(14), 914-919. [Link]
-
de Oliveira, R. B., et al. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Pharmaceuticals, 14(3), 273. [Link]
-
PrepChem. (n.d.). Synthesis of 2,3-dimethyl-4-nitropyridine 1-oxide. [Link]
-
ACS Publications. (2025). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. [Link]
-
MDPI. (2021). Synthesis of N-(hydroxymethylene)thioamides by N-hydroxymethylation of 2-cyanothioacrylamides. Chem. Proc., 8(1), 68. [Link]
-
Japan Tobacco Inc. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). [Link]
Sources
Technical Support Center: Purification of Crude 5-Hydroxymethyl-2,3-dimethylpyridine
Welcome to the dedicated technical support resource for the purification of crude 5-Hydroxymethyl-2,3-dimethylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshoot common issues encountered during the purification of this important intermediate. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.
I. Understanding the Molecule and Potential Impurities
5-Hydroxymethyl-2,3-dimethylpyridine is a substituted pyridine derivative. Its structure, featuring a basic pyridine ring and a polar hydroxymethyl group, dictates its purification strategy. The potential impurities in a crude sample are largely dependent on the synthetic route employed. Common synthetic precursors include 3,5-lutidine.[1]
Common Classes of Impurities:
-
Starting Materials: Unreacted 2,3-dimethylpyridine or other precursors.
-
Structurally Related Byproducts: Isomers such as 4-Hydroxymethyl-2,3-dimethylpyridine or over-methylated/demethylated analogs. Other pyridine derivatives like 2,3-lutidine and 2,3,5-trimethylpyridine can also be present.[2]
-
Reagents and Solvents: Residual reagents from the synthesis and solvents used in the reaction and work-up.
-
Degradation Products: Pyridine derivatives can be susceptible to oxidation or polymerization, especially under harsh conditions.[3][4]
II. Purification Strategy Selection: A Logic-Based Workflow
The choice of purification method is critical and depends on the scale of your experiment, the nature of the impurities, and the desired final purity.
Caption: Decision workflow for selecting a purification method.
III. Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Recrystallization Issues
Q1: My compound will not crystallize from the chosen solvent system. What should I do?
A1: This is a common issue that can be resolved by systematically addressing the following:
-
Inducing Crystallization:
-
Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If you have a small amount of pure material, add a single seed crystal to the supersaturated solution.
-
Reducing Temperature: Cool the solution slowly in an ice bath. A rapid temperature drop can sometimes lead to oiling out rather than crystallization.
-
-
Solvent System Optimization: Your chosen solvent may be too good, keeping the compound fully dissolved.
-
Add an Anti-Solvent: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to the solution until it becomes slightly turbid. Then, add a drop or two of the original solvent to redissolve the turbidity and allow the solution to cool slowly. Common anti-solvents for polar compounds include hexanes or diethyl ether.
-
Try a Different Solvent: Consult solubility tables or test small aliquots of your crude material in various solvents to find one where the compound is sparingly soluble at room temperature but highly soluble when hot. For pyridine derivatives, consider solvents like ethyl acetate, toluene, or isopropanol.[5]
-
Q2: My compound "oils out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the compound comes out of solution above its melting point or when the concentration of impurities is too high, inhibiting crystal lattice formation.
-
Reduce the Cooling Rate: Allow the solution to cool to room temperature slowly before moving it to an ice bath.
-
Use a More Dilute Solution: The concentration of your compound might be too high. Add more of the recrystallization solvent to dissolve the oil, heat the solution, and then allow it to cool slowly.
-
Change the Solvent System: A different solvent or solvent pair may be necessary to promote proper crystal growth.
Column Chromatography Issues
Q3: I'm seeing significant peak tailing for my compound on the TLC plate and in my column fractions. Why is this happening and how can I prevent it?
A3: Peak tailing with pyridine derivatives is primarily due to the interaction of the basic nitrogen on the pyridine ring with acidic silanol groups on the surface of the silica gel.[6] This creates a secondary, stronger interaction that slows down a portion of the analyte, causing the peak to tail.
-
Solution: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic silanol groups.
-
Triethylamine (TEA): Add 0.1-1% triethylamine to your eluent system (e.g., ethyl acetate/hexanes). The TEA will preferentially bind to the active sites on the silica, allowing your compound to elute more symmetrically.[6]
-
Ammonia: For very basic compounds, using a mobile phase containing a small amount of ammonium hydroxide in a more polar solvent system can be effective.
-
Q4: My compound is not separating from a closely related impurity. What are my options?
A4: This is a classic chromatography challenge that requires optimizing the selectivity of your system.
-
Solvent System Optimization:
-
Change Solvent Polarity: Systematically vary the ratio of your polar and non-polar solvents. A shallower gradient or isocratic elution with a finely tuned solvent ratio can improve resolution.
-
Introduce a Different Solvent: Swap one of your mobile phase components for another of similar polarity but different chemical properties. For example, if you are using ethyl acetate/hexanes, try dichloromethane/methanol. Different solvents will have different interactions with your compound and impurities, potentially leading to better separation.
-
-
Stationary Phase Modification:
-
Use a Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina (basic or neutral) or a reverse-phase C18 silica gel.
-
-
Improve Column Efficiency:
-
Use a Finer Mesh Silica: A higher mesh silica gel (e.g., 230-400 mesh) provides a greater surface area and can improve separation.
-
Pack a Longer, Thinner Column: Increasing the column length can improve the resolution of closely eluting compounds.
-
General Purity and Stability Issues
Q5: My purified compound is a yellow or brown color, but I expect a white solid. What could be the cause?
A5: A colored product often indicates the presence of trace, highly colored impurities, or degradation of the compound itself.
-
Oxidation: Pyridine derivatives can be susceptible to oxidation. Ensure you are storing your compound under an inert atmosphere (nitrogen or argon) and away from light.
-
Persistent Impurities: The color may be from a persistent impurity that co-elutes with your product. Consider an additional purification step, such as a charcoal treatment during recrystallization, to remove colored impurities.
-
pH Effects: The color of some pyridine compounds can be pH-dependent. Ensure your final product is neutral.
Q6: How can I assess the purity of my final product?
A6: A combination of analytical techniques should be used to confirm the purity of your 5-Hydroxymethyl-2,3-dimethylpyridine.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining purity. A typical method would involve a C18 reverse-phase column with a mobile phase of acetonitrile and water, possibly with a buffer or acid additive to improve peak shape.[7][8]
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure of your compound and identifying any proton-containing impurities. Integration of the peaks can provide a quantitative measure of purity against a known standard.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.
IV. Key Experimental Protocols
Protocol 1: Recrystallization of 5-Hydroxymethyl-2,3-dimethylpyridine
This protocol is a general guideline and may need to be optimized based on the specific impurities present.
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude material. Add a potential solvent (e.g., ethyl acetate, toluene, or a mixture of ethyl acetate and hexanes) dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, the solvent is too good. If it is sparingly soluble, heat the mixture gently. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude 5-Hydroxymethyl-2,3-dimethylpyridine in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed filter funnel to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine the optimal eluent. A good solvent system will give your product an Rf value of approximately 0.2-0.4 and show good separation from impurities. A common starting point is a mixture of ethyl acetate and hexanes. Remember to add 0.1-1% triethylamine to the solvent system to prevent peak tailing.
-
Column Packing: Pack a glass chromatography column with silica gel (230-400 mesh) as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a stronger solvent like dichloromethane. If solubility is an issue, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions. Use positive pressure (air or nitrogen) to maintain a steady flow rate.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
V. Frequently Asked Questions (FAQs)
Q: What are the key physical properties of 5-Hydroxymethyl-2,3-dimethylpyridine?
Q: Is 5-Hydroxymethyl-2,3-dimethylpyridine stable? What are the recommended storage conditions?
A: Like many pyridine derivatives, it can be sensitive to air and light.[3] For long-term storage, it is recommended to keep the purified compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dark place.
Q: What safety precautions should I take when working with this compound?
A: Substituted pyridines should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. Based on data for similar compounds, it may cause skin and eye irritation.[10] Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.
VI. References
-
Arkad-USA, Inc. (2016). Total synthesis of 5-hydroxyomeprazole. ARKIVOC, 2016(iii), 339-351. [Link]
-
Quick Company. (n.d.). A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. [Link]
-
PubChem. (n.d.). 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine. [Link]
-
Google Patents. (n.d.). CN105037251A - 3,5-dimethylpyridine purifying method.
-
SIELC Technologies. (n.d.). Separation of 3,5-Dimethylpyridine on Newcrom R1 HPLC column. [Link]
-
IIP Series. (2022). CHEMICAL STABILITY OF DRUGS. [Link]
-
ChemBK. (2024). 2-Hydroxymethyl-3,5-Dimethyl-4-Methoxy Pyridine. [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Significance of Stability Studies on Degradation Product. [Link]
-
Wikipedia. (n.d.). 3,5-Lutidine. [Link]
Sources
- 1. 3,5-Lutidine - Wikipedia [en.wikipedia.org]
- 2. CN105037251A - 3,5-dimethylpyridine purifying method - Google Patents [patents.google.com]
- 3. iipseries.org [iipseries.org]
- 4. rjptonline.org [rjptonline.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Separation of 3,5-Dimethylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chembk.com [chembk.com]
- 10. 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine | C9H13NO2 | CID 737823 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Hydroxymethyl-2,3-dimethylpyridine
Introduction for the Researcher:
Welcome to the technical support guide for the synthesis of 5-Hydroxymethyl-2,3-dimethylpyridine. This key pyridine derivative is a valuable building block in medicinal chemistry and drug development, notably as a precursor for various pharmaceutical compounds. Its synthesis, typically originating from 2,3,5-trimethylpyridine (also known as 2,3,5-collidine), presents unique challenges related to selectivity and the management of side reactions.[1][2] The presence of three distinct methyl groups and a nucleophilic nitrogen atom creates a competitive reaction environment where undesirable byproducts can easily form, complicating purification and reducing overall yield.
This guide is structured as a series of troubleshooting questions and answers to directly address the common issues encountered in the laboratory. We will delve into the mechanistic origins of these side reactions and provide field-proven, actionable strategies to mitigate them, ensuring the integrity of your synthesis and the purity of your final product.
Section 1: Overview of the Primary Synthesis Route
The most common laboratory and industrial approach to synthesizing 5-Hydroxymethyl-2,3-dimethylpyridine is the selective oxidation of the 5-methyl group on the 2,3,5-collidine starting material. This pathway is favored due to the relative availability of 2,3,5-collidine.[3][4] However, the challenge lies in achieving high selectivity among the three methyl groups and preventing oxidation of the pyridine nitrogen.
Caption: Primary synthesis route and major competing side reactions.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific experimental issues in a question-and-answer format.
Q1: My yield is consistently low, and the main contaminant is unreacted 2,3,5-collidine. What is causing the incomplete conversion?
A1: Root Cause Analysis & Mitigation Strategy
Incomplete conversion is typically a result of insufficient oxidant stoichiometry, suboptimal reaction temperature, or inadequate reaction time. The oxidation of a methyl group on a pyridine ring is an energetically demanding step that requires careful control of parameters.
-
Expertise & Causality: Pyridine rings are electron-deficient, which deactivates the adjacent methyl groups towards oxidation compared to those on a benzene ring. This inherent stability necessitates carefully optimized and sufficiently energetic reaction conditions to drive the reaction to completion.
-
Troubleshooting Steps:
-
Oxidant Stoichiometry: Ensure you are using a sufficient molar excess of the oxidizing agent. For oxidants like selenium dioxide (SeO₂) or hydrogen peroxide, a 1.1 to 1.5 molar equivalent is often a good starting point. Titrate the concentration of your oxidant solution if its stability is questionable (e.g., H₂O₂).
-
Temperature Control: Gradually increase the reaction temperature in 5-10°C increments. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Be cautious, as excessive heat can promote non-selective oxidation and tar formation. A typical range for these oxidations is often between 80°C and 120°C, depending on the solvent and oxidant.
-
Reaction Time: Extend the reaction time. Take aliquots every few hours to track the consumption of the starting material. Some oxidations can require 24 hours or longer to reach completion.
-
Catalyst Activity: If using a catalytic system, ensure the catalyst has not been poisoned or deactivated. For heterogeneous catalysts, ensure adequate stirring to maintain surface area contact.
-
Q2: I've successfully consumed the starting material, but my product is contaminated with a more polar impurity that I suspect is the carboxylic acid. How can I prevent this over-oxidation?
A2: Root Cause Analysis & Mitigation Strategy
The formation of 2,3-dimethylpyridine-5-carboxylic acid is a classic example of over-oxidation. The desired primary alcohol product is more susceptible to oxidation than the starting material's methyl group.
-
Expertise & Causality: The hydroxymethyl group (-CH₂OH) is an activated site for oxidation. Once formed, it can be rapidly converted to an aldehyde and then to a carboxylic acid by the same oxidant present in the reaction mixture. This is a common issue with strong oxidizing agents.
-
Troubleshooting Steps:
-
Choice of Oxidant: Switch to a milder or more selective oxidizing agent. While strong oxidants like KMnO₄ will almost certainly lead to the carboxylic acid, agents like selenium dioxide are known for stopping at the aldehyde or alcohol stage, although they are toxic. Careful control of H₂O₂ in acetic acid can also work but requires precise temperature management.
-
Controlled Addition of Oxidant: Instead of adding the oxidant all at once, use a syringe pump for slow, controlled addition over several hours. This keeps the instantaneous concentration of the oxidant low, favoring the initial oxidation of the methyl group over the subsequent oxidation of the alcohol.
-
Reaction Monitoring: Monitor the reaction meticulously. As soon as a significant amount of the desired product is formed with minimal starting material remaining, quench the reaction immediately. Do not let the reaction stir for extended periods after the starting material is consumed.
-
Purification Strategy: If a small amount of the acid is formed, it can often be removed during workup. An aqueous wash with a mild base (e.g., sodium bicarbonate solution) will deprotonate the carboxylic acid, making it water-soluble and allowing for its extraction from the organic layer containing your less polar alcohol product.
-
| Parameter | Issue | Recommended Action |
| Oxidant | Over-oxidation | Use a milder oxidant (e.g., SeO₂); avoid strong oxidants (e.g., KMnO₄). |
| Addition Rate | High local concentration | Add oxidant slowly over time using a syringe pump. |
| Temperature | Too high | Lower the reaction temperature to reduce the rate of the second oxidation. |
| Workup | Acidic impurity | Perform a basic aqueous wash (e.g., sat. NaHCO₃) to remove the acid. |
Q3: My GC-MS analysis shows multiple isomers of hydroxymethyl-dimethylpyridine. How can I improve selectivity for the 5-position?
A3: Root Cause Analysis & Mitigation Strategy
Formation of isomeric byproducts results from the non-selective oxidation of the methyl groups at the 2- and 3-positions. While there are slight electronic differences, achieving perfect selectivity can be difficult with purely chemical methods.
-
Expertise & Causality: The methyl groups at the 2, 3, and 5 positions have different steric and electronic environments. The 2-position is adjacent to the nitrogen, and the 3-position is between two other methyl groups. The 5-position is often the most sterically accessible and electronically favorable for certain types of oxidation, but this selectivity is highly dependent on the oxidant and reaction mechanism.
-
Troubleshooting Steps:
-
Sterically Hindered Oxidants: Employing a bulkier oxidizing agent can sometimes improve selectivity by favoring attack at the least sterically hindered 5-methyl position.
-
Protecting Groups (Advanced): A more complex but highly effective strategy involves the temporary N-oxidation of the pyridine. The N-oxide group strongly deactivates the adjacent 2-position towards oxidation.[5] Following C-H oxidation, the N-oxide can be reduced back to the pyridine.
-
Catalyst Choice: Investigate catalysts known for regioselective C-H activation. While more common in academic settings, certain transition metal catalysts can offer superior selectivity based on directing group effects or steric factors.
-
Biocatalysis: Consider exploring enzymatic oxidation. Certain monooxygenase enzymes can exhibit exquisite regioselectivity for C-H oxidation on complex molecules, providing a green and highly efficient alternative.
-
Q4: A major byproduct in my reaction is 2,3,5-collidine-N-oxide. Why is the nitrogen being oxidized, and how can I prevent it?
A4: Root Cause Analysis & Mitigation Strategy
The pyridine nitrogen is a Lewis basic and nucleophilic site, making it highly susceptible to attack by electrophilic oxidizing agents, such as peroxy acids (e.g., m-CPBA) or even hydrogen peroxide.[6]
-
Expertise & Causality: The lone pair of electrons on the pyridine nitrogen readily attacks the electrophilic oxygen of many common oxidants. This N-oxidation reaction is often kinetically fast and can compete significantly with the desired, and often slower, C-H oxidation of the methyl group.
-
Troubleshooting Steps:
-
Avoid Peroxy-Acids: If possible, avoid oxidants like m-CPBA or peracetic acid if N-oxidation is a problem, as they are classic reagents for this transformation.
-
Use Acidic Conditions: Performing the oxidation in a strongly acidic medium (e.g., in sulfuric acid) protonates the pyridine nitrogen. The resulting pyridinium ion is positively charged and electrophilic, effectively protecting the nitrogen from further oxidation. This is a common strategy in pyridine chemistry.
-
Choose a Non-Electrophilic Oxidant: Select an oxidant that operates through a different mechanism, such as a radical pathway or one involving a metal-oxo species, which may have a lower propensity for attacking the nitrogen atom.
-
Caption: A workflow for troubleshooting common synthesis issues.
Section 3: Recommended Protocol and Analytical Methods
This section provides a baseline protocol designed to minimize common side reactions, along with analytical methods for monitoring.
Protocol: Controlled Oxidation using H₂O₂ in Acetic Acid
This protocol is a representative example and should be optimized for your specific laboratory conditions and scale.
-
Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, dissolve 2,3,5-collidine (1.0 eq) in glacial acetic acid (5-10 volumes).
-
Temperature Control: Heat the solution to 80-90°C in an oil bath.
-
Oxidant Addition: Using a syringe pump, add a 30% solution of hydrogen peroxide (1.2 eq) dropwise over 4-6 hours. Causality Note: Slow addition is critical to prevent a buildup of oxidant concentration, which favors over-oxidation and N-oxidation.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at temperature. Monitor the consumption of starting material by TLC (e.g., 20% Ethyl Acetate in Hexanes) or GC-MS every 2 hours.
-
Quenching: Once the starting material is consumed (or conversion has stalled), cool the reaction to room temperature and then to 0°C in an ice bath. Cautiously quench any remaining peroxide by the slow addition of a saturated sodium sulfite solution until a test with peroxide strips is negative.
-
Workup: Carefully neutralize the acetic acid by adding a saturated solution of sodium bicarbonate until the pH is ~8. Caution: Vigorous gas evolution will occur.
-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to separate the desired product from any minor impurities.
Analytical Characterization
| Technique | Purpose | Expected Observations |
| TLC | Reaction monitoring | Product should have a lower Rf than the starting material. The carboxylic acid will be much more polar (lower Rf or baseline). |
| GC-MS | Impurity identification | Can resolve and identify isomeric byproducts and confirm the mass of the desired product and impurities. |
| ¹H NMR | Structural confirmation | Look for the appearance of a singlet around 4.5-4.7 ppm corresponding to the -CH₂OH protons and the disappearance of the 5-methyl singlet from the starting material. |
| HPLC | Purity assessment | Provides quantitative data on the purity of the final product and the percentage of each impurity. |
References
- Google Patents.Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
- Google Patents.
- Google Patents.Method for preparing 3,5-dimethylpyridine-N-oxide.
-
ResearchGate. Synthesis and biological activity of 3,5-diacetyl-2,6-dimethylpyridine derivatives.[Link]
-
Suzhou Senfeida Chemical Co., Ltd. China 2,3-Lutidine Manufacturers Suppliers Factory.[Link]
-
Wikipedia. Collidine.[Link]
-
MDPI. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines.[Link]
- Google Patents.Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.
-
ResearchGate. Optimization of the reaction conditions of the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone.[Link]
-
Semantic Scholar. Total synthesis of 5-hydroxyomeprazole.[Link]
- Google Patents.
-
National Institutes of Health. Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods.[Link]
-
ResearchGate. (PDF) Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives.[Link]
-
E-RESEARCHCO. Synthesis and Characterization of Process Related New Impurity in Ufiprazole.[Link]
-
PubChem. 2,3,5-Trimethylpyridine.[Link]
-
MDPI. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model.[Link]
-
Neliti. synthesis, charecterization, development and validation of rp-hplc method for process related impurity in nimodipine bulk and formulation.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2,3,5-Collidine | 695-98-7 [chemicalbook.com]
- 3. 2,3,5-コリジン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Collidine - Wikipedia [en.wikipedia.org]
- 5. CN101648910B - Method for preparing 3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Formylation of Pyridine Derivatives
Welcome to the technical support center for the formylation of pyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing a formyl group onto a pyridine ring. The inherent electronic properties of pyridine present unique challenges not typically encountered with other aromatic systems. This resource provides in-depth troubleshooting guides and frequently asked questions to address specific experimental issues, grounded in mechanistic principles and field-proven insights.
Introduction: The Challenge of Pyridine Formylation
The functionalization of pyridine is a cornerstone of medicinal chemistry and materials science. However, the electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, renders it notoriously difficult to functionalize via classical electrophilic aromatic substitution reactions.[1] The nitrogen atom not only deactivates the ring towards electrophilic attack but also acts as a Lewis base, readily complexing with Lewis acids used in reactions like the Friedel-Crafts acylation, effectively shutting down the reaction.[2]
This guide will dissect common issues encountered during pyridine formylation, offering explanations for why a particular problem arises and providing actionable, step-by-step solutions.
Part 1: Troubleshooting Guide
This section addresses common problems observed during the formylation of pyridine derivatives, categorized by the reaction type.
Scenario 1: Vilsmeier-Haack Reaction Fails or Gives Low Yield
The Vilsmeier-Haack reaction is a go-to method for formylating electron-rich aromatic rings. However, its application to pyridines is often met with failure.[1][3]
Question: My Vilsmeier-Haack reaction on a simple substituted pyridine is not working. I'm recovering the starting material. What's going wrong?
Answer:
This is a common and expected outcome. The pyridine ring is electron-deficient and therefore not nucleophilic enough to attack the Vilsmeier reagent (electrophile).[1][4] The lone pair on the pyridine nitrogen may also be interacting with the Lewis acidic conditions of the reaction, further deactivating the ring.
Troubleshooting Steps & Solutions:
-
Assess Substrate Electronics:
-
Explanation: The Vilsmeier-Haack reaction is highly sensitive to the electronic nature of the substrate. Electron-donating groups (EDGs) on the pyridine ring are often essential for success.
-
Solution: If your pyridine substrate is not substituted with strong EDGs (e.g., -NH2, -OH, -OR), the reaction is unlikely to proceed under standard conditions. Consider alternative formylation methods described below. For pyridines with moderate EDGs, increasing the reaction temperature and using a larger excess of the Vilsmeier reagent may lead to some product formation, but yields are often modest.
-
-
Consider Pyridine N-Oxide Activation:
-
Explanation: Converting the pyridine to its corresponding N-oxide derivative significantly alters the electronic properties of the ring. The N-oxide group is electron-donating through resonance, increasing the electron density at the C2 and C4 positions and making the ring more susceptible to electrophilic attack.
-
Protocol: N-Oxide Formation and Formylation
-
N-Oxide Synthesis: Dissolve the pyridine derivative in a suitable solvent like acetic acid or dichloromethane. Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work-up: Quench the excess oxidizing agent (e.g., with sodium sulfite solution). Neutralize the acid and extract the N-oxide with an organic solvent. Purify by column chromatography.
-
Vilsmeier-Haack Reaction: Subject the purified pyridine N-oxide to the Vilsmeier-Haack conditions (e.g., POCl3/DMF). The formylation will typically occur at the C4 position.
-
Deoxygenation (if required): The resulting formyl pyridine N-oxide can be deoxygenated using a reducing agent like PCl3 or PPh3 to yield the desired formyl pyridine.
-
-
-
Modern Approaches for Meta-Formylation:
-
Explanation: Directing formylation to the meta (C3) position is particularly challenging. Recent methodologies have employed a dearomatization strategy involving Zincke intermediates.[1][4] This approach involves ring-opening of a pyridinium salt to form a reactive intermediate, which can then be formylated before ring-closing.[1]
-
Conceptual Workflow (Zincke Intermediate Approach):
-
Activation of the pyridine with an agent like 2,4-dinitrochlorobenzene (DNCB) to form a Zincke salt.
-
Nucleophilic ring-opening with a secondary amine (e.g., morpholine).
-
Formylation of the resulting streptocyanine intermediate with the Vilsmeier reagent.
-
Ring-closure and aromatization to yield the 3-formylpyridine.[1]
-
Caption: Troubleshooting workflow for failed Vilsmeier-Haack reactions on pyridines.
-
Scenario 2: Ortho-Lithiation and Formylation Issues
Directed ortho-metalation (DoM) is a powerful tool for C2 functionalization. However, it is often plagued by issues of low yield, poor reproducibility, and side reactions.[3]
Question: I am trying to perform an ortho-lithiation on my 3-substituted pyridine followed by quenching with DMF, but my yields are inconsistent and low. What can I do?
Answer:
Ortho-lithiation of pyridines is a highly sensitive reaction that depends critically on the directing group, base, solvent, temperature, and quench conditions. Inconsistency often points to issues with moisture, temperature control, or reagent quality.
Troubleshooting Steps & Solutions:
-
Strictly Anhydrous Conditions:
-
Explanation: Organolithium bases like LDA and n-BuLi are extremely sensitive to moisture. Any trace of water will quench the base and the lithiated intermediate, leading to low yields.
-
Solution:
-
Dry all glassware in an oven ( >120 °C) for several hours and cool under a stream of dry nitrogen or argon.
-
Use freshly distilled anhydrous solvents (e.g., THF, diethyl ether).
-
Use freshly titrated or newly purchased organolithium reagents.
-
Perform the reaction under a positive pressure of an inert atmosphere (N2 or Ar).
-
-
-
Temperature Control is Critical:
-
Explanation: Lithiation reactions are typically performed at very low temperatures (-78 °C is common) to prevent side reactions, such as decomposition of the lithiated species or reaction with the solvent.
-
Solution: Use a dry ice/acetone bath to maintain a consistent -78 °C. Ensure the reaction flask is well-immersed and that the internal temperature is monitored if possible. Do not let the reaction warm up at any point before the quench.
-
-
Choice of Base and Additives:
-
Explanation: The choice of base can influence the regioselectivity and efficiency of the lithiation. For some substrates, LDA is sufficient, while others may require a stronger or more sterically hindered base like LiTMP. Additives like TMEDA can chelate to the lithium ion, breaking up aggregates and increasing the reactivity of the base.
-
Solution: If LDA is giving poor results, consider switching to LiTMP. Alternatively, adding TMEDA (1.1-1.2 equivalents) to your n-BuLi or LDA reaction can sometimes improve yields and reproducibility.
-
-
Quenching Procedure:
-
Explanation: The addition of the electrophile (DMF) is a critical step. Adding the lithiated pyridine to the DMF is often preferable to the reverse addition, as it maintains a high concentration of the electrophile and minimizes side reactions of the lithiated species.
-
Solution: Prepare a solution of anhydrous DMF in your reaction solvent in a separate flask under inert atmosphere. At -78 °C, slowly transfer the freshly generated lithiated pyridine solution via cannula into the DMF solution. Stir at low temperature for a period before slowly warming and quenching with an aqueous solution (e.g., saturated NH4Cl).
-
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous THF or Diethyl Ether | Aprotic and compatible with organolithiums at low temperatures. |
| Base | LDA, n-BuLi, or LiTMP | Choice depends on substrate acidity and steric hindrance. |
| Temperature | -78 °C (Dry Ice/Acetone) | Minimizes side reactions and decomposition of intermediates. |
| Atmosphere | Dry Nitrogen or Argon | Prevents quenching of reagents by atmospheric moisture and oxygen. |
| Quench | Add lithiated species to DMF | Maintains an excess of the electrophile, minimizing side reactions. |
Table 1: Recommended Conditions for Ortho-Lithiation of Pyridines.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why can't I use Friedel-Crafts acylation to formylate a pyridine ring?
A1: The Friedel-Crafts reaction relies on a Lewis acid catalyst (e.g., AlCl3) to generate a potent acylium ion electrophile. However, the basic nitrogen atom of the pyridine ring is a stronger Lewis base than the acylation reagent. It will preferentially coordinate to the Lewis acid, forming a positively charged complex.[2] This complex deactivates the pyridine ring even further, making it highly resistant to electrophilic attack.
Caption: The mechanism of Friedel-Crafts reaction failure with pyridines.
Q2: I'm performing a Reimer-Tiemann reaction on a 3-hydroxypyridine and having trouble with the work-up. My product seems to be water-soluble. How can I isolate it?
A2: This is a classic issue when working with basic heterocycles like pyridine in acidic conditions.[5] During the acidic work-up (typically adding HCl to neutralize the excess NaOH), the pyridine nitrogen becomes protonated, forming a pyridinium salt. This salt is highly soluble in the aqueous layer, leading to product loss.
Work-up Protocol for Reimer-Tiemann on Hydroxypyridines:
-
After the reaction is complete, cool the reaction mixture in an ice bath.
-
Carefully acidify the solution with cold, dilute HCl to a pH of ~6-7. Be cautious, as the reaction with the excess base is exothermic. The goal is to neutralize the phenoxide and the excess NaOH without making the solution strongly acidic.
-
Extract the product with a polar organic solvent like ethyl acetate or a mixture of THF/ethyl acetate. The product may have some solubility in the aqueous layer, so perform multiple extractions (e.g., 5-7 times).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
If the product is still not extracting well, you can try to carefully neutralize the aqueous layer back to a slightly basic pH (e.g., 8-9) with NaHCO3 after the initial acidification and then extract again. This will deprotonate the pyridinium salt, making it more soluble in the organic phase. However, be aware that the desired aldehyde may be sensitive to strongly basic conditions.
Q3: What is the main difference in regioselectivity between formylating a pyridine and a pyridine N-oxide?
A3: The regioselectivity is largely governed by the electronic properties of the ring.
-
Pyridine: As an electron-deficient ring, it is most susceptible to nucleophilic attack at the C2 and C4 positions. For electrophilic attack (which is difficult), the C3 position is the least deactivated. Therefore, methods that force an electrophilic substitution (like some modern C-H activation protocols) tend to favor the C3 position.[1]
-
Pyridine N-Oxide: The N-oxide group acts as a powerful electron-donating group through resonance, pushing electron density to the C2 and, particularly, the C4 positions. This makes the N-oxide much more reactive towards electrophiles than the parent pyridine. Electrophilic substitution, such as the Vilsmeier-Haack reaction, will overwhelmingly occur at the C4 position. If the C4 position is blocked, substitution may occur at C2.
Q4: Are there any mild, modern alternatives to the classical formylation methods for complex pyridine derivatives?
A4: Yes, the field has advanced significantly. For late-stage functionalization of complex molecules, where harsh conditions are not tolerated, several methods are gaining prominence:
-
Photocatalytic Methods: These reactions can use visible light to generate radical species under mild, redox-neutral conditions, enabling the formylation of even complex substrates.[6]
-
Site-Switchable C-H Formylation: Recent research has demonstrated methods that allow for selective formylation at either the meta- or para-positions by tuning the reaction conditions and using masked formylation reagents.[4] These strategies often involve temporary modification of the pyridine ring to control its reactivity.[4]
-
Formylation via Zincke Intermediates: As mentioned earlier, this strategy allows for meta-selective formylation by temporarily opening the pyridine ring to create a highly reactive acyclic intermediate.[1][7] This approach circumvents the issue of the pyridine's inherent low reactivity towards electrophiles.[1]
These methods offer greater functional group tolerance and milder conditions, making them highly valuable for applications in drug discovery and complex molecule synthesis.[4]
References
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.PMC.
- C3-Formylation of Pyridines via Streptocyanine Intermediates.American Chemical Society.
- Why does pyridine not give a Friedel craft reaction?ECHEMI.
- Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch.Chinese Chemical Society.
- HETEROCYCLES, Vol. 83, No. 9, 2011.HETEROCYCLES.
- C3-Formylation of Pyridines via Streptocyanine Intermediates.Organic Letters.
- How do you do the work up of Reimer-Tiemann reaction of 3-hydroxypyridine?ResearchGate.
- Mild, Redox-Neutral Formylation of Aryl Chlorides via Photocatalytic Generation of Chlorine Radicals.PMC.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. echemi.com [echemi.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. researchgate.net [researchgate.net]
- 6. Mild, Redox-Neutral Formylation of Aryl Chlorides via Photocatalytic Generation of Chlorine Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
preventing degradation of 5-Hydroxymethyl-2,3-dimethylpyridine during storage
Welcome to the technical support center for 5-Hydroxymethyl-2,3-dimethylpyridine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout storage and experimentation. Here, you will find answers to frequently asked questions and detailed troubleshooting protocols to address potential degradation issues. Our goal is to provide you with the expertise to confidently handle and store 5-Hydroxymethyl-2,3-dimethylpyridine, thereby ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 5-Hydroxymethyl-2,3-dimethylpyridine?
To ensure the long-term stability of 5-Hydroxymethyl-2,3-dimethylpyridine, it is crucial to store it under appropriate conditions. We recommend storing the compound in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to moisture and air. For extended storage, refrigeration (2-8 °C) is advised. It is also beneficial to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize the risk of oxidation.
Q2: I've noticed a slight yellowing of my 5-Hydroxymethyl-2,3-dimethylpyridine sample over time. Is it still usable?
A change in color, such as yellowing, can be an indicator of degradation. While a slight discoloration may not significantly impact the purity for some applications, it is a sign that the compound is beginning to degrade. The primary degradation pathways for hydroxymethylpyridines are oxidation and photodegradation. We strongly recommend performing a purity analysis, for example, by High-Performance Liquid Chromatography (HPLC), to determine the extent of degradation before using the compound in your experiments. For sensitive applications, it is best to use a fresh, pure sample.
Q3: Can I store solutions of 5-Hydroxymethyl-2,3-dimethylpyridine?
Solutions of 5-Hydroxymethyl-2,3-dimethylpyridine are generally less stable than the solid compound. If you need to store a solution, it is best to prepare it fresh. If short-term storage is unavoidable, we recommend using a dry, aprotic solvent and storing the solution at low temperatures (e.g., -20 °C) under an inert atmosphere. The stability of the compound in solution is highly dependent on the solvent and the storage conditions. We advise performing a stability study in your specific solvent system if you plan to store solutions for an extended period.
Q4: What are the primary degradation products of 5-Hydroxymethyl-2,3-dimethylpyridine?
Based on the chemical structure of 5-Hydroxymethyl-2,3-dimethylpyridine, the most probable degradation products are formed through oxidation. The hydroxymethyl group can be oxidized to an aldehyde (2,3-dimethyl-5-formylpyridine) and further to a carboxylic acid (2,3-dimethylpyridine-5-carboxylic acid). Another potential degradation pathway is the oxidation of the pyridine nitrogen to form the N-oxide. Exposure to light can also induce degradation, potentially leading to more complex mixtures.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving issues related to the degradation of 5-Hydroxymethyl-2,3-dimethylpyridine.
Visual Inspection and Preliminary Checks
The first step in troubleshooting is a careful visual inspection of the compound.
| Observation | Potential Cause | Recommended Action |
| Change in Color (e.g., yellowing, browning) | Oxidation, Photodegradation | Perform purity analysis (HPLC, GC-MS). If impurities are detected, consider purification or using a new batch. |
| Clumping or Change in Consistency | Moisture absorption (hygroscopicity) | Dry the sample under vacuum. Store in a desiccator with a suitable drying agent. |
| Unusual Odor | Degradation to volatile byproducts | Handle in a well-ventilated fume hood. Assess purity before use. |
Analytical Troubleshooting
If you suspect degradation, analytical techniques are essential for confirmation and quantification.
The following diagram illustrates the primary degradation pathways of 5-Hydroxymethyl-2,3-dimethylpyridine.
Caption: Primary degradation pathways of 5-Hydroxymethyl-2,3-dimethylpyridine.
This protocol provides a starting point for developing a stability-indicating HPLC method to separate 5-Hydroxymethyl-2,3-dimethylpyridine from its potential degradation products.
Instrumentation:
-
A standard HPLC system with a UV detector.
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile). A typical gradient could be:
-
0-5 min: 95% A, 5% B
-
5-20 min: Gradient to 50% A, 50% B
-
20-25 min: Hold at 50% A, 50% B
-
25-30 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Procedure:
-
Prepare a stock solution of 5-Hydroxymethyl-2,3-dimethylpyridine in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject the sample into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks, which may indicate the presence of degradation products. The parent compound is expected to be the major peak, while degradation products will likely elute at different retention times.
The following diagram outlines a logical workflow for troubleshooting suspected degradation of 5-Hydroxymethyl-2,3-dimethylpyridine.
Caption: Troubleshooting workflow for suspected degradation.
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Public Health Statement for Pyridine. Retrieved from [Link]
Technical Support Center: Optimization of Pyridine N-Oxide Synthesis
Welcome to the technical support center for the synthesis of pyridine N-oxides. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction conditions and troubleshoot common issues encountered during this important transformation. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Introduction: The Versatility of Pyridine N-Oxides
Pyridine N-oxides are valuable intermediates in organic synthesis. The N-oxide group alters the electronic properties of the pyridine ring, facilitating reactions that are otherwise difficult to achieve with the parent heterocycle.[1] Specifically, N-oxidation increases the electron density at the 2- and 4-positions, making them more susceptible to electrophilic substitution, while also activating these positions for nucleophilic attack after activation of the oxygen atom.[1][2][3] This dual reactivity makes pyridine N-oxides powerful precursors for the synthesis of a wide array of functionalized pyridines used in pharmaceuticals and materials science.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding pyridine N-oxide synthesis.
Q1: What are the most common oxidizing agents for pyridine N-oxidation?
A1: A variety of oxidizing agents can be used, with the choice often depending on the substrate, scale, and available resources. The most common include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid (formed in situ from hydrogen peroxide and acetic acid).[1][3][4] Other options include urea-hydrogen peroxide complex, sodium percarbonate, and Caro's acid (peroxomonosulfuric acid).[5]
Q2: How does the electronic nature of substituents on the pyridine ring affect the reaction?
A2: The success of N-oxidation is highly dependent on the electronic properties of the pyridine substrate.
-
Electron-donating groups (e.g., alkyl, alkoxy) increase the nucleophilicity of the pyridine nitrogen, making the reaction faster and generally higher yielding.
-
Electron-withdrawing groups (e.g., nitro, cyano, halo) decrease the nucleophilicity of the nitrogen, making the reaction more sluggish and often requiring more forcing conditions (higher temperatures, longer reaction times, or more reactive oxidants).[6]
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress.[7] A suitable solvent system (e.g., dichloromethane/methanol, 10:1) should show a clear separation between the starting pyridine (less polar) and the resulting N-oxide (more polar). The reaction is considered complete when the starting material spot is no longer visible by TLC.
Q4: What are the key safety precautions I should take?
A4: Reactions involving peroxy compounds are potentially hazardous and must be handled with care.
-
Exothermic Reactions: The addition of the oxidizing agent is often exothermic. It is crucial to control the rate of addition and provide adequate cooling to prevent a runaway reaction.[4]
-
Peroxide Instability: Peroxy compounds can be unstable and potentially explosive, especially upon heating or in high concentrations. Always work behind a safety shield.[4]
-
Quenching: Never attempt to distill the reaction mixture before destroying any residual peroxide.[4] A quenching agent, such as sodium sulfite or sodium thiosulfate, should be used.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis of pyridine N-oxides.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficiently reactive oxidizing agent: Particularly for electron-deficient pyridines. 2. Reaction temperature too low: The activation energy for the reaction has not been overcome. 3. Degraded oxidizing agent: Peroxy acids can decompose over time. | 1. Switch to a stronger oxidizing agent: If using H₂O₂/acetic acid, consider trying m-CPBA. 2. Increase the reaction temperature: Gradually warm the reaction mixture and monitor by TLC. For sluggish reactions, refluxing may be necessary. 3. Use a fresh bottle of the oxidizing agent or titrate it to determine its activity. |
| Incomplete Reaction (Starting Material Remains) | 1. Insufficient amount of oxidizing agent: The stoichiometry may be off. 2. Short reaction time: The reaction may not have had enough time to go to completion. | 1. Add an additional portion of the oxidizing agent and continue to monitor by TLC. Typically, 1.1 to 1.5 equivalents of the oxidant are used. 2. Extend the reaction time. Some reactions with deactivated pyridines can take 24 hours or longer.[7] |
| Reaction Mixture Turns Dark Brown or Black | 1. Decomposition of the starting material or product: This is often due to excessive heat. 2. Side reactions: The oxidizing agent may be reacting with other functional groups on the molecule. | 1. Maintain strict temperature control, especially during the addition of the oxidizing agent. Use an ice bath to manage the exotherm. For distillative workup, ensure the bath temperature does not exceed 130°C.[4] 2. Choose a more selective oxidizing agent or protect sensitive functional groups prior to N-oxidation. |
| Difficult Purification/Isolation | 1. Product is highly water-soluble: Pyridine N-oxides, especially those with polar substituents, can be difficult to extract from aqueous solutions. 2. Contamination with the carboxylic acid byproduct: For example, m-chlorobenzoic acid from m-CPBA. | 1. Avoid aqueous workups if possible. If an aqueous workup is necessary, saturate the aqueous layer with a salt like NaCl or K₂CO₃ to decrease the polarity of the aqueous phase and improve extraction efficiency. Alternatively, consider evaporation of the solvent and purification by column chromatography. 2. During the workup, wash the organic layer with a basic solution (e.g., saturated NaHCO₃ or dilute NaOH) to remove the acidic byproduct. A patent describes a method of adjusting the pH of the aqueous solution to 4-5 to precipitate the byproduct, which can then be removed by filtration.[7] |
Experimental Protocols
Below are detailed, step-by-step methodologies for common pyridine N-oxidation reactions.
Protocol 1: General Procedure using m-Chloroperoxybenzoic Acid (m-CPBA)
This protocol is adapted from a patented procedure and is suitable for a wide range of pyridine derivatives.[7]
-
Dissolve the pyridine substrate (1.0 equiv.) in dichloromethane (DCM).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add m-CPBA (1.1-1.5 equiv.) portion-wise, maintaining the internal temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC (e.g., 10:1 DCM/MeOH).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 10% aqueous sodium sulfite, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude pyridine N-oxide.
-
Purify the crude product by column chromatography on silica gel or recrystallization as needed.
Protocol 2: Procedure using Hydrogen Peroxide and Acetic Acid
This classic procedure is cost-effective and suitable for many pyridine substrates. It is adapted from Organic Syntheses.[4]
-
To the pyridine substrate (1.0 equiv.), add glacial acetic acid.
-
With vigorous stirring, slowly add 30-40% hydrogen peroxide (1.1-1.2 equiv.). The reaction is exothermic, and the temperature should be controlled with an ice bath.
-
After the initial exotherm subsides, heat the reaction mixture to 70-80 °C for several hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature.
-
Carefully destroy excess peroxide by the slow addition of a reducing agent such as sodium bisulfite until a negative test is obtained with peroxide test strips.
-
Remove the acetic acid under reduced pressure.
-
The crude product can be purified by distillation under high vacuum or by conversion to the hydrochloride salt followed by recrystallization.
Data Presentation
Table 1: Comparison of Common Oxidizing Agents for Pyridine N-Oxide Synthesis
| Oxidizing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| m-CPBA | DCM or CHCl₃, 0 °C to room temp. | High reactivity, good for electron-deficient pyridines, generally clean reactions.[5] | More expensive, byproduct removal necessary. |
| H₂O₂ / Acetic Acid | Acetic acid, 70-80 °C | Inexpensive, readily available reagents.[4] | Requires heating, can be slow for deactivated pyridines, potential for side reactions at elevated temperatures. |
| Urea-Hydrogen Peroxide (UHP) | Various solvents, often with an acid or anhydride activator. | Solid, stable source of H₂O₂, easy to handle. | May require an activator. |
| Sodium Percarbonate | Often used with a catalyst (e.g., rhenium-based). | Solid, inexpensive, and environmentally friendly. | Often requires a catalyst. |
| Caro's Acid (H₂SO₅) | Aqueous or organic solvents, wide pH range. | Can be used in aqueous media, effective for aminopyridines.[5] | Must be prepared in situ, strong acid. |
Visualizations
Reaction Mechanism
The generally accepted mechanism for the N-oxidation of pyridine with a peroxy acid involves the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the peroxy acid.
Caption: A decision tree for troubleshooting pyridine N-oxide synthesis.
References
-
Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(5), 242-268. [Link]
-
Mosher, H. S., Turner, L., & Carlsmith, L. A. (1953). Pyridine-N-oxide. Organic Syntheses, 33, 79. [Link]
- CN115160220A - Synthesis process of pyridine-N-oxide. (2022).
-
Synthesis with Florencio Zaragoza. (2022, December 24). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides [Video]. YouTube. [Link]
-
Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Group Meeting. [Link]
-
Metrano, A. J., & Miller, S. J. (2019). Catalytic Enantioselective Pyridine N-Oxidation. Journal of the American Chemical Society, 141(42), 16759–16764. [Link]
-
Wikipedia contributors. (2023, December 2). Pyridine-N-oxide. In Wikipedia, The Free Encyclopedia. Retrieved January 27, 2026, from [Link]
-
ChemTube3D. (n.d.). Pyridine N-Oxide-structure. Retrieved January 27, 2026, from [Link]
- CN1982297A - Synthesis of pyridine-N-oxide. (2007).
-
ResearchGate. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. [Link]
- CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and.... (2006).
-
Vostrikov, N. S., Dzhemilev, U. M., Bylina, G. S., Moiseenkov, A. M., Semenovskii, A. V., & Tolstikov, G. A. (1974). Oxidation with p-(Methoxycarbonyl)perbenzoic acid 2. Oxidation of nitrogen heterocycles to the N-oxides. Bulletin of the Academy of Sciences of the USSR, Division of chemical science, 23(6), 1297-1299. [Link]
- CN102249995A - Synthetic method for preparing pyridine N-oxide. (2011).
-
ResearchGate. (2005). 4-Methoxypyridine N-oxide: An electron-rich ligand that can simultaneously bridge three silver atoms. [Link]
Sources
- 1. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 2. baranlab.org [baranlab.org]
- 3. chemtube3d.com [chemtube3d.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Pyridine Alkylation
Introduction
Welcome to the Technical Support Center for pyridine alkylation. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with achieving high conversion rates and selectivity in their pyridine alkylation reactions. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but a deep, mechanistic understanding of the common pitfalls and how to overcome them. This resource is structured in a question-and-answer format to directly address the specific issues you may be facing in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My pyridine alkylation reaction has a very low conversion rate. What are the most common initial factors to investigate?
A: Low conversion in pyridine alkylation can stem from several fundamental issues. Before delving into more complex optimizations, it's crucial to verify the basics.
Core Causality: The efficiency of pyridine alkylation is highly dependent on the purity of reagents and the reaction environment. Pyridine itself is hygroscopic and can absorb atmospheric moisture, which can quench many of the organometallic reagents used in these reactions. Similarly, trace impurities in solvents or starting materials can interfere with the reaction.
Troubleshooting Workflow:
-
Reagent and Solvent Purity:
-
Pyridine: Ensure your pyridine is freshly distilled or from a recently opened bottle stored under an inert atmosphere. Water content can be a significant issue.
-
Solvents: Use anhydrous solvents. Ethers like THF and DME should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a solvent purification system.
-
Alkylating Agent: Verify the activity of your alkylating agent, especially organometallic reagents like Grignards or organolithiums, through titration.
-
-
Inert Atmosphere:
-
All glassware should be oven- or flame-dried immediately before use.
-
Conduct the reaction under a positive pressure of an inert gas (e.g., Argon or Nitrogen). This is critical when using air- and moisture-sensitive reagents.
-
-
Temperature Control:
-
Many pyridine alkylation reactions, particularly those involving organolithium reagents, require cryogenic temperatures (e.g., -78 °C) to control reactivity and prevent side reactions.[1] Ensure your cooling bath is stable and the internal reaction temperature is monitored.
-
Q2: I'm observing a mixture of C2 and C4 alkylated products. How can I improve the regioselectivity of my reaction?
A: Achieving high regioselectivity between the C2 and C4 positions is a common and significant challenge in pyridine alkylation.[2][3][4][5][6] The electronic and steric properties of the pyridine ring, as well as the reaction conditions, play a crucial role in determining the site of alkylation.
Mechanistic Insight: The nitrogen atom in the pyridine ring is a Lewis base and can coordinate with Lewis acidic species, including some alkylating reagents or additives.[1] This coordination can influence the electronic distribution within the ring and sterically direct the incoming alkyl group.
Strategies for Controlling Regioselectivity:
-
Choice of Alkylating Agent and Activator:
-
Recent studies have shown that the choice of alkyllithium activator can dramatically influence regioselectivity. For instance, in the alkylation of pyridines with 1,1-diborylalkanes, methyllithium tends to favor C4-alkylation, while bulkier reagents like sec-butyllithium promote C2-alkylation.[1]
-
The aggregation state of the alkyllithium reagent can also play a role, with different aggregates favoring different sites of attack.[1]
-
-
Solvent Effects:
-
The solvent can significantly impact the regioselectivity. Coordinating solvents like THF can favor C2-alkylation, while non-coordinating solvents like toluene or hexane may lead to a higher proportion of the C4-isomer.[1]
-
-
Use of Blocking Groups:
-
A highly effective strategy for achieving C4-selectivity is to temporarily block the C2 and C6 positions. This can be done by installing a bulky group on the pyridine nitrogen.[2][4] This sterically hinders attack at the ortho positions, directing the alkylating agent to the para position. A simple and effective blocking group can be derived from maleic acid.[2][4]
-
Experimental Protocols for Regioselective Alkylation:
| Target Position | Recommended Conditions | Reference |
| C4-Alkylation | Reagents: Pyridine, 1,1-diborylalkane (2.0 equiv.), Methyllithium. Solvent: 1,2-dimethoxyethane (DME). Temperature: 80 °C. | [7] |
| C2-Alkylation | Reagents: Pyridine, 1,1-diborylalkane (2.5 equiv.), sec-Butyllithium. Solvent: 1:1 mixture of THF/toluene. Temperature: 80 °C. | [7] |
Diagram: Controlling Regioselectivity in Pyridine Alkylation
Caption: Regioselectivity is controlled by the choice of activator and solvent.
Q3: My reaction is producing significant amounts of di- and poly-alkylated products. How can I prevent this overalkylation?
A: Overalkylation is a common side reaction, especially in Minisci-type C-H alkylations, where the initial mono-alkylation may not sufficiently deactivate the pyridine ring to prevent further reaction.[7]
Causality: The introduction of one alkyl group can sometimes activate the ring towards further substitution, or the reaction conditions may be harsh enough to force multiple additions. Pyridine has multiple reactive sites (C2, C4, and C6), and once one is functionalized, the others can still be susceptible to attack.[7]
Troubleshooting Strategies:
-
Stoichiometry Control:
-
Carefully control the stoichiometry of your alkylating agent. Use a minimal excess, or in some cases, even a slight deficiency, to favor mono-alkylation.
-
-
Reaction Time and Temperature:
-
Monitor the reaction progress closely using techniques like TLC or GC-MS. Quench the reaction as soon as a significant amount of the desired mono-alkylated product has formed and before substantial overalkylation occurs.
-
Lowering the reaction temperature can sometimes help to improve selectivity for the initial alkylation step.
-
-
Steric Hindrance:
-
The introduction of a sterically bulky alkyl group can disfavor a second alkylation event.[1] If your synthesis allows, consider using a bulkier alkylating agent.
-
As mentioned previously, N-oxide formation or the use of bulky N-substituents can sterically hinder the C2 and C6 positions, thus preventing di-alkylation at these sites.
-
Diagram: Overalkylation Pathway
Caption: Overalkylation leads to undesired di-substituted products.
Q4: I am attempting a Friedel-Crafts alkylation of pyridine and it is not working. What is the issue?
A: Standard Friedel-Crafts alkylations are generally unsuccessful with pyridine.[7]
Fundamental Reason: The Friedel-Crafts reaction relies on a Lewis acid catalyst (e.g., AlCl₃) to generate a carbocation electrophile. However, the nitrogen atom in pyridine is a Lewis base. The Lewis acid will preferentially coordinate with the lone pair of electrons on the pyridine nitrogen.[7] This forms a stable complex that deactivates the aromatic ring towards electrophilic attack, thereby inhibiting the reaction.[7]
Alternative Approaches:
-
Minisci Reaction: This radical-based method is well-suited for the alkylation of electron-deficient heterocycles like pyridine.[2]
-
Nucleophilic Aromatic Substitution (SNAr): This can be achieved by reacting electronically biased pyridines with organolithium reagents or by using N-functionalized pyridinium salts.[1]
-
Transition-Metal-Catalyzed C-H Alkylation: Recent advances have provided several methods for the direct alkylation of pyridines, although these can sometimes require expensive catalysts and extensive optimization.[1][8]
Diagram: Friedel-Crafts Inhibition
Caption: The Lewis acid catalyst is sequestered by the pyridine nitrogen.
References
-
Cho, Y., Chun, J., & Kim, J. (2023). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. (2022). Preparation of Pyridines, Part 4: By Alkylation and Vinylation. YouTube. [Link]
-
Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society. [Link]
-
Shi, Q., Huang, X., Yang, R., & Liu, W. H. (2024). Unified ionic and radical C-4 alkylation and arylation of pyridines. Chemical Science. [Link]
-
MDPI. (2023). Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. MDPI. [Link]
-
ChemistryViews. (2021). Selective C-4 Alkylation of Pyridines. ChemistryViews. [Link]
-
Wang, Z., et al. (2025). Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. Science Advances. [Link]
-
ResearchGate. (2025). Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. ResearchGate. [Link]
- Pharmaceutical Organic Chemistry II Lab Manual. (n.d.). Lab Manual.
-
Química Orgánica. (n.d.). Alkylation and acylation of pyridine. Química Orgánica. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unified ionic and radical C-4 alkylation and arylation of pyridines - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03739A [pubs.rsc.org]
- 4. chemistryviews.org [chemistryviews.org]
- 5. Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Purification of 5-Hydroxymethyl-2,3-dimethylpyridine
Welcome to the technical support center for the synthesis and purification of 5-Hydroxymethyl-2,3-dimethylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with removing impurities from reactions involving this compound. Here, we provide in-depth troubleshooting advice and detailed protocols in a practical question-and-answer format, grounded in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Understanding the Impurity Profile
Q1: I've completed my synthesis of 5-Hydroxymethyl-2,3-dimethylpyridine. What are the most probable impurities I should be looking for?
A1: The impurity profile of your reaction is intrinsically linked to your synthetic route and the purity of your starting materials. Common impurities can be categorized as follows:
-
Unreacted Starting Materials: The most common impurities are residual starting materials. For instance, if you are synthesizing from 2,3-dimethylpyridine-N-oxide, you may have unreacted N-oxide in your final product.
-
Structurally Related Impurities: These are often the most challenging to remove due to similar physical properties. Examples include isomers like other lutidines or trimethylpyridines that may have been present in your initial materials.[1] Side-products from the reaction, such as over-oxidized species (e.g., the corresponding carboxylic acid if the alcohol is oxidized) or byproducts from chlorination steps, are also common.[2][3]
-
Reagent-Derived Impurities: Residual acids, bases, or solvents used in the reaction and work-up can contaminate your product. For example, if you use thionyl chloride for a chlorination step, residual sulfur compounds could be present.[3]
-
Solvent and Water: Water is a common impurity, as pyridine derivatives can be hygroscopic.[4] Residual solvents from extraction or chromatography are also frequently observed.
Q2: My NMR spectrum shows unexpected peaks. How can I begin to identify these unknown impurities?
A2: Identifying unknown impurities starts with a systematic evaluation of your reaction.
-
Review Your Synthetic Route: Consider all possible side reactions. For example, if you performed an oxidation, could over-oxidation to a carboxylic acid have occurred? If you performed a reduction, was it incomplete?
-
Compare with Starting Material Spectra: Obtain NMR spectra of your starting materials and compare them to your product's spectrum to identify unreacted precursors.
-
Consult Chemical Shift Tables: Use reference tables for common laboratory solvents and reagents to identify signals from these sources.[5]
-
Mass Spectrometry (MS): Obtain a mass spectrum of your sample. The molecular weights of potential impurities can often be deduced from their parent ions, which can help in proposing their structures.
-
2D NMR Techniques: If the impurities are in sufficient concentration, 2D NMR experiments like COSY and HSQC can help elucidate their structures.
Section 2: Choosing the Right Purification Strategy
Q3: My crude product is a solid and appears to be relatively pure, but I need to improve its purity for my next step. What is the best initial approach?
A3: For solid products with moderate to high purity, recrystallization is often the most efficient first step. It is a cost-effective and scalable method for removing small amounts of impurities.
-
Why it works: Recrystallization relies on the principle that the solubility of a compound in a solvent increases with temperature. As a hot, saturated solution cools, the solubility of your desired product decreases, causing it to crystallize out, while impurities remain in the solution.
-
Solvent Selection is Key: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on literature for similar compounds, solvents like isopropanol or hexane/ethyl acetate mixtures are good starting points.[2][6]
Q4: I have a complex mixture of impurities, some of which are very similar in structure to my product. What purification method offers the best resolution?
A4: When dealing with complex mixtures or structurally similar impurities, silica gel column chromatography is the recommended method.
-
Why it works: Column chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (the eluting solvent). The polarity of your compound and the impurities will determine their retention time on the column, allowing for their separation.
-
Practical Insight: Pyridine derivatives, being basic, can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and poor separation.[7] To mitigate this, you can add a small amount of a competing base, like triethylamine (0.1-1%), to your eluent system. This will "mask" the acidic sites on the silica, resulting in sharper peaks and better separation.[7] Common solvent systems for pyridine derivatives include ethyl acetate/hexane and dichloromethane/methanol gradients.[2]
Q5: My product is an oil/low-melting solid, and it contains non-basic organic impurities. Is there an alternative to chromatography?
A5: Yes, an acid-base extraction is a highly effective method for separating basic compounds like 5-Hydroxymethyl-2,3-dimethylpyridine from neutral or acidic impurities.[8]
-
The Principle: The basic nitrogen atom on the pyridine ring can be protonated by an acid (e.g., HCl) to form a water-soluble salt. This allows you to transfer your desired compound into an aqueous layer, leaving non-basic impurities behind in the organic layer.
-
Workflow:
-
Dissolve your crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract with a dilute aqueous acid (e.g., 1M HCl). Your product will move to the aqueous layer.
-
Separate the layers and wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining impurities.
-
Basify the aqueous layer with a base (e.g., NaHCO₃ or K₂CO₃) to a pH > 8. This deprotonates your product, making it organic-soluble again.[2]
-
Extract your product back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to obtain your purified product.
-
Section 3: Advanced Purification and Final Product Handling
Q6: I need my product to be exceptionally pure for a sensitive downstream application. What is the best way to achieve >99% purity?
A6: For achieving very high purity, a multi-step purification strategy is often necessary. A powerful technique for pyridine derivatives is purification via salt formation .[9]
-
Why it works: Converting your freebase pyridine derivative to a salt, such as the hydrochloride salt, often results in a highly crystalline solid that can be easily recrystallized to a very high purity. The salt formation and subsequent recrystallization can be very effective at excluding even closely related impurities.
-
Procedure: After initial purification (e.g., by chromatography), dissolve your product in a suitable solvent like acetone or isopropanol and add a solution of HCl (e.g., dry HCl gas or a solution in an organic solvent) until the product precipitates as the hydrochloride salt.[9] The salt can then be filtered and recrystallized. The pure freebase can be regenerated by dissolving the salt in water and basifying, followed by extraction.
Q7: I've noticed that my purified 5-Hydroxymethyl-2,3-dimethylpyridine darkens over time. Is this a sign of decomposition, and how can I prevent it?
A7: Pyridine derivatives, especially those with electron-donating groups, can be susceptible to oxidation over time, which can lead to discoloration. The hydroxymethyl group itself can also be a site for oxidation.
-
Storage Recommendations: To ensure the long-term stability of your purified product, it is recommended to store it under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature (e.g., in a refrigerator or freezer).[4]
-
Consider Salt Formation for Long-Term Storage: Storing the compound as its hydrochloride salt can also improve its stability, as the protonated nitrogen is less susceptible to oxidation.
Detailed Experimental Protocols
Protocol 1: Recrystallization
This protocol is a general guideline. The choice of solvent and the volumes should be optimized for your specific case.
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., isopropanol, ethyl acetate, hexane, toluene) at room temperature and upon heating. The ideal solvent will show low solubility at room temperature and high solubility when hot. You can also test solvent mixtures (e.g., ethyl acetate/hexane).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Silica Gel Column Chromatography
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the best solvent system for separation. A good starting point is a mixture of ethyl acetate and hexane. Adjust the ratio to achieve a retention factor (Rf) of ~0.3 for your product. For more polar compounds, a dichloromethane/methanol system may be necessary.[2]
-
Column Packing: Prepare a slurry of silica gel in your chosen eluent and pack a chromatography column.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If your product is not very soluble, you can adsorb it onto a small amount of silica gel (dry loading).
-
Elution: Elute the column with your chosen solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Acid-Base Extraction
-
Dissolution: Dissolve the crude material in a suitable water-immiscible organic solvent (e.g., 50 mL of dichloromethane).
-
Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M HCl (aq). Shake vigorously and allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with another portion of 1M HCl.
-
Organic Wash: Combine the aqueous extracts and wash them with a fresh portion of the organic solvent (e.g., 20 mL of dichloromethane) to remove any trapped neutral impurities.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a saturated solution of sodium bicarbonate or potassium carbonate until the pH is > 8 (test with pH paper).
-
Product Extraction: Extract the basic aqueous solution with several portions of dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield the purified product.
Visualizing the Purification Workflow
Caption: General purification workflow for 5-Hydroxymethyl-2,3-dimethylpyridine.
Data Summary Table
| Purification Method | Typical Impurities Removed | Advantages | Disadvantages |
| Recrystallization | Insoluble materials, small amounts of soluble impurities | Simple, scalable, cost-effective | Not effective for grossly impure materials or oils |
| Column Chromatography | Structurally similar compounds, colored impurities | High resolution, applicable to complex mixtures | Can be time-consuming, requires significant solvent |
| Acid-Base Extraction | Neutral and acidic organic compounds | Fast, efficient for specific impurity types | Only removes non-basic impurities |
| Salt Formation | Closely related isomers, trace impurities | Can achieve very high purity, improves stability | Adds extra steps (salt formation and regeneration) |
References
-
Šmid, P., et al. (2016). Total synthesis of 5-hydroxyomeprazole. ARKIVOC, 2016(iii), 339-351. Available at: [Link]
-
Quick Company. (n.d.). A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. Available at: [Link]
- Google Patents. (2001). US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
-
LookChem. (n.d.). Purification of Pyridine - Chempedia. Available at: [Link]
- Google Patents. (1997). US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.
-
Kucińska, M., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6969. Available at: [Link]
- Google Patents. (2015). CN105037251A - 3,5-dimethylpyridine purifying method.
-
Khan Academy. (n.d.). Extractions. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
Sources
- 1. CN105037251A - 3,5-dimethylpyridine purifying method - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]
- 4. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Khan Academy [khanacademy.org]
- 9. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 [quickcompany.in]
solvent effects on 5-Hydroxymethyl-2,3-dimethylpyridine reaction kinetics
The following technical guide addresses the solvent-dependent kinetic behaviors of 5-Hydroxymethyl-2,3-dimethylpyridine , a critical intermediate often analogous to those used in the synthesis of proton pump inhibitors (PPIs) like Omeprazole.
This guide functions as a Tier-3 Technical Support resource, designed to troubleshoot kinetic anomalies, solubility issues, and selectivity challenges in process chemistry.
Subject: Troubleshooting Solvent Effects on 5-Hydroxymethyl-2,3-dimethylpyridine Ticket Type: Advanced Method Development Applicable Workflows: Chlorination (activation), Oxidation, and Nucleophilic Coupling.
Core Kinetic Principles & Solvent Selection
Q1: Why is my reaction rate stalling in Toluene but uncontrollable in DMF?
Diagnosis: You are experiencing the classic Dielectric-Transition State Mismatch . The reaction kinetics of 5-Hydroxymethyl-2,3-dimethylpyridine (specifically the activation of the hydroxyl group, e.g., with thionyl chloride) are governed by the stability of the charged transition state.
-
The Mechanism: The conversion of the alcohol to a chloride (or other leaving group) often proceeds via an
or mixed -like mechanism depending on the reagents. -
In Non-Polar Solvents (Toluene,
): The reaction likely proceeds via a "tight ion pair" or internal return ( ) mechanism. The transition state is less polar, and the solvent provides little stabilization to charge separation. This results in controlled, but slower kinetics. -
In Polar Aprotic Solvents (DMF,
; DMSO): These solvents solvate cations (specifically the protonated pyridine or the developing carbocation character) effectively but leave anions (nucleophiles like ) "naked" and highly reactive. This lowers the activation energy ( ) significantly, potentially leading to runaways or rapid byproduct formation (self-quaternization).
Troubleshooting Protocol:
If the reaction is too fast/dirty in DMF but too slow in Toluene, switch to Dichloromethane (DCM) or Acetonitrile (MeCN) . These offer a "Goldilocks" dielectric constant (
Q2: I am seeing high levels of "Pyridine Salt" precipitates. Is this a solvent failure?
Diagnosis: Not necessarily.[1] This is likely the Self-Quaternization Trap . 5-Hydroxymethyl-2,3-dimethylpyridine contains a nucleophilic nitrogen (pyridine ring) and an electrophilic carbon (once the -OH is activated). In high-polarity solvents that promote ionization, the pyridine nitrogen of one molecule attacks the activated methylene group of another, forming an insoluble quaternary ammonium salt (dimer/polymer).
Corrective Action:
-
Decrease Polarity: Move to a less polar solvent (e.g., DCM or Chloroform) to suppress the dissociation of the leaving group.
-
Protonation Strategy: Ensure the pyridine nitrogen is protonated (using HCl or the acid generated in situ) before the activation step. The pyridinium ion is non-nucleophilic.
-
Note: Non-polar solvents like Toluene may precipitate the hydrochloride salt, actually protecting the product from further side reactions.
-
Quantitative Solvent Data
The following table summarizes the predicted kinetic impact of common solvents on the activation of 5-Hydroxymethyl-2,3-dimethylpyridine (e.g., reaction with
| Solvent | Dielectric Const.[2][3] ( | Kinetic Profile | Risk Factor | Recommended For |
| Toluene | 2.38 | Slow, Linear | Low (High thermal control) | Large-scale process safety |
| DCM | 8.93 | Moderate, Controlled | Low/Medium | Standard benchtop synthesis |
| THF | 7.58 | Slow to Moderate | Medium (Peroxide risk) | Reactions requiring cryogenic cooling |
| Acetonitrile | 37.5 | Fast | Medium (Solubility issues) | Rapid screening |
| DMF | 36.7 | Very Fast | High (Runaway/Side reactions) | Difficult substrates only |
| Methanol | 32.7 | N/A (Reacts) | High (Solvolysis) | DO NOT USE with acid chlorides |
Visualizing the Kinetic Pathway
The diagram below illustrates the solvent-dependent reaction pathways. Note how polar solvents lower the energy of the separated ion pair, accelerating the reaction but opening the door to self-alkylation.
Figure 1: Kinetic bifurcation based on solvent polarity. Polar solvents stabilize the ionic transition state, increasing rate but promoting intermolecular side reactions (red path).
Experimental Protocol: Solvent-Optimized Chlorination
This protocol is optimized for Dichloromethane (DCM) to balance rate and selectivity, minimizing the "tar" formation often seen in DMF.
Objective: Conversion of 5-Hydroxymethyl-2,3-dimethylpyridine to 5-Chloromethyl-2,3-dimethylpyridine hydrochloride.
Reagents
-
Substrate: 5-Hydroxymethyl-2,3-dimethylpyridine (1.0 eq)
-
Reagent: Thionyl Chloride (
) (1.2 eq) -
Solvent: Anhydrous Dichloromethane (DCM) (10 volumes)
-
Catalyst: DMF (Catalytic, 0.05 eq) - Optional, only if initiation is sluggish.
Step-by-Step Methodology
-
Dissolution: Charge the pyridine methanol derivative into the reactor. Add anhydrous DCM. Stir until fully dissolved.
-
Checkpoint: If the substrate does not dissolve, add a small amount of co-solvent (e.g., 5% THF), but avoid alcohols.
-
-
Cooling: Cool the solution to 0°C – 5°C .
-
Reasoning: Controlling the exotherm is critical. High temps during
addition favor decomposition.
-
-
Addition: Add
dropwise over 30–60 minutes.-
Observation: Gas evolution (
and ) will occur. Ensure proper venting/scrubbing.
-
-
Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2–4 hours.
-
Monitoring: Monitor by TLC or HPLC. The product is the Hydrochloride salt, which may precipitate out of DCM.
-
-
Isolation (The Critical Step):
-
Scenario A (Precipitate formed): Filter the solid directly. Wash with cold DCM or Hexane. This is the cleanest product (HCl salt).
-
Scenario B (Solution): Concentrate the solvent in vacuo. Do not perform an aqueous workup unless necessary, as the free base chloromethyl pyridine is unstable in water (hydrolyzes back to alcohol).
-
FAQ: Troubleshooting Common Issues
Q: Can I use Ethanol or Methanol to improve solubility?
A: Absolutely NOT for activation steps.
Alcohols are nucleophiles. If you add Thionyl Chloride to an ethanolic solution of your pyridine, the
Q: My product decomposes during rotary evaporation. Why?
A: Thermal Instability of the Free Base. The "chloromethyl" derivative is a potent alkylating agent. If you neutralize the HCl salt (free-basing) and then heat it (rotovap), it will polymerize. Solution: Keep the product as the Hydrochloride salt whenever possible. It is significantly more stable. If you must free-base, keep the temperature <30°C and use it immediately in the next step.
Q: Why does the reaction turn black?
A: "Tarring" due to oxidative degradation.
Pyridine derivatives are electron-rich. If the reaction runs too hot or in the presence of trace metals, oxidative polymerization occurs.
Fix: Ensure an inert atmosphere (
References
-
Solvent Effects on Nucleophilic Substitution
-
Parker, A. J. (1969).[4] "Protic-dipolar aprotic solvent effects on rates of bimolecular reactions." Chemical Reviews. This foundational text establishes why dipolar aprotic solvents (DMF) accelerate
reactions by desolvating anions.
-
-
Omeprazole Intermediate Synthesis (Analogous Chemistry)
-
Thionyl Chloride Reaction Mechanisms
- Reaction of Methyl Alcohol with Thionyl Chloride in Solution.
-
Solubility Profiles of Pyridine Derivatives
- BenchChem Technical Guide. "Solubility Profile of 5-Hydroxy-2-methylpyridine." Provides pKa and solubility data for structurally similar pyridine alcohols.
-
(General reference for physicochemical properties).
-
Patent Literature on Pyridine Methanol Handling
- EP 0103553 A1. "Intermediates for the preparation of omeprazole.
Sources
Technical Support Center: Catalyst Deactivation in 5-Hydroxymethyl-2,3-dimethylpyridine Synthesis
Welcome to the technical support center for the synthesis of 5-Hydroxymethyl-2,3-dimethylpyridine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to catalyst deactivation during this specific synthesis. As experienced chemists know, a catalyst's performance is paramount to achieving high yields and purity. This document provides in-depth, field-proven insights into why your catalyst may be failing and how to remedy the situation.
Frequently Asked Questions (FAQs) on Catalyst Deactivation
Here we address the most common questions our team receives regarding catalyst performance during the synthesis of 5-Hydroxymethyl-2,3-dimethylpyridine.
Q1: My reaction yield has dropped significantly after a few cycles. What is the likely cause?
A sudden or gradual drop in yield is a classic sign of catalyst deactivation. The primary causes can be broadly categorized into three areas: poisoning, fouling (coking), and thermal degradation.[1][2][3] Each has distinct origins and solutions. Poisoning occurs when impurities in your feedstock strongly adsorb to the active sites.[2] Fouling is the physical blockage of these sites by carbonaceous deposits, often called coke.[4] Thermal degradation, or sintering, involves the loss of active surface area due to high temperatures.[2]
Q2: How can I differentiate between catalyst poisoning and fouling in my reactor?
Distinguishing between poisoning and fouling requires a combination of analytical techniques and process history review.
-
Poisoning is often caused by specific contaminants like sulfur, chlorine, or heavy metals in the reactants or solvent.[1][2] A review of the purity of your starting materials is the first step. If you suspect a poison, elemental analysis of the spent catalyst can confirm the presence of the contaminant.
-
Fouling , or coking, is the deposition of heavy organic byproducts on the catalyst surface.[4] This is more common when running the reaction at higher temperatures or with longer residence times. A visual inspection may reveal a darker-than-usual catalyst bed. Thermogravimetric analysis (TGA) of the spent catalyst will show a weight loss at high temperatures corresponding to the burning off of these carbon deposits.
Q3: Can I regenerate my deactivated catalyst, or do I need to replace it?
Regeneration is often possible, depending on the deactivation mechanism.
-
Fouling (Coking): Catalysts deactivated by coke can frequently be regenerated by a controlled burnout of the carbon deposits in a dilute air stream (calcination).[4][5]
-
Poisoning: Reversible poisoning may sometimes be reversed by washing the catalyst with an appropriate solvent or a mild acid/base solution. However, strong chemisorption (irreversible poisoning) may require complete replacement of the catalyst.
-
Thermal Degradation (Sintering): This form of deactivation is generally irreversible as it involves a physical change in the catalyst's structure. In this case, a fresh catalyst charge is necessary.
Q4: What are the ideal operating conditions to minimize catalyst deactivation?
To prolong catalyst life, consider the following:
-
High Purity Reactants: Ensure your starting materials (e.g., a lutidine derivative, formaldehyde source) and solvents are free from known catalyst poisons.
-
Optimized Temperature: Operate within the recommended temperature range for your catalyst. Exceeding this can accelerate both coking and sintering.
-
Flow Rate and Pressure: In continuous flow systems, maintaining an optimal flow rate can help prevent the accumulation of byproducts on the catalyst surface.
Troubleshooting Guide for Catalyst Deactivation
This guide provides a systematic approach to diagnosing and resolving issues with catalyst performance.
Step 1: Initial Assessment and Data Collection
Before altering your process, gather the following data:
-
Reaction Performance: Quantify the drop in conversion, selectivity, and yield.
-
Process History: Note any recent changes in feedstock, temperature, pressure, or flow rates.
-
Catalyst Appearance: If possible, safely obtain a small sample of the spent catalyst and compare its color and texture to a fresh sample.
| Parameter | Indication of Good Performance | Indication of Deactivation |
| Conversion | > 95% | < 80% and declining |
| Selectivity | > 90% to desired product | Increasing byproduct formation |
| Catalyst Color | Consistent with fresh catalyst | Darkening, black deposits |
| Pressure Drop | Stable | Increasing (indicates blockage) |
Step 2: Diagnosing the Deactivation Mechanism
Use the following workflow to identify the root cause of deactivation.
Caption: Troubleshooting workflow for catalyst deactivation.
Step 3: Corrective Actions and Experimental Protocols
Based on your diagnosis, follow the appropriate protocol below.
This procedure is for removing carbonaceous deposits from the catalyst.
-
Reactor Purge: After the reaction, purge the reactor with an inert gas (e.g., Nitrogen) at the reaction temperature for 1-2 hours to remove any residual reactants.
-
Cooling: Cool the reactor down to approximately 300°C under the inert gas flow.
-
Oxidative Treatment: Introduce a diluted air stream (1-5% O₂ in N₂) into the reactor. The low oxygen concentration is crucial to prevent rapid temperature excursions that could damage the catalyst.
-
Temperature Ramp: Slowly increase the temperature at a rate of 2-5°C per minute up to 450-550°C (consult your catalyst manufacturer for the maximum allowable temperature).
-
Hold and Monitor: Hold the temperature at the peak value for 3-5 hours, or until the concentration of CO₂ in the outlet gas returns to baseline, indicating that all the coke has been burned off.
-
Cool Down: Cool the reactor back to the operating temperature under an inert gas flow.
-
Re-start: The regenerated catalyst should now be ready for use.
To confirm the deactivation mechanism, the following characterization techniques are recommended.
-
Thermogravimetric Analysis (TGA):
-
Place a small, known weight of the spent catalyst in the TGA instrument.
-
Heat the sample under an inert atmosphere (N₂) to determine moisture and volatile content.
-
Switch to an oxidizing atmosphere (air) and continue heating to a high temperature (e.g., 800°C).
-
A significant weight loss in the oxidizing atmosphere indicates the amount of coke on the catalyst.
-
-
BET Surface Area Analysis:
-
Degas a sample of the spent catalyst under vacuum at a mild temperature to remove adsorbed species without altering the surface.
-
Perform a standard nitrogen physisorption measurement at 77 K.
-
Compare the calculated BET surface area to that of the fresh catalyst. A significant decrease suggests sintering or pore blockage.
-
Underlying Mechanisms of Deactivation
Understanding the chemical and physical processes that lead to deactivation is key to prevention.
Caption: Mechanisms of catalyst deactivation.
This technical guide provides a framework for understanding and addressing catalyst deactivation in the synthesis of 5-Hydroxymethyl-2,3-dimethylpyridine. By adopting a systematic troubleshooting approach and understanding the underlying causes of deactivation, researchers can significantly improve the efficiency and longevity of their catalytic processes.
References
-
Bartholomew, C. H. (2001). Mechanisms of Catalyst Deactivation. Applied Catalysis A: General, 212(1-2), 17-60. [Link]
-
Dzhemilev, U. M., Selimov, F. A., & Tolstikov, G. A. (2001). Metal complex catalysis in a synthesis of pyridine bases. ARKIVOC, 2001(9), 85-116. [Link]
-
Forzatti, P., & Lietti, L. (1999). Catalyst deactivation. Catalysis Today, 52(2-3), 165-181. [Link]
-
Shri, G., & Soni, S. (2011). Catalytic Vapor Phase Pyridine Synthesis: A Process Review. ResearchGate. [Link]
-
Zhu, Y., et al. (2015). Catalytic hydrogenation of 5-hydroxymethylfurfural over mineral-derived Cu–ZnO catalysts. RSC Advances, 5(10), 7415-7422. [Link]
-
Zhang, L., et al. (2019). Effect of Reaction and Regeneration on the Production of Pyridine Bases through Glycerol and Ammonia Route. Journal of Chemistry, 2019, 1-9. [Link]
Sources
Validation & Comparative
A Tale of Two Rings: A Comparative Guide to Pyridine and Pyrimidine Derivatives in Modern Drug Discovery
For the discerning researcher in drug development, the choice of a core heterocyclic scaffold is a pivotal decision that profoundly influences the ultimate pharmacological profile of a lead candidate. Among the most ubiquitous and versatile of these foundational structures are the six-membered aromatic heterocycles, pyridine and pyrimidine. While structurally similar, the simple addition of a second nitrogen atom in the pyrimidine ring instigates a cascade of electronic and physicochemical changes that create a fascinating dichotomy in their chemical reactivity and biological applications. This guide provides an in-depth comparative analysis of pyridine and pyrimidine derivatives, moving beyond a simple recitation of facts to explore the causal relationships between their structure and function, supported by experimental data and established protocols.
Fundamental Physicochemical Properties: The Influence of the Second Nitrogen
The core difference between pyridine and pyrimidine lies in the number of nitrogen atoms within the aromatic ring—pyridine possesses one, while pyrimidine has two in a 1,3-relationship.[1] This seemingly minor alteration has a profound impact on the electron distribution within the ring, which in turn governs their fundamental properties.
The nitrogen atom(s) are more electronegative than carbon, leading to a net polarization of the C-N bonds and a decrease in electron density on the ring carbons.[1] This effect is more pronounced in pyrimidine due to the presence of two nitrogen atoms, making its π-electron system significantly more deficient than that of pyridine.[1] This fundamental electronic difference is the root cause of their divergent chemical behaviors.
A key metric that quantitatively illustrates this difference is the acid dissociation constant (pKa) of their conjugate acids. The pKa value for protonated pyrimidine is approximately 1.23, a stark contrast to the 5.30 pKa of protonated pyridine, indicating that pyrimidine is a much weaker base.[2] The second nitrogen atom in pyrimidine acts as an electron-withdrawing group, destabilizing the positive charge of the protonated form and thus making protonation less favorable.[2]
| Property | Pyridine | Pyrimidine | Rationale for Difference |
| Chemical Formula | C₅H₅N | C₄H₄N₂ | Presence of a second nitrogen atom in pyrimidine.[1] |
| Molar Mass | 79.10 g/mol | 80.09 g/mol | Additional nitrogen atom in pyrimidine. |
| pKa (of conjugate acid) | ~5.30 | ~1.23 | The second nitrogen in pyrimidine is electron-withdrawing, destabilizing the conjugate acid and making it a weaker base.[2] |
| Electron Density | π-deficient relative to benzene | Significantly more π-deficient than pyridine | The cumulative electron-withdrawing effect of two nitrogen atoms in pyrimidine.[1] |
A Dichotomy in Reactivity: Electrophiles vs. Nucleophiles
The differing electronic landscapes of pyridine and pyrimidine dictate their susceptibility to attack by electrophilic and nucleophilic reagents. This section will explore these contrasting reactivities, providing both mechanistic explanations and practical experimental protocols.
Electrophilic Aromatic Substitution: A Challenge for Both, A Greater Hurdle for Pyrimidine
Both pyridine and pyrimidine are less reactive towards electrophilic aromatic substitution than benzene. The electronegative nitrogen atom(s) deactivate the ring towards attack by electron-deficient species. However, the degree of this deactivation is significantly greater in pyrimidine.
Pyridine: Electrophilic attack on pyridine requires harsh reaction conditions and typically occurs at the 3-position. This is because the nitrogen atom is protonated under the acidic conditions often used for these reactions, further deactivating the ring. The 3-position is the least deactivated position.
Pyrimidine: The presence of two deactivating nitrogen atoms makes electrophilic substitution on an unactivated pyrimidine ring exceedingly difficult. When it does occur, it is highly regioselective for the 5-position, the only carbon atom not directly adjacent to a nitrogen.
Experimental Protocol: Nitration of Pyridine-N-Oxide
Direct nitration of pyridine is often low-yielding. A more effective strategy involves the nitration of pyridine-N-oxide, which activates the ring towards electrophilic attack, followed by reduction of the N-oxide.
Objective: To synthesize 4-nitropyridine-N-oxide.
Materials:
-
Pyridine-N-oxide (9.51 g, 100 mmol)
-
Fuming Nitric Acid (12 mL, 0.29 mol)
-
Concentrated Sulfuric Acid (30 mL, 0.56 mol)
-
Ice
-
Saturated Sodium Carbonate solution
-
Acetone
Procedure:
-
Preparation of the Nitrating Mixture: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, carefully add 30 mL of concentrated sulfuric acid to 12 mL of fuming nitric acid while cooling in an ice bath. Allow the mixture to reach 20°C.
-
Reaction Setup: In a 100 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, internal thermometer, and an addition funnel, place 9.51 g of pyridine-N-oxide. Heat the flask to 60°C.
-
Addition of Nitrating Acid: Transfer the prepared nitrating acid to the addition funnel and add it dropwise to the reaction flask over 30 minutes with stirring. The internal temperature will drop to approximately 40°C.
-
Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature and then pour it into a 1 L beaker containing 150 g of crushed ice.
-
Carefully add saturated sodium carbonate solution in portions until the pH reaches 7-8. A yellow solid will precipitate.
-
Collect the precipitate by vacuum filtration.
-
-
Purification:
-
To the crude product, add acetone to dissolve the 4-nitropyridine-N-oxide, leaving the insoluble sodium sulfate behind.
-
Separate the acetone solution by filtration.
-
Remove the acetone from the filtrate using a rotary evaporator to obtain the yellow product.
-
The product can be further purified by recrystallization from acetone if necessary.
-
Nucleophilic Aromatic Substitution: Pyrimidine's Forte
The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution, a reaction that is generally difficult for benzene and requires activated pyridines. This is a key area where the synthetic utility of pyrimidines outshines that of pyridines.
Pyridine: Nucleophilic aromatic substitution on pyridine typically requires a good leaving group at the 2- or 4-position and strong nucleophiles. The reaction proceeds via a Meisenheimer-like intermediate.
Pyrimidine: The presence of two nitrogen atoms greatly facilitates nucleophilic attack, particularly at the 2-, 4-, and 6-positions. Halogenated pyrimidines are excellent substrates for SNAr reactions.
Experimental Protocol: Nucleophilic Substitution on 2-Chloropyrimidine
This protocol details the synthesis of a 2-substituted pyrimidine derivative via nucleophilic aromatic substitution.
Objective: To synthesize a 2-(substituted amino)pyrimidine.
Materials:
-
2-Chloropyrimidine
-
Primary or secondary amine (e.g., piperidine)
-
Solvent (e.g., ethanol)
-
Base (e.g., potassium carbonate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-chloropyrimidine (1 equivalent) in ethanol.
-
Addition of Reagents: Add the desired amine (1.1 equivalents) and potassium carbonate (1.5 equivalents) to the solution.
-
Heating: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel.
A Medicinal Chemistry Perspective: Strategic Choices in Drug Design
Both pyridine and pyrimidine rings are considered "privileged structures" in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[3] Their utility stems from their ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding, π-π stacking, and dipole-dipole interactions. The choice between a pyridine and a pyrimidine scaffold can have significant consequences for a drug's potency, selectivity, and pharmacokinetic properties.
Bioisosteric Replacement and Target Engagement
The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties, is a cornerstone of medicinal chemistry. Pyridine and pyrimidine are often considered bioisosteres of a phenyl ring, but also of each other. The strategic replacement of a pyridine with a pyrimidine can modulate a compound's properties in several ways:
-
Hydrogen Bonding: The additional nitrogen in pyrimidine provides an extra hydrogen bond acceptor, which can lead to enhanced binding affinity and selectivity for a target protein.
-
Solubility: The increased polarity of the pyrimidine ring can improve the aqueous solubility of a drug candidate, a crucial factor for bioavailability.
-
Metabolic Stability: The position of the nitrogen atoms can influence a drug's metabolic fate. For instance, replacing a metabolically labile C-H bond with a nitrogen atom can block oxidative metabolism at that position, thereby increasing the drug's half-life.
Comparative Biological Activity: A Case Study in Anti-Inflammatory Agents
A direct comparison of the anti-inflammatory activity of a series of pyridine and pyrimidine derivatives provides valuable experimental data. In a study by Sroor et al., both classes of compounds were synthesized and evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide-stimulated RAW 264.7 macrophages.
| Compound Class | Most Active Compound | IC₅₀ (µM) for NO Inhibition |
| Pyridine Derivatives | 7a | 76.6 |
| 7f | 96.8 | |
| Pyrimidine Derivatives | 9a | 83.1 |
| 9d | 88.7 |
The results indicate that both pyridine and pyrimidine scaffolds can be incorporated into potent anti-inflammatory agents, with some pyridine derivatives showing slightly better activity in this particular study. However, the pyrimidine derivatives also demonstrated significant inhibitory potential. This highlights that the choice of scaffold is often context-dependent and requires empirical validation for a specific biological target.
Synthetic Strategies: Building the Core Scaffolds
The accessibility of diverse derivatives is a key consideration in drug discovery. Fortunately, a rich history of synthetic organic chemistry provides numerous methods for the construction of both pyridine and pyrimidine rings.
General Synthesis of Pyridine Derivatives
The Hantzsch pyridine synthesis is a classic and versatile method for the preparation of dihydropyridines, which can then be oxidized to the corresponding pyridines. This multi-component reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia.
General Synthesis of Pyrimidine Derivatives
A common and efficient method for pyrimidine synthesis is the condensation of a 1,3-dicarbonyl compound with an amidine. This approach allows for the introduction of a variety of substituents on the pyrimidine ring.
Conclusion: A Strategic Choice Based on Context
The comparative analysis of pyridine and pyrimidine derivatives reveals a fascinating interplay of subtle structural changes and profound functional consequences. Pyridine, with its single nitrogen atom, is more basic and more susceptible to electrophilic attack than its diaza counterpart. Conversely, the electron-deficient nature of the pyrimidine ring makes it an excellent substrate for nucleophilic aromatic substitution, a reaction of immense synthetic utility.
In the realm of drug discovery, both scaffolds offer unique advantages. The choice between them is not a matter of inherent superiority but rather a strategic decision based on the specific requirements of the biological target and the desired pharmacokinetic profile. The ability of the pyrimidine ring to act as a hydrogen bond acceptor and its potential to enhance metabolic stability and solubility make it an attractive option in many drug design campaigns. However, the vast and well-established chemistry of pyridine, along with its proven track record in numerous approved drugs, ensures its continued prominence in the medicinal chemist's toolbox. Ultimately, a deep understanding of the fundamental properties and reactivities of both pyridine and pyrimidine derivatives empowers researchers to make informed decisions in the quest for novel and effective therapeutics.
References
-
Sroor, F. M., Soliman, A. A. F., Khalil, W. K. B., & Mahmoud, K. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6), e70146. [Link]
-
Goyal, P., & Kumar, A. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Journal of Molecular Structure, 1262, 133034. [Link]
-
A mini review of pyrimidine and fused pyrimidine marketed drugs. (n.d.). CORE. [Link]
-
Difference Between Pyridine and Pyrimidine. (2019, December 25). Pediaa.Com. [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 3. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 5-Hydroxymethyl-2,3-dimethylpyridine
Introduction
5-Hydroxymethyl-2,3-dimethylpyridine is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural features, a substituted pyridine ring with a reactive hydroxymethyl group, make it a valuable building block for introducing the 2,3-dimethylpyridine moiety into larger molecules. The efficiency, scalability, and cost-effectiveness of its synthesis are critical considerations for researchers and professionals in drug development and chemical manufacturing. This guide provides an in-depth comparison of different synthetic strategies for 5-Hydroxymethyl-2,3-dimethylpyridine, offering insights into the underlying chemical principles, experimental protocols, and the relative merits of each approach.
Route 1: Functionalization of 2,3-Dimethylpyridine (2,3-Lutidine)
This classical approach utilizes the readily available and inexpensive starting material, 2,3-lutidine. The core strategy involves the activation of the pyridine ring towards electrophilic substitution, followed by the introduction of a functional group at the 5-position, which is then converted to the desired hydroxymethyl group. A common activation method is the formation of the N-oxide.
Causality Behind Experimental Choices
The nitrogen atom in the pyridine ring deactivates the aromatic system towards electrophilic substitution. The formation of the N-oxide reverses this effect by donating electron density to the ring, particularly at the 2, 4, and 6 positions. While the 5-position is not directly activated, subsequent manipulations can selectively introduce substituents at this position. The Boekelheide rearrangement is a key transformation that allows for the introduction of a functionalized methyl group at the 2-position, which can be extended to other positions through further modifications. Although not a direct route to 5-hydroxymethylation, the principles of N-oxide chemistry are fundamental in pyridine functionalization. A more direct approach involves electrophilic substitution on the N-oxide, followed by reduction.
Experimental Protocol
A plausible multi-step synthesis starting from 2,3-dimethylpyridine is outlined below, adapted from similar pyridine functionalization procedures.[1]
Step 1: N-Oxidation of 2,3-Dimethylpyridine
-
2,3-Dimethylpyridine is dissolved in a suitable solvent like chloroform.
-
An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at a controlled temperature (e.g., 5-25°C).
-
The reaction is monitored by thin-layer chromatography (TLC) until completion.
-
The reaction mixture is then washed with a basic solution (e.g., sodium bicarbonate) to remove excess acid.
-
The organic layer is dried and concentrated to yield 2,3-dimethylpyridine N-oxide.
Step 2: Nitration of 2,3-Dimethylpyridine N-Oxide
-
The N-oxide is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the 4-position.
Step 3: Conversion of the Nitro Group and Introduction of the Hydroxymethyl Group
-
The 4-nitro group can be converted to other functional groups. For the synthesis of the 5-hydroxymethyl derivative, a more direct functionalization at the 5-position would be necessary, which can be challenging. An alternative is to introduce a formyl group via lithiation, if selective deprotonation at the 5-position can be achieved, followed by reduction. However, direct formylation of pyridine N-oxides at the 5-position is not straightforward.
A more viable, albeit longer, route involves the Boekelheide rearrangement to functionalize the 2-methyl group, followed by a series of steps to introduce the desired functionality at the 5-position.
Visualization of Route 1
Caption: A generalized pathway for the synthesis of 5-Hydroxymethyl-2,3-dimethylpyridine starting from 2,3-lutidine.
Route 2: Ring Construction from Acyclic Precursors
This approach involves the construction of the substituted pyridine ring from acyclic starting materials. This strategy offers the advantage of installing the desired substituents at specific positions from the outset, potentially leading to a more convergent and efficient synthesis.
Causality Behind Experimental Choices
The Hantzsch pyridine synthesis and its variations are classic examples of constructing the pyridine ring from dicarbonyl compounds, an aldehyde, and an ammonia source.[2] By carefully selecting the starting materials, the desired substitution pattern can be achieved. For 5-Hydroxymethyl-2,3-dimethylpyridine, this would require precursors that introduce the two methyl groups and a protected hydroxymethyl group at the appropriate positions.
Experimental Protocol
A potential synthetic sequence based on ring-forming reactions is described below.[3]
Step 1: Synthesis of a Key Intermediate (e.g., a substituted pyrone)
-
This could involve the condensation of a β-ketoester with an α,β-unsaturated ketone or aldehyde. For the target molecule, the precursors would need to contain the necessary methyl and hydroxymethyl (or a protected equivalent) functionalities.
Step 2: Formation of the Pyridone Ring
-
The intermediate from Step 1 is reacted with an ammonia source (e.g., ammonia or an amine) to form a dihydropyridone, which is then oxidized to the pyridone.
Step 3: Conversion to the Pyridine
-
The pyridone is converted to a halopyridine using a halogenating agent (e.g., POCl₃).
-
The halogen is then removed by reduction (e.g., catalytic hydrogenation).
Step 4: Final Functional Group Manipulation
-
If a protected hydroxymethyl group was used, the final step would be deprotection to yield the target molecule.
Visualization of Route 2
Caption: A synthetic strategy involving the construction of the pyridine ring from acyclic precursors.
Route 3: Modification of a Pre-functionalized Pyridine
This strategy starts with a pyridine derivative that already possesses some of the required functional groups or can be easily converted to them. This can be a more direct and efficient approach if a suitable starting material is available.
Causality Behind Experimental Choices
The choice of starting material is crucial. A pyridine derivative with a carboxylate or an ester group at the 5-position would be an excellent precursor, as these can be readily reduced to the hydroxymethyl group. The challenge often lies in the synthesis of this pre-functionalized pyridine.
Experimental Protocol
A representative protocol for this approach is the reduction of a pyridine-5-carboxylate ester.[3]
Step 1: Synthesis of a Pyridine-5-carboxylate Ester
-
This can be achieved through various methods, including the ring construction methods described in Route 2, where one of the starting materials contains an ester group.
Step 2: Reduction of the Ester
-
The pyridine-5-carboxylate ester is dissolved in a suitable solvent, such as tetrahydrofuran (THF).
-
A reducing agent, for example, lithium aluminum hydride (LiAlH₄) or sodium borohydride in the presence of a Lewis acid, is added carefully at a low temperature (e.g., 0°C).[3]
-
The reaction is stirred until the ester is completely consumed, as monitored by TLC.
-
The reaction is then quenched cautiously with water or an aqueous acid solution.
-
The product is extracted, and the organic layer is dried and concentrated to afford 5-Hydroxymethyl-2,3-dimethylpyridine.
Visualization of Route 3
Caption: A direct route involving the reduction of a pre-functionalized pyridine derivative.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Functionalization of 2,3-Lutidine | Route 2: Ring Construction | Route 3: Modification of Pre-functionalized Pyridine |
| Starting Materials | 2,3-Dimethylpyridine (readily available, low cost)[4][5][6] | Acyclic carbonyl compounds (variable availability and cost) | Pre-functionalized pyridine (may require synthesis) |
| Number of Steps | Potentially long and complex, with challenges in regioselectivity. | Can be convergent, but may involve multiple steps to prepare precursors. | Potentially the shortest route if the starting material is available. |
| Overall Yield | Can be low due to multiple steps and potential side reactions.[1] | Can be high if the ring-forming reaction is efficient. | High for the final reduction step, but overall yield depends on the synthesis of the precursor. |
| Scalability | Can be challenging to scale up due to the use of hazardous reagents and potentially low yields. | Generally more scalable, especially if based on well-established named reactions. | Highly scalable for the final reduction step. |
| Safety & Environmental | May involve hazardous reagents like strong acids, nitrating agents, and m-CPBA. Some intermediates like N-oxides can be hazardous.[3] | The use of hazardous reagents depends on the specific ring-forming reaction chosen. | The use of powerful reducing agents like LiAlH₄ requires careful handling. |
| Advantages | Utilizes a cheap and abundant starting material. | High control over the substitution pattern. | Potentially the most direct and efficient route. |
| Disadvantages | Poor regioselectivity can be a major issue. Long synthetic sequence. | The synthesis of the required acyclic precursors can be complex. | The availability and cost of the pre-functionalized starting material can be a limiting factor. |
Conclusion
The optimal synthetic route to 5-Hydroxymethyl-2,3-dimethylpyridine depends on several factors, including the desired scale of production, the availability of starting materials, and the technical capabilities of the laboratory.
-
Route 1 , starting from 2,3-lutidine, is attractive due to the low cost of the initial material but is often hampered by a lack of regioselectivity and a lengthy synthetic sequence.
-
Route 2 , involving the construction of the pyridine ring, offers excellent control over the placement of substituents and is often more amenable to large-scale synthesis, provided the acyclic precursors are accessible.
-
Route 3 , the reduction of a pre-functionalized pyridine, is the most straightforward and potentially highest-yielding approach, but its feasibility is entirely dependent on the availability of the required starting material.
For industrial applications where efficiency and scalability are paramount, Route 2 and Route 3 are generally preferred. For academic research or small-scale synthesis, the choice may be dictated by the availability of specific reagents and intermediates in the laboratory. Careful consideration of the pros and cons of each strategy, as outlined in this guide, will enable researchers to select the most appropriate synthetic plan for their specific needs.
References
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. baranlab.org [baranlab.org]
- 3. US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine - Google Patents [patents.google.com]
- 4. 2,3-Lutidine | C7H9N | CID 11420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,3-Lutidine | 583-61-9 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of 5-Hydroxymethyl-2,3-dimethylpyridine Purity by HPLC
This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of 5-Hydroxymethyl-2,3-dimethylpyridine, a key intermediate in the synthesis of various pharmaceutical compounds. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, ensuring a robust and reliable validation process.
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
5-Hydroxymethyl-2,3-dimethylpyridine is a substituted pyridine derivative that serves as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs). Its molecular structure, featuring a pyridine ring with methyl and hydroxymethyl substituents, makes it a versatile precursor. The purity of such intermediates is paramount; the presence of even trace-level impurities can have significant downstream effects, potentially leading to the formation of toxic by-products, reduced efficacy of the final API, and complications in regulatory approval.
Therefore, a validated, robust analytical method to accurately determine the purity of 5-Hydroxymethyl-2,3-dimethylpyridine is not merely a quality control measure but a cornerstone of safe and effective drug development. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose due to its high resolution, sensitivity, and versatility.
The Foundation: Why Reverse-Phase HPLC is the Method of Choice
The principle of HPLC lies in the differential partitioning of an analyte between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like 5-Hydroxymethyl-2,3-dimethylpyridine, Reverse-Phase HPLC (RP-HPLC) is the most suitable approach.
In RP-HPLC, the stationary phase (typically silica particles chemically bonded with nonpolar alkyl chains, such as C18) is nonpolar, while the mobile phase is a polar solvent mixture (e.g., water and acetonitrile or methanol). The separation mechanism is based on hydrophobicity. Nonpolar molecules have a stronger affinity for the stationary phase and elute later, while polar molecules, like our target analyte, have a higher affinity for the mobile phase and elute earlier. The hydroxymethyl group and the nitrogen atom in the pyridine ring confer sufficient polarity for effective elution under reverse-phase conditions.
Causality Behind Method Development Choices:
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and serves as an excellent starting point. Its long alkyl chains provide strong hydrophobic retention, which is necessary to resolve the main peak from closely related, often less polar, impurities. For highly polar impurities, a polar-embedded or polar-endcapped C18 column could offer alternative selectivity by minimizing unwanted interactions with residual silica silanols.[1]
-
Mobile Phase Composition: A gradient of a buffered aqueous phase and an organic modifier (like acetonitrile) is optimal.
-
Aqueous Phase: A buffer (e.g., 20 mM ammonium formate, pH 3.5) is critical. The pyridine moiety has a pKa of approximately 5-6. By maintaining the pH below the pKa, the pyridine nitrogen is protonated, ensuring consistent peak shape and preventing tailing.
-
Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and UV transparency. A gradient elution (where the percentage of organic modifier is increased over time) ensures that both polar and nonpolar impurities are eluted within a reasonable timeframe with good resolution.
-
-
Detector Selection: The pyridine ring contains a chromophore that absorbs UV light. A Diode Array Detector (DAD) or UV detector set at a wavelength of maximum absorbance (e.g., ~265 nm) provides excellent sensitivity and specificity for the analyte and related aromatic impurities.
HPLC Method Validation: A Trustworthy System Based on ICH Guidelines
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this process.[2][3][4][5] A validated method is a self-validating system, providing documented evidence of its reliability.
dot
Caption: Workflow for HPLC Method Development and Validation.
Key Validation Parameters & Their Significance
| Parameter | Purpose | How It's Assessed | Why It's Critical for Purity |
| Specificity | To ensure the signal measured is unequivocally from the analyte, free from interference from impurities, degradants, or matrix components. | Analyze a placebo, known impurities, and stressed samples (acid, base, oxidation, heat, light). Peak purity analysis using a DAD is essential. | This is the most crucial parameter. It proves the method can separate the main compound from potential process-related impurities and degradation products, preventing an overestimation of purity.[2] |
| Linearity | To demonstrate a proportional relationship between the analyte concentration and the detector response over a specified range. | Analyze a series of at least five standard concentrations. Plot response vs. concentration and determine the correlation coefficient (r²) and y-intercept. | Establishes that the method can accurately quantify the analyte over the expected concentration range in a sample. An r² > 0.999 is typically required. |
| Accuracy | To measure the closeness of the test results to the true value. | Perform recovery studies by spiking a placebo with known amounts of the analyte at different levels (e.g., 80%, 100%, 120%). | Confirms that there are no systematic errors in the method and that the measured purity value is correct. |
| Precision | To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability: Multiple injections of the same sample. Intermediate Precision: Analysis on different days, by different analysts, or with different equipment. | Demonstrates the method's consistency and reproducibility, ensuring reliable results are obtained over time and between different laboratory settings. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Determined by signal-to-noise ratio (typically 10:1) or by establishing the lowest concentration that meets accuracy and precision criteria. | Essential for quantifying known impurities at low levels. The purity assay's range must be above the LOQ. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Vary parameters like mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±10%). | A robust method is reliable in a routine QC environment where minor variations are inevitable, preventing out-of-specification results due to small procedural deviations. |
Experimental Protocols
Protocol 1: Representative HPLC Method for Purity Determination
-
Chromatographic System:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 20 mM Ammonium Formate in Water, adjusted to pH 3.5 with Formic Acid.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 5 µL.
-
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 15.0 70 17.0 90 19.0 90 19.1 10 | 25.0 | 10 |
-
Sample Preparation:
-
Standard Solution: Accurately weigh about 25 mg of 5-Hydroxymethyl-2,3-dimethylpyridine reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile to obtain a concentration of 0.5 mg/mL.
-
Test Sample Solution: Prepare the test sample in the same manner as the standard solution.
-
-
Purity Calculation:
-
Purity is calculated using the area percent method.
-
% Purity = (Area of Main Peak / Sum of Areas of All Peaks) x 100
-
Protocol 2: Forced Degradation Study for Specificity
-
Objective: To demonstrate that the HPLC method can separate the main analyte peak from potential degradation products.
-
Procedure: Subject the 0.5 mg/mL sample solution to the following stress conditions:
-
Acid Hydrolysis: Add 1 mL of 1N HCl, heat at 60°C for 4 hours. Neutralize before injection.
-
Base Hydrolysis: Add 1 mL of 1N NaOH, heat at 60°C for 4 hours. Neutralize before injection.
-
Oxidation: Add 1 mL of 3% H₂O₂, store at room temperature for 24 hours.
-
Thermal Stress: Heat the solid powder at 105°C for 24 hours.
-
Photolytic Stress: Expose the solution to UV light (254 nm) for 24 hours.
-
-
Analysis: Analyze each stressed sample by the HPLC method.
-
Evaluation: The method is specific if the main peak is spectrally pure (as determined by the DAD) and well-resolved from all degradation peaks.
Comparative Analysis with Alternative Purity Assessment Techniques
While HPLC is the gold standard, other techniques can provide complementary information or may be suitable in specific contexts.
dot
Caption: Comparison of Key Purity Validation Techniques.
| Technique | Principle | Advantages for 5-Hydroxymethyl-2,3-dimethylpyridine | Limitations |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Excellent for non-volatile and thermally stable polar compounds. High resolution for separating structurally similar impurities. Established as the industry standard for pharmaceutical purity. | Requires a reference standard for quantification of impurities. Can be destructive to the sample. |
| Gas Chromatography (GC-MS) | Separation of volatile compounds based on boiling point and interaction with a stationary phase, followed by mass-based detection. | Highly sensitive for identifying and quantifying volatile or semi-volatile impurities (e.g., residual solvents). Mass spectrometry provides structural information. | The analyte must be volatile and thermally stable, or require derivatization. The -OH group may require silylation to prevent peak tailing. |
| Quantitative NMR (qNMR) | The intensity of an NMR signal is directly proportional to the number of corresponding nuclei. | Provides an absolute purity value without needing a specific reference standard for the analyte itself (uses a certified internal standard).[6] Non-destructive. Provides structural confirmation. | Lower sensitivity compared to HPLC for trace impurities. Can be complex to validate for impurity profiling due to potential signal overlap. |
Expert Insight: For comprehensive characterization, HPLC is used for the primary purity assessment and impurity profile. GC-MS is invaluable for checking for residual solvents from the synthesis process. qNMR is a powerful orthogonal technique used to certify the purity of the primary reference standard itself.
Conclusion
The validation of 5-Hydroxymethyl-2,3-dimethylpyridine purity by HPLC is a rigorous, multi-faceted process that underpins the quality and safety of final pharmaceutical products. A well-developed reverse-phase HPLC method, validated according to ICH Q2(R2) guidelines, provides a trustworthy and robust system for this critical task. By understanding the scientific principles behind method development—from column and mobile phase selection to the specific requirements of validation parameters like specificity and robustness—researchers can ensure their analytical data is accurate, reliable, and defensible. While techniques like GC-MS and qNMR offer valuable, complementary data, HPLC remains the indispensable workhorse for purity and impurity profiling in the pharmaceutical industry.
References
-
Title: ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL: [Link]
-
Title: ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL: [Link]
-
Title: Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics Source: Nature Portfolio URL: [Link]
-
Title: HPLC Methods for analysis of Pyridine Source: HELIX Chromatography URL: [Link]
-
Title: Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection Source: MDPI URL: [Link]
-
Title: Chichibabin pyridine synthesis Source: Wikipedia URL: [Link]
-
Title: Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules Source: ACG Publications URL: [Link]
-
Title: HPLC Analysis of Very Polar Compounds in Bioanalysis Source: LCGC International URL: [Link]
-
Title: FDA Guidance: Q2(R2) Validation of Analytical Procedures Source: U.S. Food & Drug Administration URL: [Link]
Sources
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 5-Hydroxymethyl-2,3-dimethylpyridine Isomers
In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification of isomeric compounds is a critical-path activity. Positional isomers can exhibit vastly different pharmacological, toxicological, and physicochemical properties. This guide provides an in-depth spectroscopic comparison of 5-Hydroxymethyl-2,3-dimethylpyridine and two of its key positional isomers: 4-Hydroxymethyl-2,3-dimethylpyridine and 6-Hydroxymethyl-2,3-dimethylpyridine. Leveraging a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy, we will explore the subtle yet distinct spectral fingerprints that enable unambiguous differentiation of these closely related molecules.
The Imperative of Isomeric Purity
The substitution pattern on the pyridine ring significantly influences the electronic environment and, consequently, the biological activity and reactivity of the molecule. For drug development professionals, ensuring the correct isomeric form of a pyridine-based scaffold is paramount for efficacy and safety. This guide is designed for researchers and scientists who require robust analytical methodologies to confirm the identity and purity of these hydroxymethyl-lutidine derivatives.
Molecular Structures Under Investigation
Caption: Molecular structures of the three isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy provides the most definitive information for distinguishing between these isomers by probing the chemical environment of each proton and carbon atom.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparison.
-
Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 16 ppm, centered around 6 ppm.
-
Use a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 200 ppm, centered around 100 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (5-10 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Comparative ¹H NMR Data (Predicted)
The predicted ¹H NMR chemical shifts provide a clear basis for differentiation, particularly in the aromatic region.
| Proton | 5-Hydroxymethyl-2,3-dimethylpyridine (ppm) | 4-Hydroxymethyl-2,3-dimethylpyridine (ppm) | 6-Hydroxymethyl-2,3-dimethylpyridine (ppm) |
| Pyridine-H | 7.9 (s, 1H, H-6), 7.3 (s, 1H, H-4) | 8.1 (d, 1H, H-6), 7.0 (d, 1H, H-5) | 7.4 (d, 1H, H-4), 7.0 (d, 1H, H-5) |
| -CH₂OH | 4.6 (s, 2H) | 4.7 (s, 2H) | 4.5 (s, 2H) |
| -CH₃ | 2.4 (s, 3H, at C-2), 2.2 (s, 3H, at C-3) | 2.5 (s, 3H, at C-2), 2.3 (s, 3H, at C-3) | 2.5 (s, 3H, at C-2), 2.3 (s, 3H, at C-3) |
| -OH | Variable | Variable | Variable |
Note: Predicted values are based on computational algorithms and may vary slightly from experimental data. The key is the relative shift and splitting pattern.
Causality Behind the Differences: The position of the electron-donating methyl and hydroxymethyl groups significantly influences the electron density at different positions on the pyridine ring. This, in turn, affects the shielding of the aromatic protons. For the 5-hydroxymethyl isomer, the two aromatic protons are singlets due to the lack of adjacent protons. In contrast, the 4- and 6-hydroxymethyl isomers each show two doublets in the aromatic region, with distinct coupling constants and chemical shifts determined by the relative positions of the substituents.
Comparative ¹³C NMR Data (Predicted)
The ¹³C NMR spectra further reinforce the structural differences.
| Carbon | 5-Hydroxymethyl-2,3-dimethylpyridine (ppm) | 4-Hydroxymethyl-2,3-dimethylpyridine (ppm) | 6-Hydroxymethyl-2,3-dimethylpyridine (ppm) |
| C-2 | 156 | 158 | 159 |
| C-3 | 131 | 133 | 130 |
| C-4 | 138 | 155 | 120 |
| C-5 | 133 | 123 | 137 |
| C-6 | 147 | 149 | 158 |
| -CH₂OH | 63 | 61 | 65 |
| -CH₃ (at C-2) | 22 | 23 | 24 |
| -CH₃ (at C-3) | 18 | 17 | 18 |
Expertise in Interpretation: The chemical shifts of the quaternary carbons (C-2, C-3, C-4, C-5, C-6) are highly diagnostic. For instance, the carbon bearing the hydroxymethyl group (C-5, C-4, or C-6) will show a characteristic shift, and the shifts of the other ring carbons will be altered in a predictable manner based on substituent effects.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. While all three isomers will show similar characteristic bands, subtle shifts in the "fingerprint" region can be used for differentiation.
Experimental Protocol: KBr Pellet Method
-
Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle.[1][2]
-
Pellet Formation: Transfer the finely ground powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.[1][2]
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[3]
Expected Characteristic Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (alcohol) | Stretching, H-bonded | 3400-3200 (broad) |
| C-H (aromatic) | Stretching | 3100-3000 |
| C-H (aliphatic) | Stretching | 2980-2850 |
| C=C, C=N (pyridine ring) | Stretching | 1600-1450 |
| C-O (alcohol) | Stretching | 1050-1000 |
| C-H (aromatic) | Out-of-plane bending | 900-675 |
Trustworthiness of the Data: While the major bands will be present in all isomers, the pattern of bands in the fingerprint region (below 1500 cm⁻¹) is unique to each molecule's overall vibrational framework. Differences in the C-H out-of-plane bending modes can be particularly informative about the substitution pattern on the pyridine ring.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation pattern. Electron Ionization (EI) is a common technique for this class of compounds.
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).[4]
-
Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[5][6]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).[7]
-
Detection: Detect the ions and generate a mass spectrum.
Expected Fragmentation Patterns
The molecular ion peak (M⁺) for all three isomers will be at the same m/z value, corresponding to the molecular weight of C₈H₁₁NO (137.18 g/mol ). The key to differentiation lies in the relative abundances of the fragment ions.
Caption: Generalized fragmentation pathways for hydroxymethylpyridine isomers.
-
Loss of a Hydrogen Radical (-H•): A peak at m/z 136 is expected from the loss of a hydrogen atom, often from the hydroxymethyl group.
-
Loss of a Hydroxyl Radical (-•OH): A fragment at m/z 120, resulting from the cleavage of the C-O bond, is likely. The stability of the resulting cation will influence the intensity of this peak.
-
Loss of Formaldehyde (-CH₂O): A rearrangement followed by the loss of formaldehyde can lead to a peak at m/z 107.
-
Loss of the Hydroxymethyl Radical (-•CH₂OH): Cleavage of the bond between the ring and the hydroxymethyl group will produce a fragment at m/z 106.
The relative intensities of these fragments will differ based on the stability of the resulting ions, which is influenced by the position of the methyl groups relative to the initial site of fragmentation. For instance, the stability of the benzylic-type cation formed after the loss of the hydroxyl radical will vary between the isomers.
UV-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The position of the absorption maximum (λ_max) is sensitive to the extent of conjugation and the nature of the substituents on the pyridine ring.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.[8]
-
Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference.[1]
Predicted UV-Vis Absorption
Pyridine itself exhibits absorption bands around 250-270 nm. The addition of electron-donating groups like methyl and hydroxymethyl is expected to cause a red shift (bathochromic shift) in the absorption maxima.[9] While all three isomers will have similar UV-Vis profiles, subtle differences in λ_max are anticipated due to the varied electronic effects of the substituents at different positions. The isomer with the most effective extension of conjugation will likely show the longest wavelength of maximum absorption.
Conclusion: A Multi-Faceted Approach to Isomer Differentiation
The unambiguous identification of 5-Hydroxymethyl-2,3-dimethylpyridine and its positional isomers necessitates a multi-technique spectroscopic approach. While ¹H and ¹³C NMR spectroscopy stand as the most powerful tools for definitive structural assignment, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy provide valuable confirmatory data. By understanding the principles behind each technique and the specific spectral features characteristic of each isomer, researchers can confidently establish the identity and purity of their compounds, a critical step in advancing drug discovery and chemical development programs.
References
-
NMRDB.org. Predict 1H proton NMR spectra. [Link]
-
ACD/Labs. Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. [Link]
-
The University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]
-
ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]
-
ChemAxon. NMR Predictor. [Link]
-
Zheren Wang, et al. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 2024. [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0183647). [Link]
-
ACS Publications. The Ultraviolet Absorption Spectra of Substituted Pyridine 1-Oxides and their Conjugate Acids. [Link]
-
Chemistry LibreTexts. 4.7: NMR Spectroscopy. [Link]
-
Agilent. The Basics of UV-Vis Spectrophotometry. [Link]
-
Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]
-
Chemistry LibreTexts. Mass Spectrometry. [Link]
-
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]
-
ResearchGate. (a) UV‐vis absorption spectral changes upon addition of pyridine to a... [Link]
-
ASTM International. ASTM Std Practices for General UV-VIS Quantitative Analysis. [Link]
-
Organomation. Mass Spectrometry Sample Preparation Guide. [Link]
-
European Journal of Engineering and Technology Research. UV-Visible Spectrophotometric Method and Validation of Organic Compounds. [Link]
-
University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]
-
Bruker. Guide to FT-IR Spectroscopy. [Link]
-
HSC Chemistry. Understanding Mass Spectrometry for Organic Compound Analysis. [Link]
-
ResearchGate. The UV-Vis absorption spectra of III in different solvents. [Link]
-
Chemistry LibreTexts. 2.3: UV-Visible Spectroscopy of Organic Compounds. [Link]
-
Chemistry Steps. NMR spectroscopy - An Easy Introduction. [Link]
-
Chemistry LibreTexts. 7: FT-IR Spectroscopy (Experiment). [Link]
-
Fiveable. Mass Spectrometry (MS) | Organic Chemistry II Class Notes. [Link]
-
YouTube. NMR Spectroscopy. [Link]
-
European Journal of Engineering and Technology Research. UV-Visible Spectrophotometric Method and Validation of Organic Compounds. [Link]
-
SIELC Technologies. UV-Vis Spectrum of Pyridine. [Link]
-
NCBI Bookshelf. Mass Spectrometer. [Link]
-
ResearchGate. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]
-
YouTube. Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. [Link]
-
YouTube. How to Predict NMR in ChemDraw. [Link]
-
YouTube. How to predict the 13C NMR spectrum of a compound. [Link]
Sources
- 1. shimadzu.com [shimadzu.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. Electron ionization - Wikipedia [en.wikipedia.org]
- 7. rroij.com [rroij.com]
- 8. CASPRE [caspre.ca]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Efficacy of Substituted Pyridines: A Focus on 5-Hydroxymethyl-2,3-dimethylpyridine
Introduction: The Enduring Relevance of the Pyridine Scaffold in Drug Discovery
The pyridine ring, a foundational six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry. Its unique electronic properties, ability to form hydrogen bonds, and structural resemblance to endogenous molecules have cemented its status as a "privileged scaffold." This means that pyridine-containing compounds have a higher likelihood of exhibiting biological activity, making them a recurring motif in a vast array of therapeutic agents.[1] Pyridine derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antimicrobial, antiviral, antioxidant, and anticancer effects.[2]
The biological efficacy of a pyridine derivative is intricately linked to the nature and position of its substituents. Functional groups such as hydroxyl (-OH), methyl (-CH₃), and hydroxymethyl (-CH₂OH) can profoundly influence a molecule's solubility, lipophilicity, and ability to interact with biological targets. This guide offers a comparative analysis of the biological efficacy of substituted pyridines, with a specific focus on postulating the potential activities of 5-Hydroxymethyl-2,3-dimethylpyridine. While direct experimental data for this specific compound is limited in publicly available literature, we can infer its potential efficacy by examining structurally related pyridine derivatives and understanding the structure-activity relationships (SAR) that govern their biological actions.
This guide is intended for researchers, scientists, and drug development professionals to provide a framework for evaluating the potential of novel pyridine derivatives and to offer detailed experimental protocols for their biological assessment.
Anticipated Biological Efficacy of 5-Hydroxymethyl-2,3-dimethylpyridine: A-Data-Driven Postulation
Based on the established biological activities of substituted pyridines, 5-Hydroxymethyl-2,3-dimethylpyridine is anticipated to exhibit notable antioxidant and antimicrobial properties. The presence of a hydroxyl group, often associated with antioxidant activity, and the overall substitution pattern on the pyridine ring, which can influence antimicrobial effects, form the basis of this hypothesis.[1][2]
Antioxidant Potential: The Role of the Hydroxymethyl Group
Reactive oxygen species (ROS) are highly reactive molecules generated during normal metabolic processes that can inflict damage to cells and contribute to various chronic diseases. Antioxidants mitigate this damage by neutralizing ROS. The antioxidant activity of many compounds, including some pyridine derivatives, is often attributed to their ability to donate a hydrogen atom or an electron to stabilize free radicals.[3]
The hydroxymethyl (-CH₂OH) and methyl (-CH₃) groups on the pyridine ring of 5-Hydroxymethyl-2,3-dimethylpyridine are electron-donating groups. This electronic characteristic can enhance the ability of the molecule to scavenge free radicals. While direct data is unavailable, studies on other substituted pyridines suggest that the presence of such groups can contribute to antioxidant potential.[2]
Antimicrobial Activity: A Structure-Activity Relationship Perspective
The antimicrobial efficacy of pyridine derivatives is highly dependent on the type and position of substituents on the pyridine ring.[1] The introduction of various functional groups can alter the molecule's lipophilicity, which affects its ability to penetrate microbial cell membranes, and its interaction with specific microbial targets. For instance, studies have shown that the presence of certain organic groups, such as amino, hydroxy, and methoxy, can increase the biological activities of pyridine compounds.[1]
While predicting the precise antimicrobial spectrum of 5-Hydroxymethyl-2,3-dimethylpyridine is challenging without experimental data, we can draw parallels from related structures. For example, various substituted pyridines have demonstrated activity against a range of bacteria and fungi.[4][5] The combination of methyl and hydroxymethyl groups may confer a degree of antimicrobial activity, the extent of which would need to be determined experimentally.
Comparative Analysis of Substituted Pyridine Derivatives
To provide a tangible comparison, the following tables summarize the biological activities of several substituted pyridine derivatives from published studies. This data highlights the significant impact of different substitution patterns on their efficacy.
Table 1: Comparative Antimicrobial Activity of Selected Pyridine Derivatives
| Compound/Derivative | Test Organism(s) | MIC (µg/mL) | Reference |
| Pyridine-2,6-dicarboxylic acid derivative 7 | S. aureus | 75 | [4] |
| Pyridine-2,6-dicarboxylic acid derivative 8 | S. aureus | 75 | [4] |
| Pyridine-2,6-dicarboxylic acid derivative 8 | P. aeruginosa | 75 | [4] |
| Pyridine-2,6-dicarboxylic acid derivative 6 | C. albicans | 37.5 | [4] |
| Thienopyridine derivative 12a | E. coli | 19.5 | [5] |
| Thienopyridine derivative 12a | B. mycoides | <4.8 | [5] |
| Thienopyridine derivative 12a | C. albicans | <4.8 | [5] |
| Thienopyridine derivative 15 | B. mycoides | 9.8 | [5] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Table 2: Comparative Antioxidant Activity of Selected Pyridine-Based Chalcones
| Compound | Assay | EC50 (µg/mL) | Reference |
| 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one derivative 3e | Ferrous Ion Chelating | 16.53 ± 1.21 | [6] |
| 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one derivative 3g | Ferrous Ion Chelating | 58.85 ± 1.10 | [6] |
| 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one derivative 3i | Ferrous Ion Chelating | 58.73 ± 12.94 | [6] |
| Quercetin (Reference) | Ferrous Ion Chelating | 87.24 ± 3.93 | [6] |
| 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one derivative 3g | TEAC | 4.82 ± 0.11 | [6] |
| 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one derivative 3h | TEAC | 6.33 ± 0.30 | [6] |
| Trolox (Reference) | TEAC | 3.83 ± 0.22 | [6] |
EC50 is the concentration of a compound that gives a half-maximal response. TEAC (Trolox Equivalent Antioxidant Capacity) measures the antioxidant capacity of a substance compared to the standard, Trolox.
Experimental Protocols for Biological Efficacy Assessment
To facilitate the experimental validation of the biological activities of 5-Hydroxymethyl-2,3-dimethylpyridine and other novel pyridine derivatives, detailed protocols for assessing antioxidant and antimicrobial efficacy are provided below.
Protocol 1: DPPH Radical Scavenging Assay for Antioxidant Activity
This method is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical by an antioxidant, which is observed as a color change from violet to yellow.[7]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Test compound (e.g., 5-Hydroxymethyl-2,3-dimethylpyridine)
-
Standard antioxidant (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of test samples: Prepare a series of dilutions of the test compound and the standard antioxidant in methanol.
-
Assay: a. To each well of a 96-well microplate, add 100 µL of the test sample or standard solution. b. Add 100 µL of the DPPH solution to each well. c. Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without a sample, and A_sample is the absorbance of the DPPH solution with the test sample.
-
Data Analysis: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Protocol 2: Broth Microdilution Method for Antimicrobial Susceptibility Testing (MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent by testing a series of dilutions against a standardized inoculum of a specific microorganism.[8]
Materials:
-
Test compound
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the microorganism equivalent to a 0.5 McFarland standard.
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compound in the broth medium in a 96-well microplate.
-
Inoculation: Inoculate each well (except for the sterility control) with the prepared microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only) on each plate.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density using a microplate reader.
Caption: Workflow for the Broth Microdilution MIC Assay.
Conclusion and Future Directions
The pyridine scaffold remains a highly fruitful area of research in the quest for novel therapeutic agents. While direct experimental evidence for the biological efficacy of 5-Hydroxymethyl-2,3-dimethylpyridine is currently lacking, a comprehensive analysis of structure-activity relationships within the broader class of pyridine derivatives suggests its potential as both an antioxidant and an antimicrobial agent. The presence of electron-donating hydroxymethyl and methyl groups points towards a capacity for free radical scavenging.
The comparative data presented for other substituted pyridines underscores the profound influence of chemical modifications on biological activity. This guide provides a robust framework for the systematic evaluation of 5-Hydroxymethyl-2,3-dimethylpyridine and other novel pyridine compounds. The detailed experimental protocols for antioxidant and antimicrobial screening offer a clear path for researchers to generate the empirical data necessary to validate these hypotheses. Future studies should focus on the synthesis and in-vitro testing of 5-Hydroxymethyl-2,3-dimethylpyridine to definitively characterize its biological profile and to further elucidate the intricate structure-activity relationships that govern the therapeutic potential of this versatile class of molecules.
References
-
Marinescu, M., & Chifiriuc, M. C. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(15), 4783. [Link]
-
Almeida, V. F., de Souza, M. V. N., & de Almeida, M. V. (2007). Synthesis and Antimicrobial Activity of Pyridine Derivatives Substituted at C-2 and C-6 Positions. Letters in Drug Design & Discovery, 4(2), 150-152. [Link]
-
El-Gendy, A. A., El-Sayed, W. A., & Abdel-Rahman, A. A. H. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. BMC Chemistry, 18(1), 1-17. [Link]
-
Marinescu, M. (2022). Commentary on Pyridine Compounds & its Antimicrobial Activities. Journal of Molecular and Organic Chemistry, 8(1), 1-3. [Link]
-
Semantic Scholar. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved January 27, 2026, from [Link]
-
Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). WOAH. [Link]
-
Bobkova, L. S., Khairulin, A. R., Demchenko, A. M., & Bukhtiarova, T. A. (2016). Synthesis, antioxidant activity and QSAR studies of some pyridine derivatives. World Journal of Pharmaceutical Sciences, 4(7), 163-171. [Link]
-
Puttaswamy, & Kumar, K. S. S. (2015). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). International Journal of PharmTech Research, 8(5), 896-904. [Link]
-
Benkhaira, N., et al. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. MethodsX, 9, 101658. [Link]
-
Martinez-Alvarez, R., & Soto, M. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7505. [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved January 27, 2026, from [Link]
-
Boulebd, H., et al. (2012). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. Journal of the Serbian Chemical Society, 77(11), 1537-1546. [Link]
-
Tchamgoue, A. D., et al. (2024). The Antioxidant and Anti-Inflammatory Activities of the Methanolic Extract, Fractions, and Isolated Compounds from Eriosema montanum Baker f. (Fabaceae). Molecules, 29(1), 1-21. [Link]
-
El-Sayed, W. A., et al. (2013). Synthesis and antimicrobial activity of 5-hydroxymethyl- 8-methyl-2-(N-arylimino)-pyrano[2,3-c]pyridine-3-(N-aryl)-carboxamides. Acta Pharmaceutica, 63(1), 1-14. [Link]
-
Kimura, Y., et al. (2007). Nematicidal activity of 5-hydroxymethyl-2-furoic acid against plant-parasitic nematodes. Zeitschrift für Naturforschung C, 62(3-4), 234-238. [Link]
-
Sviridova, E., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
-
Zhang, Y., et al. (2025). Cyclopeptide Alkaloids and Vitamin C Derivatives With Antioxidant Activity From the Twigs of Antidesma fordii. Chemistry & Biodiversity, e202500808. [Link]
-
Vaskevych, A. I., et al. (2022). Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines. Molecules, 27(23), 8234. [Link]
-
Fassihi, A., et al. (2013). Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives. Jundishapur Journal of Natural Pharmaceutical Products, 8(3), 125-130. [Link]
-
Kumar, S., & Pandey, A. K. (2013). Chemistry and biological activities of flavonoids: an overview. The Scientific World Journal, 2013, 162750. [Link]
-
Waites, K. B., et al. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Clinical and Laboratory Standards Institute. [Link]
-
Ghorab, M. M., et al. (2023). Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. ACS Omega, 8(41), 38043-38055. [Link]
-
Sari, D. P., & Wijayanti, D. (2020). Spectrophotometric Method for Antioxidant Activity Test and Total Phenolic Determination of Red Dragon Fruit Leaves and White Dragon Fruit Leaves. Journal of Physics: Conference Series, 1442(1), 012022. [Link]
-
Agrawal, P., & Mishra, A. (2011). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 3(4), 881-886. [Link]
-
Ruiz-López, F., et al. (2021). Biological activity of three novel complexes with the ligand 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one against Leishmania spp. International Journal of Molecular Sciences, 22(19), 10398. [Link]
-
Zhelev, Z., et al. (2023). Antioxidant Activity of Coumarins and Their Metal Complexes. International Journal of Molecular Sciences, 24(9), 7949. [Link]
-
Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved January 27, 2026, from [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 1-15. [Link]
-
Fassihi, A., & Abedi, D. (2016). The Antioxidant Activity of Dihydropyridine Derivatives. Journal of Drug Discovery and Therapeutics, 4(1), 1-5. [Link]
-
Zhang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 930595. [Link]
-
Marine Biology. (n.d.). DPPH radical scavenging activity. Retrieved January 27, 2026, from [Link]
-
Ruiz-López, F., et al. (2021). Biological activity of three novel complexes with the ligand 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one against Leishmania spp. International Journal of Molecular Sciences, 22(19), 10398. [Link]
-
Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube. [Link]
-
Trang, N. T. D., et al. (2026). Antioxidant and in vitro antidiabetic activities of Peperomia pellucida (L.) Kunth extract. Journal of Applied Biology and Biotechnology, 14(1), 1-7. [Link]
-
Chen, J., et al. (2022). Antibacterial and antiviral activities and action mechanism of flavonoid derivatives with a benzimidazole moiety. RSC Advances, 12(1), 1-10. [Link]
-
Fatiha, M., & Abdelkader, T. (2019). Study of antioxidant activity of pyrimidinium betaines by DPPH radical scavenging method. Journal of Analytical & Pharmaceutical Research, 8(2), 33-36. [Link]
-
Plesa, C., et al. (2023). Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. Molecules, 28(13), 5035. [Link]
-
Yu, Y., et al. (2001). Antioxidant activity of citrus limonoids, flavonoids, and coumarins. Journal of Agricultural and Food Chemistry, 49(7), 3264-3269. [Link]
Sources
- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. brieflands.com [brieflands.com]
- 7. researchgate.net [researchgate.net]
- 8. rr-asia.woah.org [rr-asia.woah.org]
Navigating the Synthesis of 5-Hydroxymethyl-2,3-dimethylpyridine: A Cost-Benefit Analysis for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of key pharmaceutical intermediates is a critical determinant of project timelines and costs. 5-Hydroxymethyl-2,3-dimethylpyridine, a vital building block in the synthesis of various therapeutic agents, including proton pump inhibitors like omeprazole, presents multiple synthetic pathways. This guide provides an in-depth comparative analysis of three distinct synthetic routes, offering a comprehensive cost-benefit evaluation based on starting material costs, process efficiency, and operational complexity.
This technical guide delves into the intricacies of three primary synthetic routes to 5-Hydroxymethyl-2,3-dimethylpyridine and its isomers, providing detailed protocols, yield analyses, and a comparative framework to aid in selecting the most appropriate method for specific research and development needs.
Route 1: The N-Oxide Pathway: A Multi-step Approach from 2,3-Dimethylpyridine-N-Oxide
This synthetic route commences with the commercially available 2,3-dimethylpyridine-N-oxide and proceeds through a series of functional group manipulations to arrive at the target molecule.
Experimental Protocol:
Step 1: Synthesis of 2,3-Dimethyl-4-methoxypyridine
Step 2: Functionalization to 5-Hydroxymethyl-2,3-dimethylpyridine
A multi-step process starting from 2,3-dimethyl-4-methoxypyridine N-oxide has been described, involving protection, oxidation, rearrangement, hydrolysis, and chlorination to yield the chloromethyl intermediate, which is then used in subsequent steps.[1] A five-step synthesis from a protected hydroxymethyl pyridine derivative has been reported with an overall yield of 55%.[1]
Cost-Benefit Analysis:
-
Starting Material Cost: 2,3-Dimethylpyridine-N-oxide is commercially available, with prices ranging from approximately $8.00 to $10.00 per kilogram for bulk quantities.[2]
-
Process Efficiency: The multi-step nature of this route can lead to a lower overall yield and increased production time. The reported 55% overall yield for a related five-step sequence suggests that while feasible, optimization at each stage is crucial for economic viability.[1]
-
Operational Complexity: This route involves several distinct chemical transformations, requiring careful control of reaction conditions at each stage. The use of reagents such as m-CPBA and thionyl chloride necessitates appropriate handling and safety precautions.
-
Waste Generation: A multi-step synthesis inherently generates more waste streams that require proper disposal, adding to the overall cost.
Route 2: The Lutidine Nitration Pathway: A Classic Approach with Modern Refinements
This widely utilized industrial method begins with the readily available and cost-effective 3,5-Lutidine (3,5-dimethylpyridine). The synthesis involves nitration of the corresponding N-oxide, followed by methoxylation and subsequent functionalization of a methyl group.
Experimental Protocol:
Step 1: Synthesis of 3,5-Dimethylpyridine-N-Oxide
3,5-Lutidine is oxidized to its N-oxide, typically using hydrogen peroxide in acetic acid.
Step 2: Nitration to 4-Nitro-3,5-dimethylpyridine-N-oxide
The N-oxide is then nitrated using a mixture of nitric acid and sulfuric acid.[3][4] A continuous preparation method has been reported with a nitration reaction yield of 91.84% and a total yield for oxidation and nitration of 87.44%.[3] Another method using potassium nitrate as the nitrating agent in sulfuric acid has also been described, with reaction temperatures between 60-120°C for 0.5-12 hours.[5][6]
Step 3: Methoxylation to 3,5-Dimethyl-4-methoxypyridine-N-oxide
The nitro group is displaced by a methoxy group using sodium methoxide in methanol.[7] This reaction is typically carried out at reflux temperature.[7]
Step 4: Synthesis of 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine
The final steps involve the introduction of the hydroxymethyl group at the 2-position. This can be achieved through various methods, including a Vilsmeier-Haack type reaction followed by reduction. A process involving dimethyl sulfate and ammonium persulfate has also been reported.[7]
Cost-Benefit Analysis:
-
Starting Material Cost: 3,5-Lutidine is an inexpensive starting material, with prices around ₹280 per kilogram (approximately $3.35/kg) in some markets.[8] This low initial cost is a significant advantage for large-scale production.
-
Process Efficiency: While this route involves multiple steps, the reported high yields for the initial nitration step are promising.[3] However, the subsequent steps' efficiencies need to be carefully considered to determine the overall process yield. The use of potentially carcinogenic nitropyridine intermediates is a notable drawback.[9]
-
Operational Complexity: The nitration step requires careful handling of strong acids and exothermic reactions. The subsequent methoxylation and functionalization steps also demand precise control of reaction parameters.
-
Waste Generation: The nitration process generates acidic waste streams that require neutralization and disposal, contributing to the environmental and financial cost.
Route 3: The Pyranone Pathway: An Alternative Avoiding Carcinogenic Intermediates
This innovative route offers an alternative to the traditional N-oxide and nitropyridine-based methods, thereby avoiding the use of potentially carcinogenic materials.[9] The synthesis starts from 2-methyl-1-penten-1-alkoxy-3-one.
Experimental Protocol:
This five-step process involves:
-
Acylation: Reaction of 2-methyl-1-penten-1-alkoxy-3-one with a dialkyloxalate (e.g., diethyl oxalate) to form a 2-alkoxycarbonyl-3,5-dimethyl-4-pyrone.[9] A 40% yield for this step has been reported.[9]
-
Ammonolysis: Conversion of the pyrone to a 2-alkoxycarbonyl-3,5-dimethyl-4(1H)-pyridone. This can be achieved using benzylamine followed by hydrogenation.[9] A 70% yield for the reaction with benzylamine and a 95% yield for the subsequent hydrogenation have been reported.[9]
-
Halogenation: The pyridone is halogenated, for example, using POCl₃.
-
Methoxylation: The halo-pyridone is then methoxylated to introduce the 4-methoxy group.
-
Reduction: The final step involves the reduction of the ester group to the desired hydroxymethyl group using a reducing agent like LiAlH₄ or NaBH₄.[9]
Cost-Benefit Analysis:
-
Process Efficiency: An overall yield of 30-35% for the formation of the intermediate 2-ethoxycarbonyl-3,5-dimethyl-4-pyrone has been reported.[9] While individual step yields can be high (e.g., 92% for an esterification step and 70-95% for the ammonolysis part), the multi-step nature will impact the final overall yield.[9]
-
Operational Complexity: This route involves a sequence of diverse reactions, including acylation, cyclization, halogenation, methoxylation, and reduction, each requiring specific conditions and reagents.
-
Safety and Environmental Impact: A key advantage of this route is the avoidance of carcinogenic N-oxide and nitropyridine intermediates, making it a potentially safer and more environmentally friendly option.[9]
Comparative Summary and Decision Matrix
To facilitate a clear comparison, the following table summarizes the key parameters of the three synthetic routes.
| Feature | Route 1: N-Oxide Pathway | Route 2: Lutidine Nitration Pathway | Route 3: Pyranone Pathway |
| Starting Material | 2,3-Dimethylpyridine-N-oxide | 3,5-Lutidine | 2-methyl-1-penten-1-alkoxy-3-one |
| Starting Material Cost | Moderate (~$8-10/kg)[2] | Low (~$3.35/kg)[8] | Not readily available |
| Number of Steps | Multi-step | Multi-step | 5 steps[9] |
| Overall Yield | Moderate (e.g., 55% for a related 5-step sequence)[1] | Potentially high, but dependent on all steps | Moderate (overall yield for an intermediate is 30-35%)[9] |
| Key Reagents | m-CPBA, SOCl₂ | HNO₃/H₂SO₄, NaOMe, DMS | Diethyl oxalate, Benzylamine, POCl₃, NaOMe, LiAlH₄/NaBH₄ |
| Safety/Environmental | Standard handling of reagents | Involves nitrating agents and potentially carcinogenic intermediates[9] | Avoids carcinogenic N-oxides and nitropyridines[9] |
| Operational Complexity | High | High | High |
Visualizing the Synthetic Pathways
To further clarify the reaction sequences, the following diagrams illustrate the key transformations in each route.
Caption: Simplified workflow for the N-Oxide Pathway (Route 1).
Caption: Simplified workflow for the Lutidine Nitration Pathway (Route 2).
Caption: Simplified workflow for the Pyranone Pathway (Route 3).
Conclusion and Strategic Recommendations
The selection of an optimal synthesis for 5-Hydroxymethyl-2,3-dimethylpyridine is a multi-faceted decision that balances economic, efficiency, and safety considerations.
-
For large-scale, cost-driven production , Route 2 (Lutidine Nitration Pathway) appears to be the most economically viable option due to the very low cost of the starting material, 3,5-Lutidine. However, the associated safety and environmental concerns of using nitrating agents and handling potentially carcinogenic intermediates must be rigorously addressed through robust industrial hygiene and waste management protocols.
-
For applications where safety and environmental impact are paramount , Route 3 (Pyranone Pathway) presents a compelling alternative. By avoiding the use of N-oxides and nitropyridines, this route offers a potentially greener and safer process. The primary hurdle for this route is the availability and cost of the starting material, 2-methyl-1-penten-1-alkoxy-3-one. A thorough cost analysis of this starting material's synthesis is necessary to fully evaluate the economic feasibility of this route.
-
Route 1 (N-Oxide Pathway) , while chemically feasible, appears to be less competitive from a cost and process efficiency standpoint for large-scale manufacturing compared to the other two routes, primarily due to its multi-step nature and potentially lower overall yield. It may, however, be a suitable option for smaller-scale synthesis where the starting material is readily available and the avoidance of nitration is desired.
Ultimately, the choice of synthesis will depend on the specific priorities of the research or manufacturing campaign. A thorough process hazard analysis and a detailed cost analysis, including raw materials, energy consumption, and waste disposal, should be conducted for the most promising routes before committing to a specific synthetic strategy.
References
Click to expand
- US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine - Google Patents.
- CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide - Google Patents.
-
3-methyl-4-nitropyridine-1-oxide - Organic Syntheses Procedure. Available at: [Link]
-
PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX - RASĀYAN J. Chem. Available at: [Link]
-
Total synthesis of 5-hydroxyomeprazole - Semantic Scholar. Available at: [Link]
-
A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride - Quick Company. Available at: [Link]
- CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - Google Patents.
- EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor - Google Patents.
-
1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Available at: [Link]
-
Optimize Energy Use in Distillation - AIChE. Available at: [Link]
-
Organocatalyzed Approach to the Synthesis of γ‐Pyrones via Hydration/Cyclization of Skipped Diynones under Basic Conditions - Chemistry Europe. Available at: [Link]
-
Optimal Energy Consumption of the Distillation Process and Its Product Purity Analysis Using Ultraviolet Spectroscopy | ACS Omega. Available at: [Link]
-
Regioselective Annulation of 6-Carboxy-Substituted Pyrones as a Two-Carbon Unit in Formal [4 + 2] Cycloaddition Reactions - VTechWorks. Available at: [Link]
-
(PDF) Efficient production of 4-nitro-3,5-dimethylpyridine-N-oxide using microchannel technology - ResearchGate. Available at: [Link]
-
Hazardous Waste Disposal Cost: A Complete Guide - WeCycle. Available at: [Link]
-
How Much Does Waste & Hazardous Waste Management Cost? (Plus a FREE Estimator!) - Waste Cost Solutions. Available at: [Link]
-
A kind of synthetic method of 3,5-dimethyl-4-nitropyridine-n-oxide - Eureka | Patsnap. Available at: [Link]
-
2-Pyrone synthesis - Organic Chemistry Portal. Available at: [Link]
-
Some important 4-pyrones and their derivatives. - ResearchGate. Available at: [Link]
-
ITP Chemicals: Distillation Column Modeling Tools - Department of Energy. Available at: [Link]
-
Optimization of Energy Consumption in Sequential Distillation Column - IDC Technologies. Available at: [Link]
-
The Synthesis of 2-Alkyl-4-Pyrones from Meldrum's Acid | Request PDF - ResearchGate. Available at: [Link]
-
Recent Advances in the Synthesis of 2-Pyrones - PMC - NIH. Available at: [Link]
-
Wastewater Treatment and Disposal Cost Analysis | Umbrex. Available at: [Link]
-
(PDF) Predicting Minimum Energy Conditions for a Distillation Column by Design of Experiment and Process Simulation - ResearchGate. Available at: [Link]
-
3 5 Lutidine at ₹ 280/kg | Magnesium Salicylate in Mumbai | ID: 15197456097 - IndiaMART. Available at: [Link]
-
How to Manage Hazardous Waste Disposal Monthly Running Costs? - Finmodels Lab. Available at: [Link]
-
Synthetic Approach to Aklavinone Using 2-0~0-2H-pyran-5-carboxylate (Coumalate) Intermediates' - UCLA – Chemistry and Biochemistry. Available at: [Link]
-
Approximate Cost of Waste : r/chemistry - Reddit. Available at: [Link]
-
3 5 Lutidine at ₹ 280/kg | Magnesium Salicylate in Mumbai | ID: 15197456097 - IndiaMART. Available at: [Link]
Sources
- 1. 2-(Hydroxymethyl)-3,5-Dimethyl-4-Methoxy Pyridine Supplier in China | Specifications, Uses, Safety & Price [pipzine-chem.com]
- 2. 2,3-Dimethylpyridine-N-oxide | 22710-07-2 [chemicalbook.com]
- 3. CN101648912B - Continuous preparation method of 4-nitro-3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 6. A kind of synthetic method of 3,5-dimethyl-4-nitropyridine-n-oxide - Eureka | Patsnap [eureka.patsnap.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. indiamart.com [indiamart.com]
- 9. US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine - Google Patents [patents.google.com]
A Comparative Guide to the Characterization of 5-Hydroxymethyl-2,3-dimethylpyridine: Unveiling Molecular Architecture with X-ray Crystallography and Complementary Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Structural Certainty
5-Hydroxymethyl-2,3-dimethylpyridine is a substituted pyridine derivative of interest in medicinal chemistry and materials science. As with any novel chemical entity, unambiguous confirmation of its three-dimensional structure is a cornerstone of research and development. It validates synthetic pathways, informs structure-activity relationships (SAR), and is a prerequisite for computational modeling and drug design. This guide will delve into the gold-standard method for this purpose, single-crystal X-ray crystallography, and contextualize its utility against other powerful analytical techniques.
The Definitive Method: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SCXRD) stands as the most powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule.[1] By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, we can resolve atomic positions, bond lengths, bond angles, and stereochemistry with exceptional accuracy.[2] This provides an unequivocal structural "fingerprint" of the molecule in the solid state.
Causality in Experimental Design: Why SCXRD is the Gold Standard
The choice to pursue SCXRD is driven by the need for absolute structural proof. While other techniques provide valuable, often complementary, information, they rely on inference to build a structural picture. For instance, NMR spectroscopy reveals connectivity and the local environment of atoms, but the overall 3D conformation, especially in a packed crystalline state, can only be definitively established by diffraction methods.[3] For regulatory submissions and intellectual property protection in drug development, the certainty provided by an X-ray crystal structure is often indispensable.
Experimental Protocol: Single-Crystal X-ray Diffraction
The workflow for SCXRD is a multi-step process that demands precision and patience. The most significant hurdle is often obtaining diffraction-quality single crystals.[4]
Step 1: Crystallization (The Art of the Science)
-
Objective: To grow a single, well-ordered crystal of 5-Hydroxymethyl-2,3-dimethylpyridine, ideally 0.1-0.3 mm in each dimension.
-
Methodology:
-
Solvent Selection: The compound is dissolved in a minimal amount of a suitable solvent or solvent system to achieve saturation. Solvents to consider include ethanol, methanol, acetone, ethyl acetate, or mixtures with anti-solvents like hexane or water.
-
Slow Evaporation: The saturated solution is loosely covered and left undisturbed in a vibration-free environment. Over days or weeks, as the solvent slowly evaporates, the solution becomes supersaturated, promoting the formation of ordered crystals rather than amorphous precipitate.
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then sealed within a larger jar containing a less volatile "anti-solvent" in which the compound is insoluble. The vapor of the volatile solvent slowly diffuses out, while the anti-solvent vapor diffuses in, gradually reducing the solubility and inducing crystallization.
-
Cooling: A saturated solution at an elevated temperature is slowly cooled, reducing the solubility of the compound and leading to crystallization.
-
Step 2: Crystal Mounting and Data Collection
-
Objective: To mount a suitable crystal and collect a complete set of diffraction data.
-
Methodology:
-
A single, clear crystal is selected under a microscope and mounted on a goniometer head.[1]
-
The mounted crystal is placed on a diffractometer and cooled in a stream of liquid nitrogen (typically to 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.
-
A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[5]
-
Step 3: Structure Solution and Refinement
-
Objective: To process the diffraction data to generate a 3D model of the molecule.
-
Methodology:
-
Data Reduction: The collected images are integrated to determine the position and intensity of each diffraction spot.
-
Structure Solution: The phases of the diffracted X-rays are determined using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.
-
Model Building and Refinement: An atomic model is built into the electron density map. This model is then refined using least-squares methods to achieve the best possible fit with the experimental data.
-
Caption: Workflow for Single-Crystal X-ray Diffraction.
Data Presentation: Crystallographic Insights
As no structure exists for the title compound, the data below for a related molecule, 3,5-dimethylpyridine N-oxide dihydrate, illustrates the typical parameters obtained from a successful SCXRD experiment.[6]
| Parameter | Representative Value (3,5-dimethylpyridine N-oxide dihydrate) | Significance |
| Chemical Formula | C₇H₁₃NO₃ | Confirms the elemental composition of the crystal unit. |
| Formula Weight | 159.18 g/mol | Corresponds to the molecular weight of the molecule including co-crystallized solvent (water). |
| Crystal System | Monoclinic | Describes the basic geometry of the crystal lattice. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a=11.9Å, b=6.2Å, c=12.1Å, β=110.2° | The dimensions of the repeating unit of the crystal lattice. |
| R-factor (R1) | ~4-6% | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Bond Lengths/Angles | e.g., N-O: 1.340 Å | Provides precise measurements of molecular geometry.[6] |
A Comparative Guide to Alternative Characterization Techniques
While SCXRD is definitive for solid-state structure, a comprehensive characterization requires a suite of techniques that probe different aspects of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[7] It provides detailed information about the chemical environment, connectivity, and proximity of atoms (primarily ¹H and ¹³C).
-
Information Provided:
-
¹H NMR: Number of unique protons, their chemical environment (chemical shift), neighboring protons (spin-spin coupling), and stoichiometry (integration).
-
¹³C NMR: Number of unique carbon atoms and their electronic environment.[8]
-
2D NMR (COSY, HSQC, HMBC): Establishes proton-proton and proton-carbon connectivities, allowing for the complete assembly of the molecular skeleton.
-
-
Expertise & Causality: NMR is the first-line technique after synthesis to confirm that the expected molecular framework has been formed. The pattern of chemical shifts and coupling constants for the aromatic protons and the methylene and methyl groups would provide strong evidence for the 5-Hydroxymethyl-2,3-dimethylpyridine structure. For instance, the number of signals in the aromatic region and their splitting patterns can confirm the substitution pattern on the pyridine ring.[9]
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and, through fragmentation, clues about its structure.
-
Information Provided:
-
Expertise & Causality: The choice of ionization technique is critical.
-
Electron Ionization (EI): A "hard" technique that causes extensive fragmentation, providing a rich fingerprint for structural elucidation but sometimes failing to show the molecular ion.[12]
-
Electrospray Ionization (ESI): A "soft" technique that typically produces the protonated molecule ([M+H]⁺) with minimal fragmentation, making it ideal for confirming molecular weight.[13] ESI is the preferred method for samples that are not volatile or are thermally fragile.
-
Thermal Analysis (TGA/DSC)
Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature.
-
Information Provided:
-
Differential Scanning Calorimetry (DSC): Measures heat flow to or from a sample as it is heated or cooled. It can determine the melting point, glass transitions, and heats of fusion, which are characteristic physical properties of a pure substance.[14]
-
Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature. It is used to determine thermal stability, decomposition temperatures, and the presence of bound solvents or water.[15]
-
-
Expertise & Causality: For a compound like 5-Hydroxymethyl-2,3-dimethylpyridine, DSC would provide a sharp melting point, which is a key indicator of purity. TGA would reveal the temperature at which the molecule begins to decompose, a critical parameter for determining its shelf-life and handling conditions.[16]
Performance Comparison Summary
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry | Thermal Analysis (TGA/DSC) |
| Primary Information | Absolute 3D structure, bond lengths/angles, stereochemistry, packing[2] | Molecular connectivity, chemical environment in solution[7] | Molecular weight, elemental formula, fragmentation[13] | Melting point, purity, thermal stability, decomposition[14] |
| Sample State | Single Crystal | Solution | Solid, Liquid, or Solution | Solid or Liquid |
| Sample Amount | Micrograms (single crystal) | Milligrams | Micrograms to Nanograms | Milligrams |
| Key Advantage | Unambiguous structural determination | Rich structural information in a native-like state | High sensitivity and molecular weight accuracy | Provides key physicochemical properties |
| Key Limitation | Requires diffraction-quality single crystals; solid-state conformation only | Does not provide absolute 3D structure or packing information | Provides limited stereochemical or connectivity data | Provides no direct structural information |
Conclusion: A Synergistic Approach to Molecular Characterization
The comprehensive characterization of a novel molecule like 5-Hydroxymethyl-2,3-dimethylpyridine is not achieved by a single technique but by the intelligent synthesis of data from multiple, complementary methods. While NMR and MS can confirm the successful synthesis and molecular formula, and thermal analysis can define its physical properties, only single-crystal X-ray crystallography can provide the definitive, high-resolution three-dimensional structure. This structural certainty is paramount for advancing from a novel compound to a functional material or a therapeutic candidate, providing the foundational blueprint upon which further research and development are built.
References
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. [Link]
-
Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. [Link]
-
What is the difference of spectra of EI-MS and ESI-MS/MS?. Chemistry Stack Exchange. [Link]
-
Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. [Link]
-
13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. [Link]
-
Single-crystal X-ray Diffraction. SERC (Carleton). [Link]
-
Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. ResearchGate. [Link]
-
Differential Scanning Calorimetry and Thermogravimetric Analysis. Request PDF. [Link]
-
What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy?. ResearchGate. [Link]
-
X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC - NIH. [Link]
-
Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. RSC Publishing. [Link]
-
Thermal Analysis and Calorimetric Study of 4-Dimethylaminopyridine. Request PDF. [Link]
-
X-ray crystallography. Wikipedia. [Link]
-
Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC - NIH. [Link]
-
The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... ResearchGate. [Link]
-
Principles and Applications of Thermal Analysis. Book. [Link]
-
Detection of pyridine derivatives by SABRE hyperpolarization at zero field. PMC - NIH. [Link]
-
Ionization Modes. Mass Spectrometry & Proteomics Facility - University of Notre Dame. [Link]
-
Theory and Instrumentation of DSC and TGA and its applications in various fields by Dr. Premchnad. YouTube. [Link]
-
NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. [Link]
-
1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]
-
Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Science Publishing. [Link]
-
Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. Netzsch. [Link]
-
Crystal structure of 3,5-dimethylpyridine N-oxide dihydrate. PMC - NIH. [Link]
-
Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). IIT Kanpur. [Link]
-
Proton and carbon‐13 NMR studies of 1‐substituted pyridinium salts. Sci-Hub. [Link]
-
Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. IUCr. [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. Scientific & Academic Publishing. [Link]
-
Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry. [Link]
-
Microcrystal Electron Diffraction of Small Molecules. PMC - PubMed Central. [Link]
-
Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. MDPI. [Link]
-
NMR in pyridine no meta splitting. Chemistry Stack Exchange. [Link]
-
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. NSENS. [Link]
-
13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]
-
3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine. PubChem. [Link]
Sources
- 1. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 2. rigaku.com [rigaku.com]
- 3. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Crystal structure of 3,5-dimethylpyridine N-oxide dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of pyridine derivatives by SABRE hyperpolarization at zero field - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
- 12. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 16. tainstruments.com [tainstruments.com]
A Senior Application Scientist's Guide to Assessing the Stability of 5-Hydroxymethyl-2,3-dimethylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Stability in Drug Viability
5-Hydroxymethyl-2,3-dimethylpyridine and its derivatives represent a promising scaffold in medicinal chemistry. The incorporation of a pyridine motif can enhance a molecule's metabolic stability, biochemical potency, and cellular permeability.[1][2] However, the journey from a promising lead compound to a viable drug product is contingent upon a thorough understanding of its chemical stability. Stability is not merely a measure of shelf-life; it is a critical determinant of a drug's safety and efficacy. Instability can lead to the loss of the active pharmaceutical ingredient (API) and the formation of potentially toxic degradation products.
This guide provides a comprehensive framework for assessing the stability of 5-Hydroxymethyl-2,3-dimethylpyridine derivatives. We will move beyond rote protocols to explain the underlying chemical principles, enabling researchers to design robust, self-validating stability studies. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring that the data generated is scientifically sound and suitable for regulatory consideration.[3][4]
Theoretical Framework: Anticipating Degradation Pathways
Understanding the inherent reactivity of the 5-Hydroxymethyl-2,3-dimethylpyridine scaffold is paramount to designing effective stability studies. The pyridine ring, while aromatic, possesses distinct electronic properties compared to benzene due to the electron-withdrawing nature of the nitrogen atom.[5] This influences its susceptibility to various degradation mechanisms.
-
Oxidative Degradation: The pyridine ring itself is generally resistant to oxidation under mild conditions.[6][7] However, the nitrogen atom can be oxidized to form a pyridine N-oxide, particularly in the presence of strong oxidizing agents like peracids.[5] The primary site of oxidative vulnerability in this scaffold is the hydroxymethyl group at the 5-position. This benzylic-like alcohol can be readily oxidized to an aldehyde and subsequently to a carboxylic acid. The presence of atmospheric oxygen, metal ion catalysts, or residual peroxides in excipients can initiate this cascade.
-
Photodegradation: Pyridine and its derivatives can absorb UV light, which can lead to photochemical reactions.[8] Photolysis can generate reactive species like hydroxyl radicals, leading to a range of degradation products, including hydroxylated pyridines and ring-opened products like carboxylic acids.[9][10] The extent of degradation depends on the light intensity, wavelength, and the presence of photosensitizers.
-
Hydrolytic Degradation (pH Influence): While the core pyridine ring is stable to hydrolysis, the overall stability of a derivative can be highly pH-dependent. The basicity of the pyridine nitrogen (pKa ≈ 5.2) means the compound will exist in its protonated (pyridinium) form in acidic media.[7] This can alter the electron distribution in the ring and potentially influence the reactivity of substituents. Extreme pH conditions (strong acid or base) combined with elevated temperatures can catalyze the degradation of sensitive functional groups appended to the core structure.
Strategic Experimental Design for Stability Assessment
A comprehensive stability assessment involves two key phases: forced degradation studies and long-term stability testing under ICH-prescribed conditions.
Forced Degradation (Stress Testing)
Forced degradation studies are the cornerstone of stability assessment. They are designed to intentionally degrade the molecule under conditions more severe than those it would typically encounter.[11] The primary objectives are:
-
To identify likely degradation products and elucidate degradation pathways.
-
To establish the intrinsic stability of the molecule.
-
To develop and validate a "stability-indicating" analytical method—a method capable of separating the intact drug from all its degradation products.
The following diagram outlines the logical workflow for a forced degradation study.
Caption: Workflow for a forced degradation study.
Long-Term and Accelerated Stability Studies
Following forced degradation, formal stability studies are conducted according to ICH Q1A(R2) guidelines.[3] These studies assess the product's stability over time under defined temperature and humidity conditions, simulating its intended storage and shipment environments.
| Study Type | Storage Condition | Minimum Duration | Testing Frequency (Typical) |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
Table 1: Standard ICH storage conditions for long-term, intermediate, and accelerated stability studies.[3]
Comparative Stability Analysis: A Hypothetical Case Study
To illustrate the application of these principles, let's consider two hypothetical derivatives:
-
Derivative A: 5-Hydroxymethyl-2,3-dimethylpyridine
-
Derivative B: 4-Nitro-5-hydroxymethyl-2,3-dimethylpyridine (an electron-withdrawn analogue)
Forced degradation studies were performed, and the percentage of degradation was quantified using a validated stability-indicating HPLC method.
| Stress Condition | Derivative A (% Degradation) | Derivative B (% Degradation) | Major Degradant Observed |
| 0.1 M HCl, 60°C, 24h | < 1.0% | 1.8% | Parent compound stable |
| 0.1 M NaOH, 60°C, 24h | 5.2% | 8.5% | 5-Formyl-2,3-dimethylpyridine |
| 3% H₂O₂, RT, 24h | 15.8% | 22.1% | 5-Formyl & 5-Carboxy derivatives |
| Photolytic (ICH Q1B) | 8.9% | 14.3% | Pyridine N-oxide, Ring-opened products |
| Thermal (80°C, 72h) | < 1.0% | < 1.0% | Parent compound stable |
Table 2: Hypothetical forced degradation data for two 5-Hydroxymethyl-2,3-dimethylpyridine derivatives.
Interpretation of Results: The data clearly indicates that both derivatives are most susceptible to oxidative and photolytic degradation. The addition of the electron-withdrawing nitro group in Derivative B appears to increase its lability under these stress conditions. This is a critical insight for drug development, suggesting that formulation strategies for Derivative B would need to incorporate antioxidants and light-protectant packaging. The primary degradation pathway involves the oxidation of the hydroxymethyl group, as anticipated.
The following diagram illustrates a plausible degradation pathway for these derivatives under oxidative stress.
Caption: Plausible oxidative degradation pathway.
Detailed Experimental Protocols
Reproducibility is the hallmark of sound science. The following protocols provide a detailed, step-by-step methodology for conducting the key experiments described.
Protocol 1: Forced Degradation Study
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test derivative in a suitable solvent (e.g., acetonitrile:water 50:50).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 1 mL of 0.2 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Heat at 60°C for 24 hours. Cool, neutralize with 1 mL of 0.2 M HCl, and dilute to 0.1 mg/mL.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Store at room temperature, protected from light, for 24 hours. Dilute to 0.1 mg/mL.
-
Thermal Degradation: Place approximately 10 mg of the solid API in a clear glass vial and heat in an oven at 80°C for 72 hours. Dissolve the stressed solid in the solvent to achieve a final concentration of 0.1 mg/mL.
-
Photostability: Expose the solid API and a 0.1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B. A parallel set of samples should be wrapped in aluminum foil as dark controls.
-
Analysis: Analyze all samples, including an unstressed control (t=0), using the validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating RP-HPLC Method
This protocol is a starting point and must be fully validated according to ICH Q2(R1) guidelines.
-
Instrumentation: HPLC system with UV or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[12]
-
Mobile Phase: Gradient elution may be required to resolve all degradants.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program (Example):
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm or as determined by UV scan of the parent compound.[12]
-
Injection Volume: 10 µL.
Conclusion
A systematic and scientifically grounded approach to stability testing is non-negotiable in the development of 5-Hydroxymethyl-2,3-dimethylpyridine derivatives. By combining forced degradation studies with long-term stability trials, researchers can build a comprehensive stability profile of their candidate molecules. This data is essential for identifying potential liabilities, guiding formulation development to enhance stability, establishing appropriate storage conditions and shelf-life, and ultimately ensuring the delivery of a safe and effective drug product to patients. The methodologies and insights provided in this guide serve as a robust framework for achieving these critical objectives.
References
-
Title: Pyridine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics Source: ResearchGate (Preprint) URL: [Link]
-
Title: Microbial and Solar Photocatalytic Degradation of Pyridine Source: Engineered Science Publisher URL: [Link]
-
Title: Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities Source: PMC - NIH URL: [Link]
-
Title: What are the product of degradation from Pyridine? Source: ResearchGate URL: [Link]
-
Title: Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered Source: PMC - NIH URL: [Link]
-
Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies Source: ResearchGate URL: [Link]
-
Title: A review of microbial degradation of pyridine in wastewater: Degrading microorganisms, metabolic pathways, and enhancement strategies Source: ResearchGate URL: [Link]
-
Title: The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) Source: IOPscience URL: [Link]
-
Title: ICH Q1 guideline on stability testing of drug substances and drug products Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms Source: PubMed URL: [Link]
-
Title: Microbial Degradation of Pyridine and Pyridine Derivatives Source: ResearchGate URL: [Link]
-
Title: Forced Degradation Studies Source: MedCrave online URL: [Link]
-
Title: Q1 Stability Testing of Drug Substances and Drug Products Source: FDA URL: [Link]
-
Title: Forced Degradation – A Review Source: Biomedical Journal of Scientific & Technical Research URL: [Link]
-
Title: Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered Source: ASM Journals URL: [Link]
-
Title: Pyridine: the scaffolds with significant clinical diversity Source: RSC Publishing URL: [Link]
-
Title: ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's Source: Journal of Drug Delivery and Therapeutics URL: [Link]
-
Title: UV photolysis for accelerating pyridine biodegradation Source: PubMed URL: [Link]
-
Title: Biodegradation of pyridine under UV irradiation Source: ResearchGate URL: [Link]
-
Title: Proposed degradation pathways of pyridine derivatives in bacteria... Source: ResearchGate URL: [Link]
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]
- 9. espublisher.com [espublisher.com]
- 10. researchgate.net [researchgate.net]
- 11. biomedres.us [biomedres.us]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5-Hydroxymethyl-2,3-dimethylpyridine
This guide provides comprehensive, step-by-step procedures for the proper disposal of 5-Hydroxymethyl-2,3-dimethylpyridine (CAS 857146-29-3). As a trusted partner in your research, we are committed to providing information that ensures the safety of laboratory personnel and the protection of our environment. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.
Understanding the Hazard Profile
| Hazard Classification | Description | GHS Hazard Statement Codes |
| Acute Toxicity (Oral) | Harmful if swallowed. | H302 |
| Skin Irritation | Causes skin irritation. | H315 |
| Eye Irritation | Causes serious eye irritation. | H319 |
| Respiratory Irritation | May cause respiratory irritation. | H335 |
| Flammability | Some pyridine derivatives are flammable liquids and vapors. | H226 |
This table synthesizes data from SDSs of similar pyridine compounds to provide a likely hazard profile.[1][2][3][4]
Given these potential hazards, it is imperative to handle 5-Hydroxymethyl-2,3-dimethylpyridine with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be performed in a well-ventilated area or a chemical fume hood.[5][6][7]
Waste Segregation and Collection: The First Line of Defense
Proper disposal begins at the point of generation. The cardinal rule is to never mix different waste streams. For 5-Hydroxymethyl-2,3-dimethylpyridine, adhere to the following segregation protocol:
-
Solid Waste: Collect any solid residues, contaminated weighing papers, or gloves in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of 5-Hydroxymethyl-2,3-dimethylpyridine should be collected in a separate, sealed, and compatible waste container.[8] Do not mix with other solvent waste unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Sharps: Any needles or blades contaminated with this compound must be disposed of in a designated sharps container.
-
Empty Containers: Empty containers that once held 5-Hydroxymethyl-2,3-dimethylpyridine should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. Once decontaminated, the container can be disposed of according to your facility's guidelines for non-hazardous lab glass or plastic.
All waste containers must be clearly labeled with the full chemical name, "Hazardous Waste," and the associated hazard pictograms.
Spill Management and Emergency Procedures
Accidents can happen, and preparedness is key. In the event of a spill, follow these procedures:
For Small Spills (manageable by trained personnel):
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Restrict access to the spill area.
-
Don Appropriate PPE: At a minimum, this includes safety goggles, chemical-resistant gloves, and a lab coat. For larger spills or in poorly ventilated areas, respiratory protection may be necessary.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[6][7] Do not use combustible materials like paper towels to absorb flammable pyridine derivatives.
-
Collect the Waste: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), collecting the cleaning materials as hazardous waste.
-
Ventilate: Ensure the area is well-ventilated to disperse any remaining vapors.
For Large Spills:
-
Evacuate: Immediately evacuate the area.
-
Alert Authorities: Notify your institution's EHS department and, if necessary, emergency services.
-
Isolate the Area: Secure the area and prevent re-entry.
-
Provide Information: Be prepared to provide the SDSs of similar compounds to emergency responders.
Disposal Pathway Decision Matrix
The following flowchart provides a logical pathway for determining the appropriate disposal route for 5-Hydroxymethyl-2,3-dimethylpyridine waste.
Caption: Decision workflow for the disposal of 5-Hydroxymethyl-2,3-dimethylpyridine waste.
Final Disposal: Incineration as the Preferred Method
For pyridine and its derivatives, high-temperature incineration is the recommended method of disposal.[9] This process ensures the complete destruction of the chemical, minimizing its potential impact on the environment.
Key Steps for Final Disposal:
-
Contact your EHS Department: Your institution's Environmental Health and Safety department is your primary resource for waste disposal procedures. They will provide you with the necessary containers, labels, and pickup schedules.
-
Properly Package and Label Waste: Ensure all waste containers are sealed, properly labeled, and stored in a designated satellite accumulation area.
-
Arrange for Pickup: Follow your institution's protocol for hazardous waste pickup. Do not attempt to transport hazardous waste yourself.
By adhering to these procedures, you contribute to a safe and compliant laboratory environment.
References
- Jubilant Ingrevia. (2024, March 11).
- Sigma-Aldrich. (2025, December 27).
- Agency for Toxic Substances and Disease Registry. (1992). Production, Import, Use, and Disposal of Pyridine. In Toxicological Profile for Pyridine.
- Fisher Scientific. (2025, December 18).
- Fisher Scientific. (2025, December 19).
- Fisher Scientific. (2025, December 19).
- Jubilant Ingrevia Limited. (2024, January 25).
- Jubilant Ingrevia Limited. (n.d.).
-
PubChem. (n.d.). 2-Methyl-5-hydroxypyridine. Retrieved from [Link]
- Sigma-Aldrich. (2025, November 6).
- University of Washington. (n.d.).
- Carl ROTH. (2025, March 31).
- Fisher Scientific. (2024, March 15). Safety Data Sheet: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.
-
Haz-Map. (n.d.). 3,5-Dimethylpyridine. Retrieved from [Link]
- CDH Fine Chemical. (n.d.).
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(Hydroxymethyl)pyridine, 98%.
-
CP Lab Safety. (n.d.). LDPE Chemical Compatibility Chart. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
-
Sterlitech Corporation. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
- Thermo Fisher Scientific Inc. (2013).
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. 2-Methyl-5-hydroxypyridine | C6H7NO | CID 14275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
A Guide to Personal Protective Equipment for Handling 5-Hydroxymethyl-2,3-dimethylpyridine
Senior Application Scientist Note: This guide provides essential safety protocols for handling 5-Hydroxymethyl-2,3-dimethylpyridine. As a Senior Application Scientist, my primary goal is to ensure your safety and the integrity of your research. This document is structured to provide not just procedural steps, but also the scientific reasoning behind them, fostering a deep understanding of safe laboratory practices.
Part 1: Core Directive - Understanding the Hazard Landscape
Before any laboratory work commences, a thorough understanding of the substance's potential hazards is paramount. For 5-Hydroxymethyl-2,3-dimethylpyridine, a comprehensive review of its Safety Data Sheet (SDS) is the critical first step. The SDS provides indispensable information regarding toxicity, reactivity, and necessary protective measures.
Based on available data for structurally similar compounds, such as other pyridine derivatives, it is prudent to handle 5-Hydroxymethyl-2,3-dimethylpyridine with a high degree of caution. Similar compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, the selection of Personal Protective Equipment (PPE) must be approached with the assumption that this compound presents similar hazards.
Part 2: Scientific Integrity & Logic - A Self-Validating System for PPE Selection
The logic behind our PPE recommendations is rooted in creating a self-validating system of protection. This means that each component of your protective gear is chosen to address a specific, potential route of exposure, ensuring comprehensive safety.
Expertise & Experience in Practice
In the field, we don't just wear PPE; we understand why we wear it. For a compound like 5-Hydroxymethyl-2,3-dimethylpyridine, the primary concerns are dermal contact, ocular exposure, and inhalation of aerosols or vapors.
-
Dermal Exposure: Pyridine derivatives can be irritants.[1][2] The causality for requiring chemical-resistant gloves is to prevent the compound from making direct contact with the skin, which could lead to irritation or other adverse health effects.
-
Ocular Exposure: The eyes are particularly vulnerable. Safety glasses or goggles are mandated to protect against splashes or airborne particles, as similar compounds can cause serious eye irritation.[1][2]
-
Respiratory Exposure: While the vapor pressure of this specific compound may not be high, the potential for aerosol generation during handling (e.g., weighing, transferring, or dissolving) necessitates respiratory protection to avoid irritation of the respiratory tract.[1][2]
Trustworthiness Through Procedural Diligence
A trustworthy safety protocol is one that is consistently and correctly applied. This includes not only the selection of appropriate PPE but also the procedures for donning, doffing, and disposal.
Part 3: Visualization & Formatting - Your Operational Guide
Data Presentation: A Quick Reference for PPE Selection
| Exposure Route | Primary Hazard | Required PPE | Standard |
| Dermal (Skin) | Skin Irritation | Chemical-resistant gloves (Nitrile recommended) | EN 374 |
| Ocular (Eyes) | Serious Eye Irritation | Safety glasses with side-shields or safety goggles | EN 166 or ANSI Z87.1 |
| Respiratory (Inhalation) | Respiratory Tract Irritation | Fume hood or appropriate respirator | NIOSH (US) or EN 14387 (EU) |
| General Body | Splashes and Spills | Laboratory coat | N/A |
Experimental Protocols: Step-by-Step PPE Procedures
1. Pre-Operational Phase: Inspection and Donning
-
Inspect Your Gear: Before entering the lab, visually inspect all PPE for signs of damage (e.g., tears in gloves, cracks in safety glasses).
-
Hand Protection: Don nitrile gloves, ensuring they are the correct size for a snug fit. Check for any punctures or defects.
-
Body Protection: Wear a clean, buttoned laboratory coat over your personal clothing.
-
Eye Protection: Put on your safety glasses or goggles. Ensure they fit securely and provide adequate coverage.
-
Respiratory Protection: All handling of 5-Hydroxymethyl-2,3-dimethylpyridine should be conducted within a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a risk assessment must be conducted to determine the appropriate level of respiratory protection.
2. Operational Phase: Safe Handling
-
Always handle the compound within a fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Use proper glove removal techniques to prevent cross-contamination.
3. Post-Operational Phase: Doffing and Disposal
-
Glove Removal: Grasp the outside of one glove at the wrist with the other gloved hand and peel it off. Hold the removed glove in the still-gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.
-
Dispose of Gloves: Discard the used gloves in a designated hazardous waste container.
-
Remove Eye and Body Protection: Remove your safety glasses/goggles and lab coat.
-
Hand Hygiene: Wash your hands thoroughly with soap and water after removing your gloves.
Mandatory Visualization: PPE Selection Workflow
Caption: Workflow for PPE selection and use.
References
- Jubilant Ingrevia Limited. 3-(Hydroxymethyl)
- Echemi.
- Fisher Scientific.
- Cole-Parmer. Material Safety Data Sheet - 3-(Hydroxymethyl)pyridine, 98%.
- Sigma-Aldrich.
- CDH Fine Chemical.
- Jubilant Ingrevia Limited. 3-(Hydroxymethyl)
- PubChem. 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine | C9H13NO2 | CID 737823.
- Fisher Scientific.
- Szabo-Scandic. 5-Hydroxymethyl-2'-deoxyuridine SAFETY DATA SHEET Section 2.
- Google Patents. CN101648910B - Method for preparing 3,5-dimethylpyridine-N-oxide.
- Fisher Scientific.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
